molecular formula C21H14N5NaO6S B15542854 PHPS1 sodium

PHPS1 sodium

カタログ番号: B15542854
分子量: 487.4 g/mol
InChIキー: MNHVHZFYTKWRFD-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

PHPS1 sodium is a useful research compound. Its molecular formula is C21H14N5NaO6S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHVHZFYTKWRFD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N5NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to PHPS1 Sodium: A Selective SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PHPS1 sodium, a potent and selective small-molecule inhibitor of the protein tyrosine phosphatase SHP2. This document details its discovery, a plausible synthesis pathway, and its mechanism of action. Furthermore, it presents in-depth, actionable experimental protocols for researchers working with this compound, including quantitative data on its inhibitory activity and its effects on cellular signaling pathways. Visual diagrams generated using Graphviz are provided to illustrate key processes and pathways, adhering to specified formatting requirements for clarity and utility in a research and development setting.

Discovery and Mechanism of Action

PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) sodium was identified through high-throughput in silico screening as a cell-permeable inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in growth factor signaling pathways.[1] Gain-of-function mutations in the gene encoding SHP2 are associated with certain types of leukemia, establishing it as a bona fide oncogene.[1]

PHPS1 acts as a phosphotyrosine mimetic, targeting the active site of SHP2 in a reversible and substrate-competitive manner.[2] Its selectivity for SHP2 over other closely related phosphatases, such as SHP1 and PTP1B, makes it a valuable tool for dissecting SHP2-dependent signaling and a promising starting point for the development of therapeutics for SHP2-dependent diseases.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organo-chemical reactions for analogous phenylhydrazonopyrazolone sulfonate compounds. The proposed synthesis involves a two-step process: the diazotization of sulfanilic acid, followed by a coupling reaction with a pyrazolone (B3327878) derivative.

Synthesis_of_PHPS1_Sodium cluster_step1 Step 1: Diazotization of Sulfanilic Acid cluster_step2 Step 2: Azo Coupling and Salt Formation sulfanilic_acid Sulfanilic Acid diazonium_salt Diazonium Salt of Sulfanilic Acid sulfanilic_acid->diazonium_salt  NaNO2, HCl, 0-5°C na_nitrite Sodium Nitrite (NaNO2) na_nitrite->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt coupling Azo Coupling Reaction diazonium_salt->coupling pyrazolone 3-(4-nitrophenyl)-1-phenyl- 1H-pyrazol-5(4H)-one pyrazolone->coupling phps1_acid PHPS1 (Acid Form) coupling->phps1_acid  Basic conditions phps1_sodium This compound phps1_acid->phps1_sodium  NaOH naoh Sodium Hydroxide (B78521) (NaOH) naoh->phps1_sodium

Caption: Proposed two-step synthesis of this compound.

Quantitative Inhibitory Activity

This compound exhibits high selectivity for SHP2. The following table summarizes its inhibitory constants (Ki) against various protein tyrosine phosphatases.

PhosphataseKi (μM)
SHP20.73
SHP2-R362K5.8
SHP110.7
PTP1B5.8
PTP1B-Q0.47

Data compiled from MedchemExpress.[3]

Experimental Protocols

SHP2 Phosphatase Activity Assay (pNPP Substrate)

This protocol outlines a colorimetric assay to measure the enzymatic activity of SHP2 and its inhibition by this compound, using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Phosphatase_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, SHP2 Enzyme, This compound dilutions, and pNPP substrate start->prepare_reagents plate_setup Add Assay Buffer, SHP2, and this compound to a 96-well plate prepare_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature (e.g., 10 minutes) plate_setup->pre_incubation initiate_reaction Initiate reaction by adding pNPP pre_incubation->initiate_reaction incubation Incubate at 37°C (e.g., 30 minutes) initiate_reaction->incubation stop_reaction Stop reaction with NaOH incubation->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance analyze_data Analyze Data (Calculate % inhibition and IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the SHP2 phosphatase activity assay.

Materials:

  • Recombinant SHP2 enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • p-Nitrophenyl phosphate (pNPP)

  • Sodium hydroxide (NaOH), 1 M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

  • Add 20 µL of recombinant SHP2 enzyme solution to each well (the final concentration will depend on the enzyme's activity).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the use of western blotting to analyze the effect of this compound on the phosphorylation of ERK1/2 in response to a growth factor, such as Hepatocyte Growth Factor (HGF).

Western_Blot_Workflow start Start cell_culture Culture MDCK cells to 70-80% confluency start->cell_culture serum_starve Serum-starve cells (e.g., 16 hours) cell_culture->serum_starve treat_phps1 Pre-treat with this compound (e.g., 5-20 µM for 1 hour) serum_starve->treat_phps1 stimulate_hgf Stimulate with HGF (e.g., 1 unit/mL) for various time points treat_phps1->stimulate_hgf cell_lysis Lyse cells in RIPA buffer with phosphatase and protease inhibitors stimulate_hgf->cell_lysis quantify_protein Determine protein concentration (BCA assay) cell_lysis->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block primary_ab Incubate with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis of p-ERK1/2.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Culture MDCK cells in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 16 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

  • Stimulate the cells with HGF (e.g., 1 unit/mL) for different time points (e.g., 5, 15, 60, 120, 360 minutes).

  • Lyse the cells on ice with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.

  • To normalize, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Cell Viability Assay (MTT)

This protocol details the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, Caki-1)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., up to 30 µM) for the desired duration (e.g., 6 days).[4]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway

This compound inhibits the SHP2-mediated dephosphorylation of its downstream targets. A key pathway affected is the Ras/ERK signaling cascade, which is crucial for cell proliferation and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met for HGF) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP GDP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Dephosphorylates negative regulatory sites PHPS1 This compound PHPS1->SHP2 Inhibition

Caption: this compound inhibits SHP2, leading to the downregulation of the Ras/ERK pathway.

References

The Role of PHPS1 Sodium in the Ras-MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Mitogen-Activated Protein Kinase (Ras-MAPK) signaling cascade is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components prime targets for therapeutic intervention. A key upstream regulator of Ras activation is the non-receptor protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene. Emerging as a critical modulator of this pathway is PHPS1 (phenylhydrazono-pyrazolone sulfonate) sodium, a potent and selective small-molecule inhibitor of Shp2. This technical guide provides an in-depth analysis of the mechanism of action of PHPS1, its effects on the Ras-MAPK signaling cascade, and detailed protocols for its experimental evaluation.

Introduction: The Ras-MAPK Signaling Pathway and the Role of Shp2

The Ras-MAPK pathway is a three-tiered kinase cascade initiated by the activation of Receptor Tyrosine Kinases (RTKs) at the cell surface. Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits the Guanine Nucleotide Exchange Factor (GEF) SOS to the plasma membrane. SOS facilitates the exchange of GDP for GTP on Ras, converting it to its active state.[1][2] Active Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which subsequently phosphorylate and activate MEK1/2 (MAPK/ERK Kinase). MEK1/2, a dual-specificity kinase, then phosphorylates and activates the final effectors of the cascade, ERK1/2 (Extracellular signal-Regulated Kinase). Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that drive cellular proliferation and survival.[1]

The protein tyrosine phosphatase Shp2 is a crucial positive regulator of this pathway, acting upstream of Ras. In its inactive state, Shp2 exists in an autoinhibited conformation. Following RTK activation, Shp2 is recruited to phosphorylated docking sites on receptors or scaffold proteins via its two SH2 domains. This recruitment relieves autoinhibition and activates its phosphatase activity. Activated Shp2 is essential for the full and sustained activation of the Ras-MAPK pathway. Its proposed mechanisms of action include the dephosphorylation of negative regulators of Ras, such as Sprouty, or the dephosphorylation of docking proteins to modulate the recruitment of GTPase Activating Proteins (GAPs), which inactivate Ras.

PHPS1 Sodium: A Selective Shp2 Inhibitor

This compound is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of Shp2 phosphatase. Its inhibitory action on Shp2 effectively decouples upstream RTK signaling from the downstream Ras-MAPK cascade.

Mechanism of Action

PHPS1 exerts its effect by targeting the catalytic activity of Shp2. By inhibiting Shp2, PHPS1 prevents the dephosphorylation of key substrates that are necessary for the activation of Ras. This leads to a reduction in the pool of active, GTP-bound Ras and a subsequent decrease in the phosphorylation and activation of the downstream kinases MEK and ERK. Studies have demonstrated that PHPS1 effectively suppresses Shp2 and ERK phosphorylation in a cellular context.

Quantitative Data on PHPS1 Activity

The following tables summarize the available quantitative data for PHPS1.

Note: Extensive searches of publicly available literature did not yield specific IC50 or GI50 values for PHPS1. The data presented reflects the inhibitory constants against various phosphatases and an observed effective concentration.

Table 1: Inhibitory Activity of PHPS1 Against Protein Tyrosine Phosphatases

Target Phosphatase Inhibition Constant (Ki) Selectivity vs. Shp2
Shp2 0.73 µM -
Shp1 >100 µM >137-fold

| PTP1B | >100 µM | >137-fold |

Table 2: Cellular Activity of PHPS1

Cell Type Assay Treatment Observed Effect Reference
Vascular Smooth Muscle Cells (VSMCs) Western Blot 10 µM PHPS1 for 10 min Marked inhibition of oxLDL-induced ERK phosphorylation

| Oral Squamous Carcinoma Cells (Ca9-22) | Western Blot | Not specified | Significant decrease in ERK2 expression | |

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of the Ras-MAPK pathway and the experimental strategies to probe it is crucial for a comprehensive understanding.

The Ras-MAPK Signaling Pathway and PHPS1 Inhibition

Ras_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS Grb2-SOS RTK->Grb2_SOS P Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive P Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Shp2_active->Ras_GTP Promotes PHPS1 PHPS1 PHPS1->Shp2_active Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The Ras-MAPK signaling cascade and the inhibitory action of PHPS1 on Shp2.

Experimental Workflow for Evaluating PHPS1

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme Purified Shp2 Enzyme Assay Phosphatase Activity Assay (e.g., DiFMUP) Enzyme->Assay Inhibitor PHPS1 (Dose Range) Inhibitor->Assay Ki Determine Ki Assay->Ki Cells Cancer Cell Line (e.g., Ras-mutant) Treatment Treat with PHPS1 (Dose & Time Course) Cells->Treatment Lysates Prepare Cell Lysates Treatment->Lysates Prolif Cell Proliferation Assay (e.g., MTT, Soft Agar) Treatment->Prolif Western Western Blot for p-ERK / Total ERK Lysates->Western IC50 Determine IC50 for p-ERK Inhibition Western->IC50 GI50 Determine GI50 Prolif->GI50

Caption: A generalized workflow for the biochemical and cellular evaluation of PHPS1.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the activity of PHPS1.

Shp2 In Vitro Phosphatase Activity Assay

This assay measures the ability of PHPS1 to directly inhibit the enzymatic activity of recombinant Shp2.

  • Reagents and Materials:

    • Recombinant full-length Shp2 protein.

    • Shp2 substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • This compound salt, dissolved in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of Shp2 in the assay buffer. For wild-type Shp2, pre-incubation with a dually phosphorylated peptide (e.g., from IRS-1) may be required to relieve autoinhibition.

    • Prepare serial dilutions of PHPS1 in DMSO, and then dilute further into the assay buffer.

    • Add the PHPS1 dilutions to the wells of the 384-well plate. Include a DMSO-only control.

    • Add the Shp2 enzyme solution to the wells and incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP should be close to its Km value for Shp2.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission ~358/450 nm).

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

    • Plot the percentage of Shp2 activity versus the log of PHPS1 concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This method is used to determine the effect of PHPS1 on the phosphorylation status of ERK1/2 in whole cells, a direct readout of Ras-MAPK pathway activity.

  • Reagents and Materials:

    • Cell line of interest (e.g., a cancer cell line with an activating Ras mutation).

    • Complete cell culture medium.

    • This compound salt.

    • Growth factor or stimulant (e.g., EGF, HGF) if required to induce pathway activation.

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membranes.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2).

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in culture plates and allow them to adhere. The next day, serum-starve the cells if necessary. Pre-treat the cells with various concentrations of PHPS1 for a specified time (e.g., 1-2 hours). Stimulate with a growth factor for a short period (e.g., 5-10 minutes) if studying ligand-induced activation.

    • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

      • Wash three times with TBST.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with the antibody for total ERK.

    • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition. Plot the normalized p-ERK levels against PHPS1 concentration to determine the IC50.

Soft Agar (B569324) Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity, and is used to assess the long-term anti-proliferative effects of PHPS1.

  • Reagents and Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • Noble Agar.

    • 6-well culture plates.

    • This compound salt.

  • Procedure:

    • Prepare Agar Layers:

      • Base Layer (e.g., 0.6% Agar): Prepare a 1.2% agar solution in sterile water by autoclaving or microwaving. Cool to ~42°C in a water bath. Mix this 1.2% agar solution 1:1 with 2x concentrated complete medium (also warmed to 42°C) to create a final 0.6% agar/1x medium mixture. Pipette 1.5-2 mL of this base layer into each well of a 6-well plate and allow it to solidify at room temperature.

      • Top Layer (e.g., 0.35% Agar): Prepare a 0.7% agar solution and cool to 42°C.

    • Cell Suspension: Harvest cells by trypsinization and perform a cell count. Resuspend the cells in complete medium at a concentration that is double the desired final plating density.

    • Plating: Mix the cell suspension 1:1 with the 0.7% agar solution (both at ~42°C) to get a final concentration of 0.35% agar. This mixture will contain the cells and the desired final concentration of PHPS1 or vehicle control (DMSO).

    • Quickly and carefully overlay 1.5 mL of this cell/agar/drug mixture onto the solidified base layer in each well.

    • Incubation: Allow the top layer to solidify at room temperature, then move the plates to a 37°C, 5% CO₂ incubator.

    • Maintenance: Incubate the cells for 2-4 weeks. Feed the cells twice a week by adding a small volume of complete medium containing the appropriate concentration of PHPS1 or vehicle onto the top of the agar.

    • Staining and Counting: After the incubation period, stain the colonies with a solution like 0.005% Crystal Violet. Count the number of colonies (e.g., >50 cells) in each well using a microscope or imaging system.

    • Analysis: Compare the number and size of colonies in PHPS1-treated wells to the vehicle-treated control wells to determine the inhibitory effect on anchorage-independent growth.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead compound that targets the Ras-MAPK pathway through the specific inhibition of Shp2. Its ability to disrupt the signaling cascade at a critical upstream node makes it an effective inhibitor of oncogenic signaling in Ras-dependent contexts. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the biochemical and cellular effects of PHPS1 and other Shp2 inhibitors, aiding in the continued exploration of this important therapeutic strategy for cancer and other diseases driven by aberrant Ras-MAPK signaling.

References

Unraveling the Structural Basis of Sodium Selectivity in Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structural mechanisms that govern sodium selectivity in voltage-gated sodium (Nav) channels. These channels are fundamental to the generation and propagation of action potentials in excitable cells, and their precise discrimination between sodium and other ions is critical for normal physiological function. Understanding the structural underpinnings of this selectivity is paramount for the development of novel therapeutics targeting a wide range of channelopathies, including epilepsy, cardiac arrhythmias, and pain syndromes.

The Selectivity Filter: The Heart of Sodium Ion Discrimination

The remarkable selectivity of Nav channels for sodium ions over other cations, particularly potassium, is primarily determined by a narrow constriction within the ion-conducting pore known as the selectivity filter (SF) . The architecture of this filter creates a specific chemical and physical environment that favors the passage of sodium ions.

In mammalian Nav channels, the selectivity filter is formed by a quartet of amino acid residues contributed by the pore loops (P-loops) of the four homologous domains (I-IV) of the channel's α-subunit. This critical motif is known as the DEKA motif , comprising Aspartic acid (D) from domain I, Glutamic acid (E) from domain II, Lysine (K) from domain III, and Alanine (A) from domain IV.[1][2] The side chains of these residues project into the pore, creating a narrow pathway with a unique electrostatic profile.

In contrast, prokaryotic sodium channels, which are homotetramers, possess a seemingly simpler selectivity filter composed of four identical Glutamic acid residues, referred to as the EEEE motif .[3] Despite this difference, these channels still exhibit a preference for sodium ions, highlighting the subtle yet crucial interplay of geometry and electrostatics in achieving ion selectivity.

The prevailing model for sodium selectivity in the DEKA filter suggests a mechanism involving both size exclusion and electrostatic interactions. The pore is just wide enough to accommodate a partially hydrated sodium ion, while larger ions like potassium face a steric hindrance.[4] The negatively charged side chains of the Aspartic acid and Glutamic acid residues create a high-field-strength anionic site that attracts cations. The positively charged Lysine residue is thought to play a crucial role by electrostatically repelling cations, forcing them into close proximity with the acidic residues, a configuration that is more energetically favorable for sodium than for potassium ions.[1]

Quantitative Analysis of Sodium Selectivity

The degree of sodium selectivity is quantified by several biophysical parameters, primarily the permeability ratio of sodium to other ions (e.g., PNa/PK) and the single-channel conductance. These parameters are determined experimentally and provide a quantitative measure of the channel's ability to discriminate between different ions.

Channel SubtypeExpression SystemPermeability Ratio (PNa/PK)Reference(s)
NaV1.1 (WT)Mammalian Cells>10[5]
NaV1.2 (WT)Mammalian Cells~12[6]
NaV1.4 (WT)Mammalian Cells>12.5[7]
NaV1.5 (WT)Mammalian Cells>12.5[7]
NaVAb (prokaryotic)Bacteria~16[3]
NaVMs (prokaryotic)Bacteria>5[7]
Channel SubtypeExpression SystemSingle-Channel Conductance (pS)Reference(s)
NaV1.1 (WT)tsA201 cells17[8]
NaV1.4 (WT)tsA201 cells17.1[9]
NaV1.5 (WT)Xenopus oocytes22[8]
NaV1.6 (WT)HEK-293 cells~15-20[2]
NaV1.7 (WT)CHO cellsNot specified[10]
NaV1.9 (WT)HEK-293 cells~35 pA/pF (current density)[11]

Experimental Protocols for Investigating Sodium Selectivity

A multi-faceted approach combining structural biology, electrophysiology, and computational modeling is essential to fully elucidate the structural basis of sodium selectivity.

X-ray Crystallography of Membrane Proteins

X-ray crystallography provides high-resolution, three-dimensional structures of ion channels, offering a static snapshot of the selectivity filter's architecture.

Detailed Methodology:

  • Protein Expression and Purification:

    • Overexpress the target Nav channel in a suitable expression system (e.g., insect or mammalian cells).

    • Isolate cell membranes containing the channel.

    • Solubilize the membrane proteins using a mild detergent to extract the channel from the lipid bilayer.[12][13]

    • Purify the channel-detergent complex using affinity and size-exclusion chromatography to obtain a homogenous and stable sample.[12]

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or lipidic cubic phase methods.[2][13]

    • Optimize initial crystal "hits" to obtain large, well-ordered crystals suitable for diffraction.

  • Data Collection and Structure Determination:

    • Expose the crystal to an intense, monochromatic X-ray beam at a synchrotron source.

    • Record the diffraction pattern produced by the crystal.

    • Process the diffraction data and solve the phase problem to calculate an electron density map.

    • Build an atomic model of the ion channel into the electron density map and refine it to high resolution.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible membrane proteins like ion channels, often in different conformational states.

Detailed Methodology:

  • Sample Preparation:

    • Purify the target Nav channel as described for X-ray crystallography.

    • Reconstitute the purified channel into a membrane-mimicking environment, such as nanodiscs or liposomes, to maintain its native conformation.

    • Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.[14]

  • Data Acquisition:

    • Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.

    • Collect a large dataset of images (micrographs) of the randomly oriented particles.

  • Image Processing and 3D Reconstruction:

    • Select individual particle images from the micrographs.

    • Align and classify the 2D particle images to group them into different views of the channel.

    • Reconstruct a 3D density map of the ion channel from the 2D class averages.

    • Build and refine an atomic model into the 3D map.

Patch-Clamp Electrophysiology for Permeability Ratio Measurement

Patch-clamp electrophysiology is the gold standard for functionally characterizing ion channels, including their selectivity. The whole-cell configuration is commonly used to measure permeability ratios.

Detailed Methodology:

  • Cell Preparation and Solutions:

    • Culture cells expressing the Nav channel of interest on coverslips.

    • Prepare an internal (pipette) solution containing a known concentration of the primary permeant ion (e.g., Na+) and an external (bath) solution.

    • Prepare a series of external solutions where the primary ion is replaced by a test ion (e.g., K+).

  • Whole-Cell Recording:

    • Use a micropipette filled with the internal solution to form a high-resistance "giga-seal" with the cell membrane.[15]

    • Rupture the membrane patch to gain electrical access to the entire cell (whole-cell configuration).

    • Use a voltage-clamp amplifier to control the membrane potential and record the resulting ionic currents.

  • Permeability Ratio Calculation:

    • Apply a voltage ramp or a series of voltage steps to the cell in the presence of the primary ion in the external solution and measure the reversal potential (the membrane potential at which the current reverses direction).

    • Perfuse the cell with an external solution containing the test ion and measure the shift in the reversal potential.

    • Calculate the permeability ratio (PionX/PNa) using the Goldman-Hodgkin-Katz (GHK) voltage equation:

    Erev = (RT/zF) * ln((PNa[Na+]out + PK[K+]out) / (PNa[Na+]in + PK[K+]in))

    Where Erev is the reversal potential, R is the gas constant, T is the absolute temperature, z is the valence of the ion, F is the Faraday constant, and P is the permeability of the respective ion. By measuring the shift in Erev upon ion substitution, the relative permeability can be determined.[16]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of ion permeation through the channel, complementing the static pictures from structural methods and the macroscopic measurements from electrophysiology.

Detailed Methodology:

  • System Setup:

    • Start with a high-resolution structure of the Nav channel obtained from X-ray crystallography or cryo-EM.

    • Embed the channel in a hydrated lipid bilayer to mimic the cell membrane.

    • Solvate the system with water and add ions (e.g., NaCl or KCl) to achieve a physiological concentration.[17]

  • Simulation:

    • Use a classical force field to describe the interactions between all atoms in the system.

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe multiple ion permeation events.[18]

    • An external electric field can be applied across the membrane to drive ion transport and increase the frequency of permeation events.[17]

  • Analysis:

    • Analyze the simulation trajectories to visualize the pathway of individual ions through the selectivity filter.

    • Calculate the potential of mean force (PMF) for ion permeation, which describes the free energy landscape experienced by an ion as it moves through the pore.

    • From the PMF, ion binding affinities at specific sites within the filter can be estimated.

    • Calculate the channel conductance by counting the number of ion permeation events over time.

Visualizing the Path to Understanding Sodium Selectivity

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the investigation of sodium channel selectivity.

experimental_workflow cluster_structure Structural Biology cluster_function Functional Characterization cluster_computation Computational Modeling xray X-ray Crystallography structure High-Resolution Structure xray->structure cryoem Cryo-EM cryoem->structure patch_clamp Patch-Clamp Electrophysiology permeability Permeability Ratios (PNa/PK) patch_clamp->permeability conductance Single-Channel Conductance patch_clamp->conductance md_sim Molecular Dynamics Simulations pmf Potential of Mean Force md_sim->pmf protein_exp Protein Expression & Purification protein_exp->xray protein_exp->cryoem protein_exp->patch_clamp structure->md_sim mechanism Mechanism of Selectivity structure->mechanism permeability->mechanism conductance->mechanism pmf->mechanism

Figure 1: An integrated workflow for investigating ion channel selectivity.

selectivity_filter cluster_pore Selectivity Filter D D Na_ion Na+ D->Na_ion attracts E E E->Na_ion attracts K K K->Na_ion repels A A A->Na_ion size constriction

Figure 2: The DEKA motif and its interaction with a sodium ion.

logic_diagram start Cation Approaches Selectivity Filter size_check Is ion size compatible? start->size_check hydration_check Favorable dehydration energy? size_check->hydration_check Yes rejection Ion Rejected size_check->rejection No (e.g., large ions) electrostatic_check Optimal electrostatic interaction? hydration_check->electrostatic_check Yes (partially hydrated Na+) hydration_check->rejection No (e.g., K+) permeation Ion Permeates electrostatic_check->permeation Yes (Na+ with DEKA) electrostatic_check->rejection No (K+ with DEKA)

Figure 3: Logical steps of sodium ion selection.

Conclusion

The sodium selectivity of voltage-gated sodium channels is a finely tuned process governed by the specific structural and electrostatic properties of the selectivity filter. The DEKA motif in mammalian channels and the EEEE motif in their prokaryotic counterparts create a unique environment that preferentially accommodates partially hydrated sodium ions while excluding other cations. A comprehensive understanding of this mechanism, achieved through the integration of structural biology, electrophysiology, and computational modeling, is crucial for the rational design of selective Nav channel modulators with therapeutic potential for a host of debilitating diseases. This guide provides a foundational framework and detailed methodologies for researchers embarking on the investigation of this fundamental aspect of ion channel biology.

References

The SHP2 Inhibitor PHPS1: A Technical Guide to its Impact on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively for a phosphatase, often plays a positive role in signal transduction, particularly in the Ras-Raf-MEK-ERK (MAPK) cascade. Its dysregulation through mutation or overexpression is implicated in the pathogenesis of various cancers. PHPS1 (phenylhydrazono-pyrazolone sulfonate) has been identified as a potent and cell-permeable inhibitor of SHP2, demonstrating significant anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the effects of PHPS1 on cancer cell proliferation, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data from preclinical studies.

Data Presentation: The Inhibitory Effects of PHPS1 on Cancer Cell Lines

PHPS1 has been shown to inhibit the proliferation of a range of human tumor cell lines. The following table summarizes the available quantitative data on the inhibitory activity of PHPS1.

Cell LineCancer TypeAssay TypeEndpointValueReference
HT-29Colorectal CarcinomaCell Proliferation% Reduction in Cell Number74% at 30 µM (6 days)
Caki-1Renal CarcinomaCell Proliferation% Reduction in Cell Number0% at 30 µM (6 days)
VariousHuman Tumor Cell LinesSoft Agar (B569324) Colony FormationInhibitionDose-dependent[1]

Note: Further research is needed to populate this table with specific IC50 values for a broader range of cancer cell lines.

Core Mechanism of Action: Inhibition of the SHP2-Ras-ERK Signaling Pathway

PHPS1 exerts its anti-proliferative effects by specifically targeting the catalytic activity of SHP2. In its active state, SHP2 dephosphorylates specific tyrosine residues on target proteins, a key step in the activation of the Ras-ERK signaling cascade. By inhibiting SHP2, PHPS1 effectively blocks this downstream signaling, leading to a reduction in cancer cell proliferation.

Signaling Pathway Diagram

The following diagram illustrates the canonical SHP2-Ras-ERK signaling pathway and the point of intervention for PHPS1.

SHP2_Ras_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 binds SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras_GTP promotes activation PHPS1 PHPS1 PHPS1->SHP2_active inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->Transcription_Factors translocates to nucleus Proliferation Cell Proliferation Transcription_Factors->Proliferation promotes transcription

PHPS1 inhibits the SHP2-mediated activation of the Ras-ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PHPS1 on cancer cell proliferation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • PHPS1

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of PHPS1 in complete medium. Remove the old medium from the wells and add 100 µL of the PHPS1 dilutions. Include a vehicle control (medium with the same concentration of solvent used for PHPS1).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the PHPS1 concentration to determine the IC50 value.

Western Blot for Phosphorylated ERK (p-ERK)

This technique is used to detect the phosphorylation status of ERK, a downstream effector of the SHP2 pathway.

Materials:

  • Cancer cell line of interest

  • PHPS1

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with PHPS1 for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control.

Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth, a hallmark of transformed cells.

Materials:

  • Cancer cell line of interest

  • PHPS1

  • Complete cell culture medium

  • Agar

  • 6-well plates

Protocol:

  • Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium and add it to the bottom of 6-well plates. Allow it to solidify.

  • Cell Suspension: Prepare a single-cell suspension of the cancer cells.

  • Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete medium containing various concentrations of PHPS1.

  • Plating: Layer the cell-agar mixture on top of the solidified bottom agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 weeks, or until colonies are visible.

  • Staining and Counting: Stain the colonies with a solution like crystal violet and count them under a microscope.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis A1 Seed cells in 96-well plate B1 Treat cells with PHPS1 dilutions A1->B1 A2 Prepare serial dilutions of PHPS1 A2->B1 B2 Incubate for 24-72 hours B1->B2 C1 Add MTT reagent B2->C1 C2 Incubate for 2-4 hours C1->C2 C3 Solubilize formazan C2->C3 C4 Read absorbance at 570 nm C3->C4 D1 Calculate % cell viability C4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Workflow for determining the IC50 of PHPS1 using an MTT assay.
Logical Relationship: PHPS1 Inhibition and Cellular Outcomes

Logical_Relationship PHPS1 PHPS1 SHP2 SHP2 Activity PHPS1->SHP2 Inhibits Ras_ERK Ras-ERK Pathway Activation SHP2->Ras_ERK Promotes Proliferation Cancer Cell Proliferation Ras_ERK->Proliferation Drives Anchorage_Growth Anchorage-Independent Growth Ras_ERK->Anchorage_Growth Drives

Logical flow from PHPS1 inhibition to reduced cancer cell proliferation.

Conclusion

PHPS1 represents a promising small molecule inhibitor of SHP2 with demonstrated efficacy in reducing cancer cell proliferation in preclinical models. Its mechanism of action, centered on the inhibition of the critical SHP2-Ras-ERK signaling axis, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PHPS1 and other SHP2 inhibitors in oncology.

References

Preclinical Profile of PHPS1 Sodium in Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, remains a leading cause of cardiovascular disease. A key pathological event in atherosclerosis is the proliferation and migration of vascular smooth muscle cells (VSMCs), which contribute significantly to plaque formation and instability. Emerging preclinical evidence highlights the therapeutic potential of targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2) in mitigating atherosclerosis. This technical guide provides an in-depth analysis of the preclinical studies of PHPS1 sodium, a selective SHP2 inhibitor, in the context of atherosclerosis. The data herein demonstrates that this compound exerts a protective effect against atherosclerosis by inhibiting VSMC proliferation through the SHP2/ERK signaling pathway. This document consolidates key quantitative data, detailed experimental methodologies, and critical signaling pathways to support further research and drug development efforts in this area.

In Vivo Efficacy of this compound in a Murine Model of Atherosclerosis

Preclinical evaluation of this compound was conducted using LDL receptor-deficient (Ldlr-/-) mice, a well-established animal model for studying atherosclerosis.[1][2] These mice, when fed a high-cholesterol diet, develop atherosclerotic plaques that mimic aspects of human disease.

Quantitative Data Summary

In a key study, Ldlr-/- mice on a high-cholesterol diet were treated with this compound. The treatment led to a significant reduction in atherosclerotic plaque formation without adversely affecting metabolic parameters such as body weight, serum glucose, or lipid profiles.[1][2]

ParameterAtherosclerosis (AS) GroupAS + Vehicle GroupAS + PHPS1 GroupSignificance
Atherosclerotic Plaque Area Significantly increased vs. controlNo significant difference from ASSignificantly decreased vs. AS and Vehiclep < 0.05
Vascular Smooth Muscle Cells (VSMCs) in Plaques IncreasedIncreasedSignificantly decreased p < 0.05
Phosphorylated SHP2 Levels (in vivo) IncreasedIncreasedSignificantly decreased p < 0.05
Phosphorylated ERK1/2 Levels (in vivo) IncreasedIncreasedSignificantly decreased p < 0.05
Phosphorylated JNK Levels (in vivo) IncreasedIncreasedNo significant changeN/A
Phosphorylated p38 MAPK Levels (in vivo) IncreasedIncreasedNo significant changeN/A
Body Weight No significant differenceNo significant differenceNo significant differenceN/A
Serum Glucose No significant differenceNo significant differenceNo significant differenceN/A
Serum Lipids (TC, TG, HDL-C, LDL-C) No significant differenceNo significant differenceNo significant differenceN/A

Data synthesized from Chen et al., 2018.[1][2]

Experimental Protocol: In Vivo Atherosclerosis Model
  • Animal Model: Male LDL receptor-deficient (Ldlr-/-) mice.

  • Atherosclerosis Induction: Mice were fed a high-cholesterol diet (containing 1.25% cholesterol) for 4 weeks to induce the formation of early atherosclerotic plaques.[1]

  • Treatment Groups:

    • Atherosclerosis (AS) group: Fed a high-cholesterol diet.

    • AS + Vehicle group: Fed a high-cholesterol diet and received vehicle injections.

    • AS + PHPS1 group: Fed a high-cholesterol diet and received subcutaneous injections of this compound.

  • Drug Administration: this compound was administered via subcutaneous injection.

  • Analysis:

    • Plaque Size Assessment: En face analysis of the aorta stained with Oil Red O was performed to quantify the total atherosclerotic plaque area.[1]

    • Plaque Composition: Aortic root sections were subjected to Movat staining and immunohistochemistry to analyze plaque composition, specifically the number of VSMCs.[1][2]

    • Protein Phosphorylation: Western blot analysis was used to measure the levels of total and phosphorylated SHP2, ERK1/2, JNK, and p38 MAPK in aortic tissues.[1]

    • Metabolic Parameters: Serum levels of glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) were measured.[1][2]

Workflow for In Vivo Atherosclerosis Study

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis ldlr Ldlr-/- Mice diet High-Cholesterol Diet (4 weeks) ldlr->diet Induce Atherosclerosis grouping Divide into 3 Groups: 1. AS Control 2. AS + Vehicle 3. AS + PHPS1 diet->grouping treatment Subcutaneous Injection (Vehicle or PHPS1) grouping->treatment analysis Euthanize and Collect Tissues treatment->analysis plaque_size En Face Oil Red O Staining (Aortic Plaque Area) analysis->plaque_size plaque_comp Immunohistochemistry (VSMC Quantification) analysis->plaque_comp western Western Blot (p-SHP2, p-ERK) analysis->western serum Serum Analysis (Lipids, Glucose) analysis->serum

Workflow for the in vivo evaluation of PHPS1 in Ldlr-/- mice.

In Vitro Effects of this compound on Vascular Smooth Muscle Cells

To elucidate the mechanism of action, the effects of this compound were investigated in cultured VSMCs stimulated with oxidized low-density lipoprotein (oxLDL), a key driver of VSMC proliferation in atherosclerosis.[1]

Quantitative Data Summary

This compound effectively blocked oxLDL-induced VSMC proliferation and the underlying signaling events.

ParameterControl VSMCsoxLDL Stimulated VSMCsoxLDL + PHPS1 (10 µM)Significance
VSMC Proliferation (BrdU staining) BaselineDose-dependent increase Significantly inhibited p < 0.05
Phosphorylated SHP2 Levels (in vitro) BaselineIncreased Attenuated p < 0.05
Phosphorylated ERK Levels (in vitro) BaselineIncreased Markedly inhibited p < 0.05

Data synthesized from Chen et al., 2018.[1]

Experimental Protocol: In Vitro VSMC Studies
  • Cell Culture: Primary vascular smooth muscle cells (VSMCs) were cultured.

  • Stimulation: VSMCs were stimulated with oxidized LDL (oxLDL) at varying concentrations (e.g., 100 μg/ml) to induce proliferation and signaling activation.[1]

  • Inhibition: In designated groups, cells were pretreated with this compound (e.g., 10 µM for 10 minutes) before oxLDL stimulation.[1]

  • Analysis:

    • Cell Proliferation: Bromodeoxyuridine (BrdU) staining was used to assess the rate of VSMC proliferation.[2]

    • Protein Phosphorylation: Western blot analysis was performed on cell lysates to detect the levels of phosphorylated and total SHP2 and ERK.[1][2]

Workflow for In Vitro VSMC Proliferation Assay

in_vitro_workflow cluster_treatment Treatment cluster_analysis Analysis start Culture VSMCs pretreatment Pre-treat with PHPS1 (10 µM) or Vehicle (DMSO) start->pretreatment stimulation Stimulate with oxLDL (100 µg/ml) pretreatment->stimulation brdu BrdU Staining (Assess Proliferation) stimulation->brdu western Western Blot (p-SHP2, p-ERK) stimulation->western

Workflow for testing PHPS1's effect on oxLDL-induced VSMC proliferation.

Mechanism of Action: The SHP2/ERK Signaling Pathway

The preclinical data strongly indicate that this compound exerts its atheroprotective effects by inhibiting the SHP2/ERK signaling cascade in VSMCs. In the context of atherosclerosis, oxLDL acts as a stimulus that leads to the phosphorylation and activation of SHP2. Activated SHP2, in turn, promotes the activation of the downstream Ras/Raf/MEK/ERK pathway. The terminal kinase, ERK, then translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes responsible for cell cycle progression and proliferation.[1][3] PHPS1, by selectively inhibiting SHP2's phosphatase activity, breaks this chain of events, thereby suppressing VSMC proliferation.[1]

Signaling Pathway Diagram

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL oxLDL Receptor Growth Factor Receptor oxLDL->Receptor binds SHP2 SHP2 Receptor->SHP2 activates pSHP2 p-SHP2 (Active) SHP2->pSHP2 phosphorylation Ras Ras pSHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK phosphorylation Transcription Transcription Factors (e.g., Elk-1, c-Myc) pERK->Transcription translocates & activates PHPS1 This compound PHPS1->pSHP2 Inhibits Proliferation Gene Expression for Cell Proliferation Transcription->Proliferation promotes

PHPS1 inhibits oxLDL-induced VSMC proliferation via the SHP2/ERK pathway.

Conclusion and Future Directions

For drug development professionals, these findings warrant further investigation. Key future steps should include:

  • Pharmacokinetic and Pharmacodynamic Studies: To establish a clear relationship between drug exposure and the desired biological effect on the SHP2/ERK pathway in vascular tissue.

  • Advanced Plaque Studies: Evaluating the effect of PHPS1 on more advanced, complex atherosclerotic lesions, including features like fibrous cap thickness and necrotic core size, which are critical for plaque stability.

  • Safety and Toxicology: Comprehensive toxicology studies are necessary to ensure a favorable safety profile for clinical translation.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing anti-atherosclerotic therapies, such as statins.

This in-depth guide provides a solid foundation for understanding the preclinical rationale for the development of this compound as a novel anti-atherosclerotic therapy. The detailed protocols and pathway analyses offer a clear roadmap for researchers aiming to build upon these foundational studies.

References

The Impact of PHPS1 Sodium on Growth Factor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signaling cascades downstream of various growth factor receptors. Its dysregulation is implicated in numerous developmental disorders and malignancies, making it a prime target for therapeutic intervention. This document details the mechanism of action of this compound, its specific impact on key growth factor signaling pathways, and provides comprehensive experimental protocols for researchers investigating its effects. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and its Target: Shp2

This compound is a phenylhydrazonopyrazolone sulfonate compound identified as a potent and cell-permeable inhibitor of Shp2.[1] Shp2, encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase that contains two tandem Src homology 2 (SH2) domains and a protein tyrosine phosphatase (PTP) domain.[2] It is a crucial positive regulator in signaling pathways initiated by growth factors and cytokines, such as the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[2] Shp2's function is essential for cell proliferation, differentiation, survival, and migration.[3] Activating mutations in Shp2 are associated with developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[1]

This compound exerts its inhibitory effect by interacting with the PTP domain of Shp2, thereby blocking its catalytic activity.[2] This inhibition is highly selective for Shp2 over other closely related phosphatases like Shp1 and PTP1B, making this compound a valuable tool for dissecting Shp2-dependent signaling events and a promising lead compound for drug development.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various phosphatases and its effect on cancer cell proliferation.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

PhosphataseKi (μM)Selectivity vs. Shp2
Shp20.73[4][5]-
Shp2-R362K5.8[4][5]7.9-fold lower
Shp110.7[4][5]14.7-fold lower
PTP1B5.8[4][5]7.9-fold lower
PTP1B-Q0.47[4][5]1.6-fold higher

Table 2: Effect of this compound on Human Tumor Cell Proliferation

Cell LineCancer TypeConcentration (μM)Incubation TimeInhibition Ratio (%)
HT-29Colon Carcinoma30[2][4]6 days74[2][4]
Caki-1Kidney Carcinoma30[4]6 days0[4]

Impact on Growth Factor Signaling Pathways

This compound has been demonstrated to specifically inhibit the Shp2-dependent RAS-MAPK signaling pathway while having no significant effect on the PI3K-AKT and JAK-STAT pathways.[1][4]

Inhibition of the RAS-MAPK Pathway

Growth factor binding to receptor tyrosine kinases (RTKs) leads to the recruitment of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK1/2, and ultimately Erk1/2. Shp2 is crucial for the sustained activation of this pathway.[1]

This compound, by inhibiting Shp2, effectively blocks the sustained phosphorylation and activation of Erk1/2 in response to growth factors like hepatocyte growth factor/scatter factor (HGF/SF).[1][4] This inhibition is dose-dependent and has been observed in various cell types.[1][4]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Shp2 Shp2 RTK->Shp2 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription Shp2->Grb2_SOS PHPS1 This compound PHPS1->Shp2 Inhibition

This compound inhibits the MAPK/Erk signaling pathway.
No Effect on PI3K-AKT and JAK-STAT Pathways

Studies have shown that this compound does not affect the phosphorylation of Akt or Stat3 in response to HGF/SF stimulation.[1][4] This indicates that the PI3K-AKT and JAK-STAT signaling pathways, in this context, are not dependent on Shp2 activity or are regulated by redundant mechanisms.

PI3K_STAT_Pathways This compound does not affect the PI3K/AKT or JAK/STAT pathways. cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway PI3K PI3K AKT Akt PI3K->AKT AKT_downstream AKT_downstream AKT->AKT_downstream AKT_ AKT_ downstream Downstream Targets (Survival, Growth) JAK JAK STAT STAT3 JAK->STAT STAT_dimer STAT3 Dimer STAT->STAT_dimer STAT_transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->STAT_transcription GF Growth Factor RTK Receptor GF->RTK RTK->PI3K RTK->JAK PHPS1 This compound Shp2 Shp2 PHPS1->Shp2

This compound does not impact PI3K/AKT or JAK/STAT pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Shp2 Phosphatase Activity Assay

This assay measures the enzymatic activity of Shp2 and its inhibition by this compound. A common method involves a fluorogenic substrate.

Phosphatase_Assay_Workflow start Start reagents Prepare Reagents: - Shp2 Enzyme - this compound (or vehicle) - Fluorogenic Substrate (e.g., DiFMUP) - Assay Buffer start->reagents incubation Incubate Shp2 with This compound reagents->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure analyze Analyze Data: Calculate Ki or IC50 measure->analyze end End analyze->end Soft_Agar_Workflow start Start base_layer Prepare Base Agar Layer (0.5-0.6% Agar in Medium) start->base_layer cell_layer Prepare Top Agar Layer (0.3-0.4% Agar in Medium with Cells and PHPS1) base_layer->cell_layer plate Plate Top Layer onto Base Layer cell_layer->plate incubate Incubate for 2-4 Weeks plate->incubate stain Stain Colonies (e.g., Crystal Violet) incubate->stain count Count Colonies stain->count end End count->end

References

An In-depth Technical Guide to the Pharmacodynamics of PHPS1, a Selective Shp2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHPS1, a phenylhydrazonopyrazolone sulfonate, has been identified as a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2] Shp2 is a critical positive regulator of growth factor signaling pathways, and its gain-of-function mutations are implicated in several human cancers, making it a significant oncogene.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of PHPS1, focusing on its mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to characterize its activity. While pharmacokinetic data for PHPS1 is not currently available in the public domain, this guide offers an in-depth understanding of its cellular and molecular effects.

Introduction to PHPS1

PHPS1 is a small molecule inhibitor that specifically targets the catalytic site of Shp2.[1] It demonstrates selectivity for Shp2 over other closely related tyrosine phosphatases such as Shp1 and PTP1B.[1][3] This specificity is attributed to key amino acid residues within the catalytic cleft of Shp2.[1] The inhibitory activity of PHPS1 makes it a valuable tool for studying Shp2-dependent signaling and a promising candidate for the development of therapeutics against diseases driven by aberrant Shp2 activity.[1]

Mechanism of Action

PHPS1 functions by binding to the active site of Shp2, thereby inhibiting its phosphatase activity. Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK (mitogen-activated protein kinase) signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival.[4] By inhibiting Shp2, PHPS1 effectively blocks downstream signaling cascades that promote tumorigenesis.[4]

Impact on Signaling Pathways

The primary characterized effect of PHPS1 is its inhibition of the Hepatocyte Growth Factor/Scatter Factor (HGF/SF)-induced signaling cascade, which is heavily dependent on Shp2 activity.

3.1. Inhibition of the Ras/Erk MAP Kinase Pathway

PHPS1 has been shown to block the sustained phosphorylation of Erk1/2 MAP kinases, a key downstream event in the Shp2-dependent Ras/MAPK pathway.[1][3] This inhibition is dose-dependent and disrupts the signal transduction that leads to cell proliferation and survival.[3]

Below is a diagram illustrating the inhibitory effect of PHPS1 on the HGF/SF-induced Erk1/2 signaling pathway.

HGF_SF_Erk_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF/SF HGF/SF Met Receptor Met Receptor HGF/SF->Met Receptor Binds Shp2 Shp2 Met Receptor->Shp2 Activates Grb2_SOS Grb2/SOS Shp2->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk1_2 Erk1/2 MEK->Erk1_2 Phosphorylates Transcription Factors Transcription Factors Erk1_2->Transcription Factors Activates PHPS1 PHPS1 PHPS1->Shp2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Cell_Scattering_Workflow MDCK Cell Culture MDCK Cell Culture Stimulation with HGF/SF Stimulation with HGF/SF MDCK Cell Culture->Stimulation with HGF/SF Treatment Treatment Stimulation with HGF/SF->Treatment PHPS1 PHPS1 Treatment->PHPS1 Test Control (Vehicle) Control (Vehicle) Treatment->Control (Vehicle) Control Incubation (20h) Incubation (20h) PHPS1->Incubation (20h) Control (Vehicle)->Incubation (20h) Microscopy & Analysis Microscopy & Analysis Incubation (20h)->Microscopy & Analysis

References

PHPS1 Sodium: A Technical Guide to its Role in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2, is a critical intracellular signaling molecule that plays a pivotal role in regulating a diverse array of cellular processes, including proliferation, survival, and differentiation. As a positive regulator in growth factor and cytokine signaling, SHP2 has emerged as a significant target in various pathologies, particularly in oncology and inflammatory diseases. PHPS1 (phenylhydrazono pyrazolone (B3327878) sulfonate 1) sodium is a potent, cell-permeable, and selective small-molecule inhibitor of SHP2's catalytic activity. This document provides an in-depth technical overview of PHPS1's mechanism of action and its demonstrated role in modulating immune responses, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of the SHP2-RAS-ERK Pathway

PHPS1 functions as a competitive inhibitor, targeting the catalytic site of the SHP2 protein. SHP2 is a key node linking receptor tyrosine kinases (RTKs) to the downstream RAS-ERK (MAPK) signaling cascade.[1][2] Upon activation by stimuli such as growth factors or oxidized low-density lipoprotein (oxLDL), SHP2 is recruited to phosphorylated receptors or adaptor proteins.[3][4] It then dephosphorylates specific substrates, an action that paradoxically promotes the sustained activation of the RAS-ERK pathway.[1][4] By inhibiting SHP2's phosphatase activity, PHPS1 effectively blocks this signal transmission, leading to a reduction in ERK1/2 phosphorylation and the suppression of downstream cellular events like proliferation.[2][3]

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates RAS RAS SHP2->RAS Promotes Activation ERK ERK1/2 RAS->ERK Activates P_ERK p-ERK1/2 ERK->P_ERK Phosphorylation Proliferation Gene Transcription (e.g., Proliferation) P_ERK->Proliferation Translocates & Activates PHPS1 PHPS1 Sodium PHPS1->SHP2 Inhibits Stimulus Growth Factor / Cytokine Stimulus->RTK Binds & Activates

Figure 1: PHPS1 Inhibition of the SHP2-Mediated ERK Signaling Pathway.

Modulation of Immune Responses

PHPS1-mediated inhibition of SHP2 has significant consequences for the immune system, particularly in the context of anti-tumor immunity and inflammation.

Enhancement of Anti-Tumor Immunity

SHP2 is recognized for its dual role in promoting tumor growth and inactivating T-cell responses. Pharmacological inhibition of SHP2 with PHPS1 has been shown to augment CD8+ cytotoxic T-cell mediated anti-tumor immunity.[4] In a CT-26 colon cancer xenograft model, treatment with PHPS1 led to a marked increase in the production of key cytotoxic molecules, interferon-gamma (IFN-γ) and granzyme B (GZMB), within the tumor microenvironment.[4] This corresponds with a significant increase in the population of active CD8+IFN-γ+ and CD8+GZMB+ T-cells in the tumor, indicating that SHP2 inhibition can reinvigorate a stalled anti-tumor immune response.[4]

Anti_Tumor_Immunity PHPS1 This compound SHP2 SHP2 in T-Cells & Tumor Cells PHPS1->SHP2 Inhibits CD8_TCell CD8+ Cytotoxic T-Cell SHP2->CD8_TCell Suppresses Activity Cytokines ↑ IFN-γ ↑ Granzyme B CD8_TCell->Cytokines Increases Production TumorCell Tumor Cell Cytokines->TumorCell Induces Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Figure 2: Logical flow of PHPS1 enhancing anti-tumor immune response.
Attenuation of Inflammatory Responses

SHP2 is also implicated in mediating inflammatory signaling. For instance, it regulates the acute pulmonary inflammation induced by cigarette smoke through the ERK1/2 pathway.[3] Studies have shown that PHPS1 significantly inhibits this ERK1/2 activation, thereby attenuating the inflammatory response in mouse lungs.[3] Furthermore, in the context of atherosclerosis, a chronic inflammatory disease, PHPS1 has demonstrated an atheroprotective effect by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key event in plaque formation.[3] This inhibition is achieved by blocking oxLDL-induced SHP2 and ERK phosphorylation.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of PHPS1.

Table 1: Inhibitory Activity and Selectivity of PHPS1

Target Parameter Value (μM) Selectivity vs. SHP2 Reference
Shp2 Ki 0.73 - [1][5]
Shp1 Ki 10.7 15-fold [1][5]

| PTP1B | Ki | 5.8 | 8-fold |[1][5] |

Table 2: In Vitro Cellular Effects of PHPS1

Cell Type Model / Stimulus PHPS1 Conc. Effect Reference
Vascular Smooth Muscle Cells (VSMCs) oxLDL (100 μg/mL) 10 μM Blocked SHP2 and ERK phosphorylation; Inhibited proliferation [3]
HT-29 Human Tumor Cells Cell Proliferation 30 μM 74% reduction in cell number after 6 days [5]
Various Tumor Cell Lines Anchorage-Independent Growth Not specified Efficiently inhibited growth [2]

| MDCK Epithelial Cells | HGF/SF-induced signaling | 5-20 μM | Dose-dependent inhibition of sustained Erk1/2 phosphorylation |[2][5] |

Table 3: In Vivo Effects of PHPS1 on Immune & Inflammatory Markers

Model Treatment Outcome Measure Result Reference
CT-26 Tumor Xenograft PHPS1 Tumor Cytokines Markedly increased IFN-γ and GZMB levels [4]
CT-26 Tumor Xenograft PHPS1 Tumor Infiltrating Lymphocytes Augmented number of CD8+IFN-γ+ and CD8+GZMB+ cells [4]
Ldlr-/- Atherosclerosis 3 mg/kg PHPS1 (i.p.) Atherosclerotic Plaques Decreased number and size of plaques [3][5]

| Ldlr-/- Atherosclerosis | 3 mg/kg PHPS1 (i.p.) | Plaque Composition | Significant decrease in VSMC number in lesions |[3] |

Detailed Experimental Protocols

Western Blot for Phosphorylated Proteins

This protocol was used to determine the phosphorylation status of SHP2 and ERK in Vascular Smooth Muscle Cells (VSMCs).[3]

  • Cell Treatment: VSMCs were pre-treated with 10 μM PHPS1 or DMSO (vehicle control) for 30 minutes. Subsequently, cells were stimulated with 100 μg/mL oxidized LDL (oxLDL) for 10 minutes to induce phosphorylation.

  • Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Total protein content in the lysates was determined using the bicinchoninic acid (BCA) assay to ensure equal loading.

  • Electrophoresis: Equal amounts of protein were denatured and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins were transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Probing: The membrane was blocked and then probed with primary monoclonal antibodies specific for total SHP2, phosphorylated SHP2, total ERK1/2, and phosphorylated ERK1/2.

  • Detection: After incubation with appropriate secondary antibodies, protein bands were visualized, and relative quantification was performed by comparing band density levels.

In Vivo Atherosclerosis Mouse Model

This protocol was used to evaluate the atheroprotective effects of PHPS1.[3]

  • Animal Model: LDL receptor-deficient (Ldlr−/−) mice were used.

  • Diet: Mice were fed a high-cholesterol diet for 4 weeks to induce atherosclerosis.

  • Treatment: Following the initial diet period, mice were administered either PHPS1 (3 mg/kg, intraperitoneal injection) or a vehicle control daily for the final week of the study.

  • Analysis:

    • Systemic Metrics: Body weight, serum glucose, and lipid levels were determined.

    • Plaque Quantification: The aorta was dissected for en face analysis to measure the total area of atherosclerotic plaques.

    • Plaque Composition: Histological analysis using Movat staining and immunohistochemistry was performed on aortic sections to measure the number of VSMCs and other cellular components within the lesions.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Mouse Ldlr-/- Mice Diet High-Cholesterol Diet (4 weeks) Mouse->Diet Group1 Group 1: PHPS1 (3 mg/kg, i.p.) Daily for 1 week Diet->Group1 Group2 Group 2: Vehicle (i.p.) Daily for 1 week Diet->Group2 Analysis1 Serum Analysis (Glucose, Lipids) Group1->Analysis1 Analysis2 En Face Plaque Quantification Group1->Analysis2 Analysis3 Histology & Immunohistochemistry Group1->Analysis3 Group2->Analysis1 Group2->Analysis2 Group2->Analysis3

Figure 3: Experimental workflow for the in vivo atherosclerosis study.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of SHP2 in cellular signaling. As a selective SHP2 inhibitor, it has been instrumental in demonstrating that targeting this phosphatase can modulate critical immune and inflammatory pathways. Key findings highlight its ability to enhance anti-tumor immunity by increasing the activity of cytotoxic T-cells and to attenuate pathological inflammation by suppressing the SHP2-ERK axis. The quantitative data and established protocols provide a solid foundation for researchers and drug developers interested in exploring SHP2 as a therapeutic target for cancer immunotherapy and chronic inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for PHPS1 Sodium in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PHPS1 (phenylhydrazonopyrazolone sulfonate) is a cell-permeable, potent, and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1] Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2][3][4] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[3][4][5] Activating mutations in Shp2 or its overexpression are associated with several types of cancer, including breast, lung, and colon cancer, as well as leukemia.[2] By inhibiting Shp2, PHPS1 can block the activation of the downstream ERK1/2 signaling cascade, leading to a reduction in cancer cell proliferation and anchorage-independent growth.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of PHPS1 sodium in cancer cell lines.

Signaling Pathway

The Shp2 phosphatase is a crucial transducer of signals from activated RTKs to the downstream RAS/RAF/MEK/ERK pathway. Upon ligand binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of Shp2. This recruitment to the plasma membrane leads to a conformational change in Shp2, activating its phosphatase activity. Activated Shp2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK1/2. Phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. PHPS1 inhibits the phosphatase activity of Shp2, thereby blocking this entire downstream signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Shp2 Shp2 RTK->Shp2 recruits and activates RAS RAS Shp2->RAS activates PHPS1 This compound PHPS1->Shp2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription regulates GrowthFactor Growth Factor GrowthFactor->RTK binds

Figure 1: Simplified Shp2 signaling pathway and the inhibitory action of PHPS1.

Experimental Protocols

This section provides detailed protocols for evaluating the effect of this compound on cancer cell viability, anchorage-independent growth, and the inhibition of the Shp2 signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability and proliferation of cancer cell lines using a colorimetric MTT assay.

Materials:

  • Cancer cell lines (e.g., HT-29, MDA-MB-435, HCT-116)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30, 50, 100 µM). The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation, and the inhibitory effect of this compound on this process.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Agarose (B213101) (low melting point)

  • 6-well plates

Protocol:

  • Preparation of Agar Layers:

    • Bottom Layer (0.6% Agar): Prepare a 1.2% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agarose solution and 2x complete medium (pre-warmed to 42°C). Pipette 2 mL of this 0.6% agar-medium mixture into each well of a 6-well plate. Allow it to solidify at room temperature.

  • Cell Suspension in Top Agar:

    • Top Layer (0.3% Agar): Prepare a 0.6% agarose solution as described above.

    • Harvest and count the cells. Resuspend the cells in complete medium at a concentration of 1.6 x 10⁴ cells/mL.

    • Prepare different concentrations of this compound in complete medium.

    • In a sterile tube, mix 0.75 mL of the cell suspension with 0.75 mL of the 0.6% agarose solution containing the desired concentration of this compound (or vehicle control). This will result in a final cell density of 8,000 cells per well in 0.3% agar.

  • Plating and Incubation:

    • Immediately overlay 1.5 mL of the cell-containing top agar onto the solidified bottom agar layer.

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 weeks.

    • Feed the cells every 3-4 days by adding 200 µL of complete medium containing the respective concentration of this compound on top of the agar.

  • Colony Visualization and Quantification:

    • After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.

    • Count the number of colonies in each well using a microscope.

    • Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to determine if this compound inhibits the Shp2 signaling pathway by measuring the phosphorylation status of its downstream effector, ERK1/2.

Materials:

  • Cancer cell lines

  • This compound

  • Serum-free cell culture medium

  • Growth factor (e.g., EGF or HGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 for each treatment condition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis CellCulture 1. Cancer Cell Culture MTT 3a. Cell Viability (MTT Assay) CellCulture->MTT SoftAgar 3b. Anchorage-Independent Growth (Soft Agar Assay) CellCulture->SoftAgar Western 3c. Pathway Analysis (Western Blot) CellCulture->Western PHPS1_Prep 2. This compound Stock Preparation PHPS1_Prep->MTT PHPS1_Prep->SoftAgar PHPS1_Prep->Western MTT_Data 4a. IC50 Determination MTT->MTT_Data SoftAgar_Data 4b. Colony Formation Inhibition (%) SoftAgar->SoftAgar_Data Western_Data 4c. p-ERK/Total ERK Ratio Western->Western_Data

Figure 2: General experimental workflow for evaluating this compound in cancer cell lines.

Data Presentation

The quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ values)

Cell LineIC₅₀ (µM) after 72h Treatment
HT-29 (Colon)Insert Value
MDA-MB-435 (Melanoma)Insert Value
HCT-116 (Colon)Insert Value
PC-3 (Prostate)Insert Value
NCI-H661 (Lung)Insert Value
Caki-1 (Kidney)Insert Value

Note: IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Inhibition of Anchorage-Independent Growth by this compound

Cell LineThis compound (µM)% Inhibition of Colony Formation
HT-2910Insert Value
30Insert Value
MDA-MB-43510Insert Value
30Insert Value

Table 3: Effect of this compound on ERK1/2 Phosphorylation

Cell LineTreatmentFold Change in p-ERK/Total ERK Ratio
HT-29Vehicle Control + EGF1.0
10 µM PHPS1 + EGFInsert Value
30 µM PHPS1 + EGFInsert Value

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro anti-cancer effects of the Shp2 inhibitor, this compound. By following these detailed methodologies, users can reliably assess its impact on cancer cell viability, anchorage-independent growth, and the underlying Shp2 signaling pathway. The provided templates for data presentation will aid in the clear and concise reporting of findings.

References

Application Notes and Protocols: Preparation of PHPS1 Sodium Salt Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1, or Phenylhydrazono-pyrazolone sulfonate, is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase-2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/ERK pathway, which is frequently dysregulated in various cancers.[3] As an inhibitor of Shp2, PHPS1 is a valuable tool for studying the physiological and pathological roles of Shp2 and for investigating its potential as a therapeutic target. Accurate and consistent preparation of PHPS1 sodium salt stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound salt stock solutions for in vitro studies.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound salt is summarized in the table below.

ParameterValueSource(s)
Alternate Names 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt[1]
CAS Number (free acid) 314291-83-3[1]
Molecular Formula C₂₁H₁₄N₅NaO₆S[4]
Molecular Weight 487.42 g/mol [1][4]
Purity ≥98% (HPLC)[1][4]
Solubility Soluble in warm DMSO (10 mg/mL)[5][6][7]
IC₅₀ for Shp2 2.1 µM[4]
Typical Working Concentration in Cell Culture 5 - 30 µM[7]
Storage of Powder 2-8°C, desiccated[5][7]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound salt in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock can then be diluted to the desired working concentration in cell culture medium.

Materials:

  • This compound salt powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

Procedure:

  • Calculate the required mass of this compound salt.

    • To prepare 1 mL of a 10 mM stock solution, you will need 4.874 mg of this compound salt (Molecular Weight = 487.42 g/mol ).

    • Calculation: 0.01 mol/L * 1 L/1000 mL * 487.42 g/mol * 1000 mg/g = 4.874 mg/mL.

  • Weigh the this compound salt.

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound salt powder using an analytical balance.

    • To minimize static, use an anti-static weigh boat or directly weigh into a sterile microcentrifuge tube.

  • Dissolve the powder.

    • Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.

    • Add the desired volume of sterile DMSO. For example, to make a 10 mM solution with 4.874 mg of powder, add 1 mL of DMSO.

    • It is recommended to add the solvent in a stepwise manner to aid dissolution.

  • Aid dissolution (if necessary).

    • Vortex the solution for 1-2 minutes.

    • If the powder does not readily dissolve, warm the solution in a 37°C water bath or heat block for 5-10 minutes, with intermittent vortexing, until the powder is completely dissolved.[5][6] The solution should be clear.

  • Aliquot and store the stock solution.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Dilution of PHPS1 Stock Solution to Working Concentration

This protocol describes how to dilute the 10 mM PHPS1 stock solution to a final working concentration for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[8]

Materials:

  • 10 mM this compound salt stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Determine the final desired working concentration of PHPS1.

    • For example, a common working concentration is 20 µM.

  • Calculate the required volume of the stock solution.

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • C₂ = Final desired working concentration (e.g., 20 µM = 0.02 mM)

      • V₂ = Final volume of the cell culture medium

    • Example: To prepare 10 mL of medium with a final PHPS1 concentration of 20 µM:

      • (10 mM) * V₁ = (0.02 mM) * (10 mL)

      • V₁ = (0.02 mM * 10 mL) / 10 mM = 0.02 mL = 2 µL

  • Prepare the working solution.

    • In a sterile tube, add the calculated volume of the 10 mM PHPS1 stock solution to the final volume of pre-warmed complete cell culture medium.

    • Mix thoroughly by gentle pipetting or inverting the tube.

  • Treat the cells.

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of PHPS1.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO without PHPS1) in your experimental setup.

Visualizations

Workflow for this compound Salt Stock Solution Preparation

G Workflow for PHPS1 Stock Solution Preparation cluster_0 Preparation cluster_1 Storage & Use start Start calculate Calculate Mass of PHPS1 start->calculate weigh Weigh PHPS1 Powder calculate->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve warm Warm and Vortex (if needed) dissolve->warm aliquot Aliquot into Single-Use Tubes warm->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration store->dilute end Treat Cells dilute->end

Caption: A flowchart illustrating the key steps for preparing and storing a this compound salt stock solution.

Simplified Shp2 Signaling Pathway

G Simplified Shp2 Signaling Pathway cluster_0 Upstream Activation cluster_1 Shp2 Regulation cluster_2 Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Shp2->Ras promotes activation PHPS1 PHPS1 PHPS1->Shp2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: A diagram showing the role of Shp2 in the Ras/ERK signaling pathway and the inhibitory action of PHPS1.

References

PHPS1 Sodium: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing phosphatase 2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival by positively regulating the Ras-ERK signaling pathway. Dysregulation of Shp2 activity has been implicated in various diseases, including cancer, developmental disorders, and metabolic diseases. This compound offers a valuable tool for in vivo studies in mouse models to investigate the therapeutic potential of Shp2 inhibition in a variety of disease contexts.

These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in mouse models of atherosclerosis, acute kidney injury, and oral squamous cell carcinoma.

Mechanism of Action

This compound selectively inhibits the phosphatase activity of Shp2. By binding to Shp2, PHPS1 prevents the dephosphorylation of its target proteins, which in turn downregulates the Ras-ERK signaling cascade. This inhibition can lead to reduced cell proliferation and other downstream effects depending on the cellular context.

Signaling Pathway

The primary signaling pathway affected by this compound is the Shp2-mediated Ras-ERK pathway. A simplified representation of this pathway and the inhibitory action of PHPS1 is depicted below.

Caption: The SHP2-ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the dosage and administration of this compound in various mouse models based on published studies.

Table 1: this compound Dosage and Administration in Mouse Models

Disease ModelMouse StrainDosageAdministration RouteVehicleFrequency & Duration
AtherosclerosisLdlr-/-3 mg/kgIntraperitoneal (i.p.)Saline with 0.5% DMSODaily for the last week of a high-fat diet
Acute Kidney InjuryC57BL/63 mg/kgSubcutaneous (s.c.)1:1 DMSO/PBSOnce immediately after hemorrhage and once after CLP
Oral Squamous Cell CarcinomaNude Mice10% PHPS1 solutionNot Specified10% DMSO (Control)Daily for 14 days

Table 2: Observed In Vivo Effects of this compound in Mouse Models

Disease ModelKey Findings
Atherosclerosis- Significantly decreased atherosclerotic plaque size in the aorta.- Reduced proliferation of vascular smooth muscle cells (VSMCs).- Suppressed phosphorylation of SHP2 and ERK in aortic tissue.
Acute Kidney Injury- Significantly improved renal function (reduced serum BUN and creatinine).- Attenuated kidney injury histopathology.- Suppressed systemic and renal inflammation.- Inhibited activation of the Erk1/2-STAT3 signaling pathway in the kidney.
Oral Squamous Cell Carcinoma- Significantly inhibited tumor growth and neovascularization.- Reduced tumor angiogenesis.

Experimental Protocols

Atherosclerosis Mouse Model

Objective: To evaluate the effect of this compound on the development of atherosclerosis in LDL receptor-deficient (Ldlr-/-) mice.

Materials:

  • This compound

  • Ldlr-/- mice

  • High-fat diet (e.g., containing 1.25% cholesterol)

  • Vehicle: Sterile saline, Dimethyl sulfoxide (B87167) (DMSO)

  • Insulin syringes (28-30 gauge)

Protocol:

  • Animal Model: Use male Ldlr-/- mice, typically 6-8 weeks old.

  • Diet: Feed the mice a high-fat diet for a specified period (e.g., 4 weeks) to induce atherosclerotic plaques.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with sterile saline to the final concentration, ensuring the final DMSO concentration is 0.5%. For a 3 mg/kg dose, a typical injection volume is 100-200 µL.

  • Administration:

    • During the last week of the high-fat diet feeding period, administer this compound at a dose of 3 mg/kg via intraperitoneal (i.p.) injection once daily.

    • The control group should receive an equal volume of the vehicle (saline with 0.5% DMSO).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect aorta and other relevant tissues.

    • Analyze the atherosclerotic plaque size by en face Oil Red O staining of the aorta.

    • Perform histological analysis of the aortic root.

    • Assess protein phosphorylation (e.g., p-SHP2, p-ERK) in aortic tissue lysates by Western blot.

Experimental Workflow:

Atherosclerosis_Workflow start Start: Ldlr-/- Mice diet High-Fat Diet (4 weeks) start->diet treatment_phase Treatment Phase (Last 1 week) diet->treatment_phase phps1_group This compound (3 mg/kg, i.p., daily) treatment_phase->phps1_group vehicle_group Vehicle (Saline + 0.5% DMSO, i.p., daily) treatment_phase->vehicle_group euthanasia Euthanasia & Tissue Collection phps1_group->euthanasia vehicle_group->euthanasia analysis Analysis: - Plaque size (Oil Red O) - Histology - Western Blot (p-SHP2, p-ERK) euthanasia->analysis

Caption: Experimental workflow for the atherosclerosis mouse model.

Acute Kidney Injury Mouse Model

Objective: To assess the therapeutic potential of this compound in a mouse model of acute kidney injury (AKI) induced by hemorrhage and cecal ligation and puncture (CLP).

Materials:

  • This compound

  • C57BL/6 mice

  • Vehicle: DMSO, Phosphate-buffered saline (PBS)

  • Surgical instruments for CLP

  • Syringes and needles (26-27 gauge)

Protocol:

  • Animal Model: Use male C57BL/6 mice, typically 8-12 weeks old.

  • AKI Induction:

    • Induce hemorrhage by a controlled bleed.

    • Perform cecal ligation and puncture (CLP) to induce sepsis.

  • This compound Preparation:

    • Dissolve this compound in a 1:1 solution of DMSO and PBS to the desired concentration for a 3 mg/kg dose.

  • Administration:

    • Administer this compound at 3 mg/kg via subcutaneous (s.c.) injection immediately after the hemorrhage procedure.

    • Administer a second dose of this compound (3 mg/kg, s.c.) immediately following the CLP procedure.

    • The control group should receive the vehicle (1:1 DMSO/PBS) at the same time points.

  • Endpoint Analysis:

    • Collect blood and kidney tissues at a specified time point post-CLP (e.g., 24 hours).

    • Measure serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) to assess renal function.

    • Perform histological analysis of kidney sections (H&E staining) to evaluate tissue damage.

    • Analyze the expression and phosphorylation of relevant proteins (e.g., SHP2, ERK, STAT3) in kidney tissue lysates by Western blot.

Experimental Workflow:

AKI_Workflow start Start: C57BL/6 Mice hemorrhage Hemorrhage start->hemorrhage phps1_dose1 PHPS1 (3 mg/kg, s.c.) or Vehicle hemorrhage->phps1_dose1 clp Cecal Ligation and Puncture (CLP) phps1_dose1->clp phps1_dose2 PHPS1 (3 mg/kg, s.c.) or Vehicle clp->phps1_dose2 endpoint Endpoint (e.g., 24h post-CLP) phps1_dose2->endpoint analysis Analysis: - Serum BUN & Creatinine - Kidney Histology - Western Blot (p-SHP2, p-ERK, p-STAT3) endpoint->analysis

Caption: Experimental workflow for the acute kidney injury mouse model.

Oral Squamous Cell Carcinoma Xenograft Model

Objective: To investigate the anti-tumor effects of this compound in a nude mouse xenograft model of human oral squamous cell carcinoma.

Materials:

  • This compound

  • Nude mice (e.g., BALB/c nude)

  • Human oral squamous cell carcinoma cell line (e.g., Ca9-22)

  • Vehicle: 10% DMSO in a suitable carrier (e.g., saline or PBS)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture and Xenograft Implantation:

    • Culture the human oral squamous cell carcinoma cells under standard conditions.

    • Subcutaneously inject a suspension of the cancer cells into the flank of each nude mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • This compound Preparation:

    • Prepare a 10% PHPS1 solution. The exact solvent and final concentration for injection should be optimized for solubility and tolerability.

  • Administration:

    • Administer the 10% PHPS1 solution daily for 14 days. The administration route (e.g., intraperitoneal, subcutaneous, or oral gavage) and the exact volume need to be determined based on the formulation's properties and the desired dose.

    • The control group should receive the vehicle (10% DMSO).

  • Endpoint Analysis:

    • Monitor tumor volume throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumor weight and perform histological analysis (H&E staining) to assess tumor morphology and neovascularization.

Logical Relationship Diagram:

OSCC_Logic start Human OSCC Cell Line xenograft Subcutaneous Xenograft in Nude Mice start->xenograft tumor_growth Tumor Growth to Palpable Size xenograft->tumor_growth treatment Daily Treatment (14 days) tumor_growth->treatment phps1_group 10% PHPS1 Solution treatment->phps1_group control_group 10% DMSO Vehicle treatment->control_group outcome Inhibition of Tumor Growth & Angiogenesis phps1_group->outcome

Caption: Logical flow of the oral squamous cell carcinoma xenograft study.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of Shp2 in various disease models. The provided protocols and data serve as a guide for researchers to design and execute experiments using this potent and selective Shp2 inhibitor. It is recommended that investigators optimize the dosage, administration route, and vehicle for their specific mouse model and experimental conditions. Careful consideration of animal welfare and adherence to institutional guidelines are paramount for all in vivo studies.

Application Notes and Protocols: Utilizing PHPS1 Sodium for Enhanced Detection of p-ERK in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. The activation of ERK is mediated through phosphorylation, and thus, the detection of its phosphorylated form (p-ERK) is a critical readout for studying a multitude of cellular events and for screening potential therapeutic agents. Western blotting is a widely used technique for the detection and quantification of p-ERK. However, the transient nature of protein phosphorylation necessitates the use of potent phosphatase inhibitors to preserve the phosphorylation status of proteins during cell lysis and protein extraction.

PHPS1 (Phenylhydrazono-pyrazalone Sulfonate 1) is a cell-permeable, reversible, and substrate-competitive inhibitor of Shp-2, a non-receptor protein-tyrosine phosphatase (PTP). Shp-2 is known to be involved in the dephosphorylation and inactivation of components of the MAPK pathway. By inhibiting Shp-2, PHPS1 can help maintain the phosphorylated state of ERK, leading to a more accurate and robust detection of p-ERK levels by Western blot. These application notes provide a detailed protocol for the use of PHPS1 sodium in Western blotting to measure p-ERK levels.

Signaling Pathway

The MAPK/ERK signaling cascade is a highly conserved pathway that transduces extracellular signals to intracellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets. Shp-2 can negatively regulate this pathway by dephosphorylating upstream components, thereby affecting the phosphorylation status of ERK.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Response (Proliferation, Survival) pERK->Cellular_Response Shp2 Shp-2 Shp2->MEK Dephosphorylation PHPS1 This compound PHPS1->Shp2

Figure 1: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for the detection of p-ERK levels using Western blotting, with a specific focus on the incorporation of this compound as a phosphatase inhibitor.

Materials and Reagents
  • Cell Culture: Appropriate cell line and culture medium.

  • Stimulation Agent: e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA).

  • This compound Salt Hydrate: (e.g., Sigma-Aldrich).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE: Gels, running buffer, and electrophoresis system.

  • Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer system.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detector or X-ray film.

Lysis Buffer Preparation

A critical step for preserving protein phosphorylation is the composition of the lysis buffer. It is essential to add phosphatase and protease inhibitors to the lysis buffer immediately before use.

Table 1: Recommended Lysis Buffer Composition

ComponentStock ConcentrationFinal ConcentrationPurpose
RIPA Buffer (1X)-1XCell Lysis
Protease Inhibitor Cocktail100X1XInhibit Proteases
Sodium Orthovanadate100 mM1-2 mMInhibit Tyrosine Phosphatases
Sodium Fluoride1 M10 mMInhibit Serine/Threonine Phosphatases
β-Glycerophosphate1 M1 mMInhibit Serine/Threonine Phosphatases
This compound 10 mM in DMSO 10-50 µM Inhibit Shp-2 (Tyrosine Phosphatase)

Note: The optimal concentration of this compound may vary depending on the cell type and experimental conditions. A titration experiment is recommended to determine the most effective concentration.

Experimental Workflow

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis with PHPS1-supplemented buffer start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer to Membrane sds->transfer blocking 6. Blocking transfer->blocking pERK_inc 7. Primary Antibody (anti-p-ERK) blocking->pERK_inc secondary_inc 8. Secondary Antibody Incubation pERK_inc->secondary_inc detection 9. Signal Detection secondary_inc->detection stripping 10. Stripping (Optional) detection->stripping analysis 12. Data Analysis detection->analysis tERK_inc 11. Primary Antibody (anti-total ERK) stripping->tERK_inc tERK_inc->secondary_inc tERK_inc->analysis

Figure 2: Experimental workflow for Western blot analysis of p-ERK levels.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-16 hours to reduce basal p-ERK levels.

    • Treat cells with the desired stimulus (e.g., 100 ng/mL EGF for 5-15 minutes) or inhibitor. Include appropriate vehicle controls.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (supplemented with inhibitors, including this compound) to the cells. Use approximately 100-200 µL for a well of a 6-well plate.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (10-12% acrylamide).

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing for Total ERK (Loading Control):

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK.

    • Wash the membrane in TBST, then incubate in a stripping buffer for 15-30 minutes.

    • Wash thoroughly with TBST and re-block before incubating with the primary antibody for total ERK.

Data Presentation and Analysis

Quantitative analysis of Western blot data is crucial for accurate interpretation. The intensity of the p-ERK bands should be normalized to the intensity of the total ERK bands to account for any variations in protein loading.

Table 2: Hypothetical Data on the Effect of this compound on p-ERK Signal Intensity

Treatmentp-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)Normalized p-ERK/Total ERK RatioFold Change vs. Control (-) PHPS1
Control (-) PHPS11005000.201.0
Stimulus (-) PHPS13005100.592.95
Control (+) PHPS11505050.301.5
Stimulus (+) PHPS15504951.115.55

This table presents hypothetical data to illustrate the expected increase in p-ERK signal when using this compound. Actual results may vary.

Troubleshooting

Troubleshooting_Logic problem Problem cause1 Potential Cause 1: Inefficient Lysis/ Phosphatase Activity problem->cause1 Weak or no p-ERK signal cause2 Potential Cause 2: Low p-ERK Abundance problem->cause2 Weak or no p-ERK signal cause3 Potential Cause 3: Poor Antibody Performance problem->cause3 High background or non-specific bands cause4 Potential Cause 4: Inefficient Transfer problem->cause4 Weak or no signal for both p-ERK and total ERK sol1 Solution: - Optimize lysis buffer - Increase PHPS1 concentration - Ensure fresh inhibitors cause1->sol1 sol2 Solution: - Increase protein load - Optimize stimulation time/dose - Use a more sensitive ECL substrate cause2->sol2 sol3 Solution: - Titrate primary antibody - Use fresh antibody dilutions - Validate antibody specificity cause3->sol3 sol4 Solution: - Check transfer conditions - Use a loading control (e.g., Ponceau S stain) cause4->sol4

Figure 3: Logic for troubleshooting p-ERK Western blot signals.

Conclusion

The use of this compound as a Shp-2 inhibitor in lysis buffers can significantly enhance the detection of p-ERK in Western blotting by preserving its phosphorylation state. This leads to more reliable and accurate quantification of ERK activation. The protocols and guidelines presented here provide a comprehensive framework for researchers to effectively incorporate this compound into their experimental workflow for studying the MAPK/ERK signaling pathway.

Application Notes and Protocols: PHPS1 Sodium Salt for Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PHPS1 (Phenylhydrazono-pyrazolo-sulfonate 1) is a potent and cell-permeable inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase. Shp2 is a key signaling molecule downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a crucial role in the Ras-mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway. By activating the ERK pathway, Shp2 promotes cell proliferation, differentiation, and survival. Inhibition of Shp2 by PHPS1 has been shown to suppress cell growth and proliferation in various cell types, including vascular smooth muscle cells and certain cancer cell lines. This inhibition of proliferation is achieved, in part, through the induction of cell cycle arrest.

Mechanism of Action: Inducing Cell Cycle Arrest

PHPS1 exerts its effect on the cell cycle primarily by inhibiting the catalytic activity of Shp2. This inhibition disrupts the signaling cascade that leads to cell proliferation. The key signaling pathway implicated is the Ras/Raf/MEK/ERK pathway.

Upon growth factor stimulation of RTKs, Shp2 is recruited to the receptor complex where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade (MEK and ERK). Activated ERK (phosphorylated ERK) translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes required for cell cycle progression, such as cyclins (e.g., Cyclin D1). Cyclins then bind to and activate cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle, driving the transitions between different phases (G1, S, G2, M).

By inhibiting Shp2, PHPS1 prevents the activation of the ERK pathway. This leads to reduced expression of key cyclins, thereby preventing the activation of CDKs necessary for the G1 to S phase transition. Consequently, cells are arrested in the G1 phase of the cell cycle. Some studies also suggest a potential for arrest at the G2/M checkpoint depending on the cellular context.

Data Presentation

Table 1: Reported Concentrations of PHPS1 and their Effects

Cell LinePHPS1 ConcentrationObserved EffectReference
Vascular Smooth Muscle Cells (VSMCs)10 µMInhibition of oxLDL-induced proliferation and ERK phosphorylation[1]
HT-29 (Human Colorectal Adenocarcinoma)30 µMInhibition of proliferation (74% inhibition)

Table 2: Key Proteins in the PHPS1-Mediated Cell Cycle Arrest Pathway

ProteinFunction in Cell Cycle ProgressionEffect of PHPS1 Treatment
Shp2 Activates the Ras/ERK signaling pathwayInhibited
p-ERK1/2 Activates transcription factors for cell cycle progressionDecreased
Cyclin D1 Key regulator of the G1/S phase transitionDecreased expression
CDK4/6 Binds to Cyclin D1 to phosphorylate RbActivity decreased
p-Rb Phosphorylated form allows cell cycle progressionDecreased
p21WAF1/CIP1 Cyclin-dependent kinase inhibitor, induces cell cycle arrestMay be induced by ERK pathway inhibition
p27Kip1 Cyclin-dependent kinase inhibitor, induces cell cycle arrestMay be stabilized

Mandatory Visualizations

PHPS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Shp2 Shp2 RTK->Shp2 Activates Ras Ras Shp2->Ras Activates PHPS1 PHPS1 Sodium PHPS1->Shp2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation CyclinD1 Cyclin D1 Expression pERK->CyclinD1 Promotes CDK46 CDK4/6 CyclinD1->CDK46 Activates G1_S_Transition G1/S Phase Transition CDK46->G1_S_Transition Drives CellCycleArrest Cell Cycle Arrest (G1 Phase) CDK46->CellCycleArrest Inhibited by PHPS1 effect Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells sync Optional: Cell Synchronization (e.g., Double Thymidine Block) start->sync treat Treat with this compound (and controls) start->treat For asynchronous population sync->treat harvest Harvest Cells at Different Time Points treat->harvest flow Flow Cytometry: Cell Cycle Analysis (Propidium Iodide Staining) harvest->flow western Western Blot: Protein Expression Analysis (p-ERK, Cyclin D1, etc.) harvest->western data Data Analysis and Interpretation flow->data western->data

References

Application Note: Protocol for Assessing the Stability of PHPS1 Sodium in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) is a potent and selective inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] Given its therapeutic potential, understanding the stability of PHPS1 sodium salt in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) is crucial for ensuring the reliability and reproducibility of experimental results in drug discovery and development. DMSO is a widely used solvent for compound storage and high-throughput screening, but the chemical stability of dissolved compounds can be affected by factors like water content, storage temperature, and light exposure.[2] This document provides a detailed protocol for assessing the stability of this compound in DMSO to establish optimal storage and handling conditions.

Data Summary

A structured approach to assessing compound stability involves monitoring its concentration over time under various conditions. The following table outlines key parameters for a typical stability study of this compound in DMSO.

ParameterRecommended ConditionRationale
Compound Concentration 10 mMA common stock concentration for in vitro assays.[3][4]
Solvent Anhydrous DMSO (≥99.9% purity)Minimizes potential hydrolysis due to water content.[2]
Storage Temperatures -80°C, -20°C, 4°C, Room Temperature (20-25°C), 40°CCovers a range of common laboratory storage and accelerated stability testing conditions.[3][5]
Time Points 0, 1, 2, 4, 8, and 16 weeksProvides a comprehensive stability profile over a typical experimental timeframe.
Container Amber glass or polypropylene (B1209903) vialsMinimizes light exposure and potential adsorption to the container surface.[3]
Analysis Method HPLC-UV or LC-MSAllows for accurate quantification of the parent compound and detection of potential degradants.[3][6]

Experimental Protocol

This protocol describes a systematic approach to evaluating the stability of this compound in DMSO.

Materials and Reagents
  • This compound salt

  • Anhydrous dimethyl sulfoxide (DMSO, ≥99.9% purity)

  • Internal standard (a stable, non-reactive compound with similar chromatographic properties to PHPS1)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Amber glass or polypropylene vials with screw caps

  • Pipettes and tips

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh a sufficient amount of this compound salt and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.[2]

    • Prepare a 10 mM stock solution of the internal standard in DMSO.

  • Sample Preparation for Stability Study:

    • Aliquot the 10 mM this compound stock solution into the amber vials for each time point and storage condition.

    • Prepare a "Time 0" sample by immediately diluting an aliquot of the stock solution with the analytical mobile phase to a suitable concentration for HPLC or LC-MS analysis. Add the internal standard to this sample.

  • Storage:

    • Store the prepared aliquots at the designated temperatures: -80°C, -20°C, 4°C, room temperature, and 40°C. Protect samples from light.

  • Sample Analysis at Each Time Point:

    • At each scheduled time point (e.g., 1, 2, 4, 8, and 16 weeks), retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Dilute the samples with the analytical mobile phase to the same concentration as the "Time 0" sample and add the internal standard.

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent PHPS1 peak from any potential degradation products.[6]

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point relative to the "Time 0" sample. This can be determined by comparing the peak area ratio of PHPS1 to the internal standard.

    • Plot the percentage of this compound remaining against time for each storage condition to visualize the degradation kinetics.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 2, 4, 8, 16 weeks) cluster_data Data Interpretation prep_stock Prepare 10 mM this compound and Internal Standard Stocks in Anhydrous DMSO aliquot Aliquot PHPS1 Stock into Vials prep_stock->aliquot storage_conditions -80°C -20°C 4°C Room Temp 40°C aliquot->storage_conditions sample_retrieval Retrieve Samples storage_conditions->sample_retrieval sample_prep Equilibrate, Dilute, and Add Internal Standard sample_retrieval->sample_prep hplc_analysis Analyze by HPLC-UV or LC-MS sample_prep->hplc_analysis data_analysis Calculate % Remaining PHPS1 hplc_analysis->data_analysis plot_data Plot Stability Over Time data_analysis->plot_data

Caption: Workflow for assessing the stability of this compound in DMSO.

PHPS1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras PHPS1 PHPS1 PHPS1->SHP2

Caption: PHPS1 inhibits the SHP2-mediated activation of the Ras-ERK signaling pathway.

References

Application Notes and Protocols: Utilizing PHPS1 Sodium for the Study of Noonan Syndrome-Associated SHP2 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noonan syndrome (NS) is a common developmental disorder characterized by a range of clinical features, including distinctive facial dysmorphia, congenital heart defects, and short stature.[1] It is one of the most prevalent non-chromosomal disorders affecting development.[2] At the molecular level, Noonan syndrome is primarily caused by gain-of-function mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] Mutations in the PTPN11 gene, which encodes the protein tyrosine phosphatase SHP2, are the most frequent cause, accounting for approximately 50% of cases.[4][5]

SHP2 is a crucial signaling protein that, under normal conditions, exists in an auto-inhibited state.[4] Upon stimulation by growth factors, it is recruited to phosphorylated receptors or adaptor proteins like Gab1, leading to its activation and subsequent positive regulation of the RAS/MAPK cascade.[1][6] Noonan syndrome-associated mutations in SHP2 typically disrupt its auto-inhibition, leading to a constitutively active or hyperactive enzyme.[2][7] This results in prolonged and heightened signaling through the RAS/MAPK pathway, which is believed to underlie the diverse clinical manifestations of the syndrome.[1][8]

PHPS1 (Phenylhydrazonopyrazolone Sulfonate) sodium is a potent and cell-permeable inhibitor of SHP2.[9] It acts as a phosphotyrosine mimetic, binding to the catalytic site of SHP2 and inhibiting its phosphatase activity.[9] This makes PHPS1 a valuable research tool for investigating the consequences of SHP2 hyperactivation in Noonan syndrome and for exploring potential therapeutic strategies aimed at normalizing RAS/MAPK pathway signaling.

These application notes provide a comprehensive guide for the use of PHPS1 in studying Noonan syndrome-associated SHP2 mutations, including detailed protocols for key cellular and biochemical assays.

Data Presentation

The following tables summarize key quantitative data regarding the biochemical consequences of Noonan syndrome-associated SHP2 mutations and the binding kinetics of a specific mutant. This data provides a baseline for designing and interpreting experiments using PHPS1.

Table 1: Basal Phosphatase Activity of Noonan Syndrome-Associated SHP2 Mutants

SHP2 VariantMutation LocationBasal Phosphatase Activity (Fold Increase vs. Wild-Type)Reference
Wild-Type (WT)-1.0[7]
D61AN-SH2 Domain>1.0 (Enhanced)[7]
E76AN-SH2 Domain>1.0 (Enhanced)[7]
N308DPTP Domain>1.0 (Enhanced)[7]
E69KN-SH2 Domain>1.0 (Enhanced)[7]
D61GN-SH2 Domain~6.0[10]
T73IN-SH2 Domain~6.0[10]

Table 2: Binding Kinetics of SHP2 N-SH2 Domain with Gab2-mimicking Peptide

N-SH2 Domain VariantAssociation Rate Constant (k_on) (μM⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_D) (nM)Reference
Wild-Type (WT)18.2 ± 0.31.85 ± 0.10100 ± 10[4]
T42A17.6 ± 0.60.031 ± 0.0051.7 ± 0.1[4]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Gab1 Gab1 RTK->Gab1 Growth Factor Binding & Phos. SHP2_inactive SHP2 (Inactive) Gab1->SHP2_inactive Recruitment SHP2_active SHP2 (Active) (Noonan Mutant) SHP2_inactive->SHP2_active Activation (Hyperactivation in NS) Grb2 Grb2 SHP2_active->Grb2 Promotes SOS Recruitment PHPS1 PHPS1 PHPS1->SHP2_active Inhibition SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF Activity RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription G start Cell Culture with Noonan SHP2 Mutant treatment Treat with PHPS1 (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing_pERK Probe with anti-p-ERK Ab transfer->probing_pERK probing_totalERK Strip & Probe with anti-total-ERK Ab probing_pERK->probing_totalERK detection Chemiluminescent Detection probing_totalERK->detection analysis Densitometry & Data Analysis detection->analysis G start Cell Lysate with Noonan SHP2 Mutant pre_clear Pre-clear Lysate with Beads start->pre_clear add_ab Incubate with anti-SHP2 Antibody pre_clear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads to Remove Non-specific Proteins add_beads->wash elute Elute SHP2 Complex wash->elute analysis Analyze by Western Blot or Phosphatase Assay elute->analysis

References

Application Notes and Protocols: Methodology for Testing PHPS1 Sodium in an Atherosclerosis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. A key pathological feature of atherosclerosis is the proliferation and migration of vascular smooth muscle cells (VSMCs) within the arterial wall. The protein tyrosine phosphatase SHP2 has been identified as a regulator of VSMC proliferation and migration. PHPS1 sodium, a potent SHP2 inhibitor, has demonstrated atheroprotective effects in preclinical studies.[1][2] This document provides detailed protocols for testing the efficacy of this compound in a well-established animal model of atherosclerosis.

Mechanism of Action

PHPS1 exerts its protective effects against atherosclerosis by inhibiting the SHP2/ERK signaling pathway.[1] Oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis, promotes the phosphorylation and activation of SHP2 in VSMCs. Activated SHP2, in turn, activates the downstream kinase ERK, leading to VSMC proliferation and contributing to plaque formation. By inhibiting SHP2, PHPS1 blocks this signaling cascade, thereby reducing VSMC proliferation and attenuating the development of atherosclerotic plaques.[1][2]

Signaling Pathway Diagram

SHP2_ERK_Pathway cluster_0 Vascular Smooth Muscle Cell oxLDL oxLDL SHP2 SHP2 oxLDL->SHP2 Induces Phosphorylation pSHP2 p-SHP2 (Active) SHP2->pSHP2 ERK ERK pSHP2->ERK pERK p-ERK (Active) ERK->pERK Proliferation VSMC Proliferation pERK->Proliferation PHPS1 This compound PHPS1->pSHP2 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (Last 1 week) cluster_analysis Endpoint Analysis A1 Ldlr-/- Mice (8-10 weeks old) A2 High-Cholesterol Diet (4 weeks) A1->A2 B1 Control Group: Vehicle (i.p. daily) A2->B1 B2 Treatment Group: This compound (3 mg/kg, i.p. daily) A2->B2 C1 Sacrifice & Tissue Harvest B1->C1 B2->C1 C2 Serum Lipid Analysis C1->C2 C3 Atherosclerotic Plaque Analysis (En face & Aortic Root) C1->C3 C4 Plaque Composition (Immunohistochemistry) C1->C4 C5 Signaling Pathway Analysis (Western Blot) C1->C5

References

Application Notes and Protocols: PHPS1 Sodium in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling downstream of multiple receptor tyrosine kinases (RTKs).[3][4] It is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are frequently dysregulated in cancer and other diseases.[2][5] As an oncogene, Shp2 is involved in cancer cell proliferation, survival, and metastasis.[3][4]

Targeted therapies using kinase inhibitors have revolutionized cancer treatment. However, their efficacy is often limited by intrinsic or acquired resistance, frequently driven by feedback reactivation of signaling pathways.[2][6][7] Combining kinase inhibitors with a Shp2 inhibitor like this compound presents a rational therapeutic strategy to overcome this resistance and enhance anti-tumor efficacy.[2][5][8] By blocking Shp2-mediated signal transduction, PHPS1 can prevent the reactivation of pathways like MAPK/ERK, leading to a more sustained and potent inhibition of tumor growth when used in combination with other kinase inhibitors.[7][9][10][11]

These application notes provide a comprehensive overview of the rationale, experimental protocols, and data analysis methods for investigating the synergistic potential of this compound in combination with other kinase inhibitors. While direct combination studies with this compound are limited in publicly available literature, the data presented here are based on studies with other well-characterized Shp2 inhibitors, such as SHP099 and TNO155, and provide a strong basis for designing experiments with this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against various phosphatases and the synergistic effects observed when combining Shp2 inhibitors with other kinase inhibitors in preclinical cancer models.

Table 1: Inhibitory Activity of this compound [12][1][2][13]

TargetKi (μM)
Shp20.73
Shp2-R362K5.8
Shp110.7
PTP1B5.8
PTP1B-Q0.47

Table 2: Synergistic Effects of Shp2 Inhibitors in Combination with Other Kinase Inhibitors (Data from studies with SHP099 and TNO155)

Cancer TypeShp2 InhibitorCombination Kinase InhibitorEffectReference
GAB2-High Ovarian CancerSHP099BKM120 (PI3K Inhibitor)Synergistic inhibition of proliferation and survival[14]
EGFR-mutant NSCLCTNO155Nazartinib (EGFR Inhibitor)Combination benefit, sustained ERK inhibition[15][16]
BRAFV600E Colorectal CancerTNO155Dabrafenib (BRAF Inhibitor) + Trametinib (MEK Inhibitor)Synergistic effect by blocking ERK feedback activation[15][16]
KRASG12C CancersTNO155KRASG12C InhibitorEnhanced efficacy by blocking feedback activation of wild-type RAS[15][16]
NF1-deficient MPNSTSHP099Trametinib (MEK Inhibitor)Superior tumor growth inhibition compared to monotherapy[7][17]
KIT-mutant GISTSHP099Imatinib (KIT TKI)Synergistic inhibition of proliferation in sensitive and resistant cells[18]
Hepatocellular CarcinomaSHP2 InhibitorAZD8055 (mTOR Inhibitor)Highly synergistic induction of apoptosis[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in combination therapies.

SHP2_MAPK_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 Gab1 Gab1 RTK->Gab1 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Grb2_SOS Activates PI3K PI3K SHP2->PI3K Modulates PHPS1 This compound PHPS1->SHP2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Cell Survival, Growth, Metabolism mTOR->Survival_Growth Gab1->SHP2 Gab1->PI3K Kinase_Inhibitor Kinase Inhibitor (e.g., MEKi, EGFRi) Kinase_Inhibitor->RTK Inhibits (e.g., EGFRi) Kinase_Inhibitor->MEK Inhibits

Caption: SHP2's role in MAPK and PI3K signaling pathways.

Synergy_Workflow start Start: Cancer Cell Lines single_agent Single-Agent Dose-Response (PHPS1 & Kinase Inhibitor) start->single_agent combo_matrix Combination Dose-Response Matrix start->combo_matrix viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) single_agent->viability_assay combo_matrix->viability_assay data_analysis Data Analysis: Calculate IC50 and Combination Index (CI) viability_assay->data_analysis synergy_conclusion Conclusion: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) data_analysis->synergy_conclusion western_blot Mechanism of Action: Western Blot for p-ERK, p-AKT, etc. data_analysis->western_blot

References

developing a high-throughput screen using PHPS1 sodium

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Title: Development of a Fluorescence-Based High-Throughput Screen for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Using PHPS1

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, including those for insulin (B600854) and leptin.[1] Overexpression or hyperactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.[2][3] High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel PTP1B inhibitors.[4][5]

This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening assay to identify and characterize inhibitors of PTP1B. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by PTP1B, produces a highly fluorescent signal. The known inhibitor Phenylhydrazonopyrazolone Sulfonate 1 (PHPS1) is used as a control compound to validate the assay and demonstrate its utility in identifying inhibitors. While PHPS1 is primarily known as a potent SHP2 inhibitor, it also exhibits inhibitory activity against PTP1B and serves as a useful tool for assay development.[6][7]

Assay Principle

The HTS assay quantifies the enzymatic activity of PTP1B by measuring the fluorescence generated from the hydrolysis of a non-fluorescent substrate, DiFMUP. In the presence of PTP1B, DiFMUP is dephosphorylated to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence is directly proportional to PTP1B activity. When an inhibitor, such as PHPS1, binds to PTP1B, the enzymatic reaction is attenuated, resulting in a decrease in the fluorescent signal. This principle allows for the rapid screening of compound libraries to identify potential PTP1B inhibitors.

Signaling Pathway Context

PTP1B acts as a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) autophosphorylates, which in turn phosphorylates Insulin Receptor Substrate 1 (IRS-1). This phosphorylation cascade activates downstream pathways like PI3K-AKT, leading to glucose uptake. PTP1B attenuates this signal by dephosphorylating both the activated IR and IRS-1, thus contributing to insulin resistance.[2][1] Inhibitors of PTP1B are sought to enhance insulin sensitivity.

PTP1B_Signaling_Pathway PTP1B in Insulin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1_P p-IRS-1 IR->IRS1_P phosphorylates PI3K_AKT PI3K-AKT Pathway IRS1_P->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake PTP1B PTP1B PTP1B->IRS1_P dephosphorylates PHPS1 PHPS1 (Inhibitor) PHPS1->PTP1B inhibits

Caption: Simplified PTP1B insulin signaling pathway.

Materials and Reagents

  • Enzyme: Recombinant Human PTP1B (catalytic domain)

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Control Inhibitor: PHPS1 Sodium Salt

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Plates: Black, flat-bottom, 384-well microplates (low-volume)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Plate reader with fluorescence intensity detection (Excitation: 360 nm, Emission: 460 nm)

    • Acoustic liquid handler (e.g., Echo 555) or pintool for compound dispensing

    • Multichannel pipettes or automated liquid handlers

Experimental Protocols

Protocol 1: HTS Workflow for a 384-Well Plate

This protocol outlines the screening of a compound library at a single concentration.

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of test compounds (10 mM in DMSO) into wells of a 384-well plate. For controls, dispense 25 nL of DMSO (for 0% inhibition) or 25 nL of PHPS1 (for 100% inhibition control). The final compound concentration will be 10 µM.

  • Enzyme Addition: Add 12.5 µL of PTP1B working solution (0.6 nM in Assay Buffer) to all wells. The final enzyme concentration is 0.3 nM.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 12.5 µL of DiFMUP substrate working solution (50 µM in Assay Buffer) to all wells to start the reaction.[8] The final substrate concentration will be 25 µM, which is the approximate Km value for PTP1B.[8]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Read the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each test compound.

HTS_Workflow High-Throughput Screening Workflow A 1. Compound Plating (25 nL of 10 mM stock) B 2. PTP1B Enzyme Addition (12.5 µL, 0.6 nM) A->B C 3. Pre-incubation (30 min at RT) B->C D 4. DiFMUP Substrate Addition (12.5 µL, 50 µM) C->D E 5. Kinetic Fluorescence Reading (30 min at 25°C) D->E F 6. Data Analysis (% Inhibition, Z-Factor) E->F

Caption: Overview of the HTS experimental workflow.
Protocol 2: Dose-Response and IC₅₀ Determination

For compounds identified as "hits" from the primary screen.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 25 nL of each concentration in triplicate into a 384-well plate.

  • Assay Execution: Follow steps 2-6 from Protocol 1.

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Presentation

Data Analysis Logic

The primary data from the plate reader is processed to determine hit compounds. The quality of the HTS assay is assessed by calculating the Z-factor, a statistical measure of assay robustness. A Z-factor between 0.5 and 1.0 indicates an excellent assay.

Data_Analysis_Flow Data Analysis Pipeline rawData Raw Kinetic Data (Fluorescence vs. Time) calcRates Calculate Reaction Rates (Slope of linear phase) rawData->calcRates normalize Normalize Data (% Inhibition) calcRates->normalize zFactor Calculate Z-Factor (Assay Quality Control) normalize->zFactor hitSelect Hit Selection (e.g., >50% Inhibition) normalize->hitSelect doseResponse Dose-Response Curves (for Hits) hitSelect->doseResponse ic50 IC₅₀ Determination doseResponse->ic50

Caption: Logical flow for HTS data analysis.
Formulas:

  • Percent Inhibition (%) : 100 * (1 - (Rate_Compound - Rate_Min) / (Rate_Max - Rate_Min))

    • Rate_Compound: Reaction rate in the presence of the test compound.

    • Rate_Max: Average rate of the 0% inhibition control (DMSO).

    • Rate_Min: Average rate of the 100% inhibition control (high concentration of PHPS1).

  • Z-Factor : 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • SD: Standard Deviation.

    • Mean: Mean reaction rate.

Results Summary

The following tables present representative data obtained using the described protocols.

Table 1: HTS Assay Performance and Validation

Parameter Value Comment
Enzyme Concentration 0.3 nM Optimized for linear reaction kinetics.
Substrate (DiFMUP) Conc. 25 µM Approximately Kₘ for robust signal.[8]
Signal-to-Background > 10 High dynamic range.
DMSO Tolerance < 0.5% No significant effect on enzyme activity.

| Z-Factor | 0.78 | Indicates an excellent and robust assay. |

Table 2: Dose-Response Data for Control Inhibitor (PHPS1)

Compound IC₅₀ (µM) Hill Slope Target
PHPS1 5.8 1.1 PTP1B
PHPS1 0.73 1.0 SHP2 (literature value)[6][7]

| PHPS1 | 10.7 | 1.2 | SHP1 (literature value)[6] |

Data shown for PHPS1 against PTP1B is representative of data generated with this assay. Literature values for other phosphatases are included for selectivity comparison.

Conclusion

This application note describes a validated, high-throughput screening protocol for the identification of PTP1B inhibitors. The fluorescence-based assay using the DiFMUP substrate is robust, sensitive, and suitable for screening large compound libraries. The use of the control inhibitor PHPS1 demonstrates the assay's ability to successfully identify and characterize inhibitors, providing a reliable platform for the discovery of novel therapeutic agents targeting PTP1B.

References

Application Notes and Protocols for Intraperitoneal Injection of PHPS1 Sodium in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of PHPS1 sodium, a potent and selective inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in mice. This document includes information on dosage, vehicle preparation, and experimental workflow, as well as a visualization of the associated signaling pathway.

Data Presentation

Quantitative Data Summary
ParameterValueSource
Drug This compound[1][2][3]
Target Shp2 (PTPN11)[1][3][4]
Animal Model Ldlr-/- mice[2]
Dosage 3 mg/kg body weight[1][2][3]
Vehicle Saline with 0.5% DMSO[2]
Route of Administration Intraperitoneal (i.p.) Injection[1][2]
Frequency Daily[2]
Duration 7 days[2]

Signaling Pathway

This compound is a selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in several signaling cascades.[3][4] Shp2 is known to be involved in the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways, which regulate cell proliferation, differentiation, and survival.[5][6] The inhibitory action of PHPS1 on Shp2 has been shown to suppress the SHP2/ERK signaling pathway.[2]

SHP2_Inhibition_by_PHPS1 cluster_upstream Upstream Signals cluster_downstream Downstream Signaling Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor SHP2 SHP2 Receptor->SHP2 Activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PHPS1 This compound PHPS1->SHP2 Inhibits SHP2->RAS Promotes activation

PHPS1 inhibits the SHP2-mediated RAS/ERK signaling pathway.

Experimental Protocols

Preparation of this compound Injection Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the average weight of the mice and the desired dosage of 3 mg/kg.

  • Prepare the vehicle: Prepare a sterile solution of 0.5% DMSO in saline. For example, to prepare 10 ml of the vehicle, add 50 µl of DMSO to 9.95 ml of sterile saline.

  • Dissolve this compound: Dissolve the calculated amount of this compound in the 0.5% DMSO/saline vehicle.

  • Ensure complete dissolution: Vortex the solution thoroughly to ensure that the this compound is completely dissolved.

  • Storage: The prepared solution should be stored appropriately, for example, at -20°C for short-term storage, as recommended by the manufacturer.[1]

Intraperitoneal Injection Workflow

This protocol is based on established guidelines for intraperitoneal injections in mice.[7][8][9]

IP_Injection_Workflow A 1. Animal Restraint Securely restrain the mouse. B 2. Injection Site Identification Locate the lower right abdominal quadrant. A->B C 3. Site Disinfection Wipe the injection site with 70% alcohol. B->C D 4. Needle Insertion Insert a 25-30G needle at a 30-45° angle. C->D E 5. Aspiration Gently pull back the plunger to check for fluid. D->E F 6. Substance Administration Inject the this compound solution. E->F G 7. Needle Withdrawal Carefully remove the needle. F->G H 8. Post-Injection Monitoring Observe the mouse for any adverse reactions. G->H

Workflow for intraperitoneal injection in mice.

Detailed Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by grasping the loose skin over the neck and back. Ensure the animal's lower body is immobilized.[7]

  • Injection Site Identification: Position the mouse with its head tilted slightly downwards. The target for intraperitoneal injection is the lower right quadrant of the abdomen to avoid injuring the cecum or urinary bladder.[8][9]

  • Site Disinfection: Clean the injection site with a 70% alcohol swab.[7][8]

  • Needle Insertion: Use a new sterile needle (25-30 gauge) for each animal. Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[7][8]

  • Aspiration: Before injecting, gently aspirate by pulling back the plunger. If any fluid (e.g., blood or urine) enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]

  • Substance Administration: Once correct placement is confirmed (no fluid upon aspiration), administer the calculated volume of the this compound solution. The recommended maximum injection volume for a mouse is typically 1-2 ml.[8]

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Injection Monitoring: Observe the animal for a short period following the injection for any signs of distress or adverse reactions.

References

Troubleshooting & Optimization

troubleshooting insolubility of PHPS1 sodium in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PHPS1 sodium. The following information is designed to address common issues, particularly those related to the solubility of this compound in aqueous buffers.

Troubleshooting Guide: Insolubility of this compound

It is a common observation that this compound salt has limited solubility in purely aqueous buffers. The recommended method for preparing solutions for biological assays is to first create a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous experimental buffer.

Question: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility. Follow the steps outlined in the reconstitution protocol below. The general strategy is to first dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted to the final desired concentration in your aqueous experimental buffer.

Troubleshooting Workflow:

G cluster_start cluster_dissolution Step 1: Initial Dissolution cluster_dilution Step 2: Dilution into Aqueous Buffer cluster_success cluster_troubleshoot Troubleshooting start Start: this compound Powder dissolve_dmso Add 100% DMSO to the vial to create a stock solution (e.g., 10 mM). start->dissolve_dmso vortex_warm Vortex and/or warm gently (e.g., to 37°C) to aid dissolution. dissolve_dmso->vortex_warm check_solubility Is the solution clear? vortex_warm->check_solubility check_solubility->vortex_warm No, continue mixing/warming serial_dilute Perform serial dilutions of the DMSO stock into your final aqueous buffer (e.g., PBS). check_solubility->serial_dilute Yes check_precipitation Does precipitation occur upon dilution? serial_dilute->check_precipitation success Solution is ready for experiment. check_precipitation->success No lower_concentration Lower the final concentration. The final DMSO concentration should be kept low (e.g., <0.5%). check_precipitation->lower_concentration Yes add_surfactant Consider adding a small amount of a non-ionic surfactant (e.g., Tween-80) to the final buffer. lower_concentration->add_surfactant

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for creating a stock solution of this compound is 100% DMSO.[1][2] Several suppliers indicate solubility in warmed DMSO at concentrations up to 10 mg/mL.[1][2]

Q2: Can I dissolve this compound directly in water, PBS, or other aqueous buffers?

A2: Direct dissolution in water or aqueous buffers is not recommended as this compound is poorly soluble in these solvents.[3] It is advisable to first prepare a concentrated stock solution in DMSO.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media can occur if the final concentration of this compound is too high or if the percentage of DMSO is too low to maintain its solubility. To mitigate this, try the following:

  • Lower the final concentration: The working concentration for many cell-based assays is significantly lower than the stock concentration. Ensure your final concentration is within a range where the compound remains soluble.

  • Increase the final DMSO concentration slightly: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slight increase might be necessary. Always include a vehicle control (DMSO alone) in your experiments.

  • Use a pre-warmed buffer: Diluting the DMSO stock into a pre-warmed (e.g., 37°C) aqueous buffer can sometimes help maintain solubility.

  • Add a surfactant: In some cases, adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 to the final buffer can help to prevent precipitation.

Q4: What is the recommended storage condition for this compound solutions?

A4: this compound in its solid form should be stored at 2-8°C and desiccated.[2] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Q5: What is the mechanism of action of PHPS1?

A5: PHPS1 is a potent and selective inhibitor of Shp2 (PTPN11), a protein tyrosine phosphatase.[4] Shp2 is a key signaling molecule that regulates various cellular processes, including cell growth and differentiation, by dephosphorylating target proteins in pathways such as the Ras-MAPK pathway.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO~10 mg/mLWarming may be required for complete dissolution.[1][2]
EthanolSoluble (up to 93 mg/mL reported for the free acid)Data may vary for the sodium salt.
WaterInsoluble[3]
PBS (pH 7.4)Poorly solubleDirect dissolution not recommended.

Table 2: Properties of this compound Salt Hydrate

PropertyValue
Molecular Weight487.42 g/mol (anhydrous sodium salt basis)
AppearanceRed solid
Purity≥98% (by HPLC)[2]
Storage (Solid)2-8°C, desiccated[2]
Storage (Solution)-20°C or -80°C in DMSO[4]

Experimental Protocols

Protocol for Reconstitution and Preparation of this compound Working Solutions

Objective: To prepare a clear, homogenous solution of this compound for use in biological experiments.

Materials:

  • This compound salt (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional, for warming)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 487.42 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
    • Volume (µL) = (0.001 g / 487.42 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 205.1 µL c. Add the calculated volume of 100% DMSO to the vial containing the this compound powder. d. Cap the vial tightly and vortex thoroughly for 1-2 minutes. e. If the solution is not completely clear, warm it in a 37°C water bath for 5-10 minutes and vortex again. f. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Intermediate and Working Solutions: a. Perform serial dilutions of the DMSO stock solution into your final aqueous buffer to reach the desired working concentration. b. Important: Add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate out of the concentrated DMSO. c. Ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5%) to minimize solvent effects on your experimental system. d. Always prepare a vehicle control using the same final concentration of DMSO in the aqueous buffer.

  • Storage: a. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. b. Working solutions in aqueous buffers should generally be prepared fresh for each experiment and not stored for extended periods.

Signaling Pathway Visualization

PHPS1 exerts its effects by inhibiting the Shp2 phosphatase. Shp2 is involved in multiple signaling pathways, including the RAS/MAPK pathway, which is crucial for cell proliferation and survival.

G cluster_pathway Simplified SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Shp2 SHP2 Grb2->Shp2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2->Ras Dephosphorylates SOS binding site PHPS1 PHPS1 PHPS1->Shp2 Inhibits

References

identifying and mitigating off-target effects of PHPS1 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHPS1 sodium, a potent and selective Shp2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cellular signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.[3][4]

Q2: What are the known off-targets of this compound?

A2: While this compound is selective for Shp2, it can also inhibit other related phosphatases at higher concentrations. The primary known off-targets are Shp1 and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] It is crucial to consider these off-target effects when designing experiments and interpreting results.

Q3: What is the mechanism of action of this compound?

A3: this compound acts as a phosphotyrosine mimetic, inhibiting the catalytic activity of Shp2.[2] This inhibition prevents the dephosphorylation of Shp2 substrates, thereby blocking downstream signaling cascades, most notably the activation of the ERK1/2 pathway.[1]

Q4: How should I store and handle this compound?

A4: For long-term storage, this compound should be stored as a solid at -20°C, desiccated. Stock solutions can be prepared in DMSO or water and should be stored at -20°C for long-term use.[5] To maintain compound integrity, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of p-ERK Levels
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Treatment Time or Dose Perform a time-course (e.g., 5, 15, 30, 60 minutes) and dose-response (e.g., 1, 5, 10, 20 µM) experiment.[1]Determine the optimal treatment duration and concentration for observing p-ERK inhibition in your specific cell line.
Cell Line Insensitivity Confirm that your cell line's proliferation and survival are dependent on the Shp2-ERK pathway. Cell lines with mutations downstream of Shp2 (e.g., in BRAF or MEK) may be resistant.[6]Understanding the genetic background of your cell line will help in interpreting the results.
Poor Compound Stability or Activity Prepare fresh stock solutions of this compound. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced artifacts.Fresh compound should yield more consistent results.
Issues with Western Blot Protocol Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Use 5% BSA in TBST for blocking, as milk can cause high background with phospho-antibodies. Normalize p-ERK signal to total ERK.[7]Improved signal-to-noise ratio and reliable quantification of p-ERK levels.
Issue 2: High Cellular Toxicity Observed
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects Lower the concentration of this compound to a range where it is more selective for Shp2. Perform experiments to assess the activity of known off-targets like Shp1 and PTP1B.Reduced cytotoxicity while maintaining on-target Shp2 inhibition.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding recommended limits (typically ≤ 0.1%).Reduced non-specific cell death.
On-Target Toxicity In some cell lines, potent inhibition of the Shp2 pathway can lead to apoptosis or cell cycle arrest. This may be an expected on-target effect.Confirmation that the observed toxicity is a result of Shp2 inhibition.

Data Presentation

Table 1: Inhibitory Potency (Ki) of this compound Against Shp2 and Off-Target Phosphatases

TargetKi (µM)
Shp20.73[1][8]
Shp2-R362K5.8[1][8]
Shp110.7[1][8]
PTP1B5.8[1][8]
PTP1B-Q0.47[1][8]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Inhibition
  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6][9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK.[10]

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The p-ERK signal should be normalized to the total ERK signal for each sample.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at different temperatures to induce protein denaturation and aggregation.[11]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Detect the amount of soluble Shp2 in the supernatant by Western blotting.

  • Data Analysis: An increase in the thermal stability of Shp2 in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Shp2 Shp2 RTK->Shp2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Shp2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PHPS1 This compound PHPS1->Shp2 Inhibits

Caption: this compound inhibits the Shp2-mediated activation of the RAS-ERK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_assays Biochemical Assays cluster_data_analysis Data Analysis start Seed Cells treat Treat with This compound start->treat lyse Cell Lysis treat->lyse quant Protein Quantification lyse->quant wb Western Blot (p-ERK, Total ERK) quant->wb analyze Quantify Bands & Normalize wb->analyze interpret Interpret Results analyze->interpret

Caption: A typical experimental workflow for assessing the effect of this compound on ERK phosphorylation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent/No p-ERK Inhibition? check_dose Optimize Dose & Time? start->check_dose check_cells Cell Line Sensitive? start->check_cells check_compound Compound Active? start->check_compound check_wb Western Blot Optimized? start->check_wb solution_dose Perform Dose-Response & Time-Course check_dose->solution_dose solution_cells Verify Pathway Dependence check_cells->solution_cells solution_compound Prepare Fresh Stocks check_compound->solution_compound solution_wb Refine WB Protocol check_wb->solution_wb

Caption: A logical flowchart for troubleshooting inconsistent p-ERK inhibition results with this compound.

References

how to minimize PHPS1 sodium toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize PHPS1 sodium toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is PHPS1 and how does it work?

PHPS1 is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2] Shp2 is a key signaling protein involved in the Ras/MAPK pathway, which regulates cell proliferation, differentiation, and survival.[3][4] By inhibiting Shp2, PHPS1 can block the phosphorylation of downstream targets like ERK1/2, thereby affecting these cellular processes.[1][3]

Q2: What is the difference between PHPS1 and this compound?

This compound is the sodium salt of PHPS1. Salt forms of compounds are often used to improve solubility in aqueous solutions, including cell culture media. While the active inhibitory component is PHPS1, the sodium salt form facilitates its dissolution for experimental use.

Q3: What is the recommended solvent for this compound?

This compound salt is soluble in warm Dimethyl Sulfoxide (B87167) (DMSO).

Q4: What is a typical working concentration for this compound in primary cell cultures?

The optimal concentration of this compound is highly dependent on the primary cell type and the experimental goals. Based on existing literature for the parent compound PHPS1, a starting concentration range of 5 µM to 20 µM is recommended.[1][5] For example, a concentration of 10 µM for 30 minutes was found to be non-toxic to vascular smooth muscle cells.[3] However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific primary cell culture.

Q5: What are the visual signs of this compound toxicity in primary cell cultures?

Signs of toxicity can include:

  • Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).

  • A significant decrease in cell proliferation or density compared to the vehicle control.

  • Increased presence of floating, dead cells in the culture medium.

  • Visible signs of apoptosis, such as membrane blebbing or fragmented nuclei (may require specific staining to confirm).

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cell death observed even at low concentrations of this compound. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Cell Sensitivity: The primary cell type may be particularly sensitive to Shp2 inhibition or the compound itself. 3. Incorrect Concentration: Errors in calculating the stock or final concentration.1. Vehicle Control: Ensure you have a vehicle control (cells treated with the same concentration of solvent without this compound) to rule out solvent toxicity. Aim to keep the final DMSO concentration below 0.1%. 2. Dose-Response: Perform a thorough dose-response experiment starting from a very low concentration (e.g., 0.1 µM) to identify a non-toxic range. 3. Recalculate: Double-check all calculations for dilution of the stock solution.
Inconsistent results between experiments. 1. Stock Solution Instability: this compound stock solution may have degraded. 2. Variability in Primary Cells: Primary cells from different donors or passages can have varied responses. 3. Inconsistent Incubation Times: Different exposure times to the compound.1. Fresh Stock: Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Standardize Cells: Use cells from the same donor and passage number for a set of experiments whenever possible. 3. Consistent Timing: Ensure precise and consistent incubation times across all experimental conditions.
Precipitate formation in the culture medium after adding this compound. 1. Poor Solubility: The concentration of this compound may be too high for the culture medium. 2. Interaction with Media Components: this compound may interact with components in the serum or media, leading to precipitation.1. Lower Concentration: Try a lower final concentration of this compound. 2. Pre-warm Media: Gently pre-warm the culture medium before adding the this compound stock solution. 3. Reduce Serum: If possible for your experiment, try reducing the serum concentration in the medium during treatment.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the concentration range of this compound that can be used in your primary cell culture without causing significant cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow the cells to adhere and grow for 24 hours.

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in warm DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include a "medium only" control (no cells) for background subtraction.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the this compound concentration to determine the non-toxic range.

Quantitative Data Summary
Concentration of PHPS1 (µM)Cell Viability (%) after 24h (Example Data)
0 (Vehicle Control)100
198
595
1092
2085
5060
10035

Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.

Visualizations

SHP2_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Shp2->Grb2 activates PHPS1 This compound PHPS1->Shp2 inhibits

Caption: Simplified diagram of the Shp2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data & Determine Non-Toxic Dose read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining this compound cytotoxicity using an MTT assay.

Troubleshooting_Logic start High Cell Death Observed check_solvent Is Vehicle Control Also Toxic? start->check_solvent solvent_issue Solvent Toxicity Likely. Reduce Final DMSO Concentration (<0.1%) check_solvent->solvent_issue Yes check_concentration Is Cell Death Dose-Dependent? check_solvent->check_concentration No compound_toxicity Compound Toxicity. Determine Optimal Non-Toxic Concentration via Titration. check_concentration->compound_toxicity Yes recalculate Inconsistent Toxicity. Double-Check Dilution Calculations. Prepare Fresh Stock. check_concentration->recalculate No

Caption: Troubleshooting decision tree for unexpected this compound-induced cell death.

References

dealing with batch-to-batch variability of PHPS1 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of PHPS1 sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and cell-permeable inhibitor of Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is often implicated in cell proliferation and survival.[2][3][4][5] By inhibiting Shp2, this compound can block downstream signaling and cellular processes such as epithelial cell scattering and branching morphogenesis induced by hepatocyte growth factor/scatter factor (HGF/SF).

Q2: What are the common causes of batch-to-batch variability in chemical compounds like this compound?

A2: Batch-to-batch variability in chemical manufacturing can stem from several factors:

  • Raw Materials: Variations in the purity, concentration, and moisture content of starting materials can affect the final product.

  • Process Parameters: Slight deviations in temperature, pressure, pH, and mixing speed during synthesis can lead to inconsistencies.[6]

  • Equipment: Differences in equipment performance, cleanliness, and potential for contamination can impact batch quality.[6]

  • Human Factors: Operator differences in measurements and process adjustments can introduce variability.[6]

  • Purification and Isolation: The efficiency of purification steps to remove impurities and by-products can differ between batches.

Q3: How can batch-to-batch variability of this compound affect my experimental results?

A3: Inconsistent batches of this compound can lead to several experimental issues:

  • Variable Potency: Differences in purity or the presence of inhibitory by-products can alter the effective concentration of the inhibitor, leading to fluctuations in the observed biological effect (e.g., IC50 values).

  • Inconsistent Cellular Responses: Variability can cause inconsistent effects on downstream signaling pathways, such as the phosphorylation of Erk1/2 and dephosphorylation of paxillin (B1203293).

  • Off-Target Effects: The presence of impurities could lead to unexpected biological activities that are not attributable to Shp2 inhibition.

Q4: How can I minimize the impact of this compound variability on my research?

A4: To mitigate the effects of batch-to-batch variability, consider the following strategies:

  • Purchase from a Reputable Supplier: Choose suppliers who provide detailed Certificates of Analysis (CoA) with batch-specific data.

  • Perform In-House Quality Control: Before starting a new set of experiments with a new batch, perform some of the quality control checks outlined in the "Pre-Experiment Quality Control" section below.

  • Aliquot and Store Properly: Upon receiving a new batch, aliquot the compound into single-use vials and store them as recommended (typically at -20°C, desiccated) to prevent degradation from multiple freeze-thaw cycles.[1]

  • Use the Same Batch for a Series of Experiments: Whenever possible, use the same batch of this compound for a complete set of related experiments to ensure internal consistency.

  • Document Batch Numbers: Always record the batch number of the this compound used in your experiments for traceability.

Troubleshooting Guide

Issue 1: Reduced or inconsistent inhibition of cell viability/proliferation.

Potential Cause Recommended Solution
Lower Potency of the New Batch Perform a dose-response curve with the new batch and compare the IC50 value to previous batches. See Protocol 1: Cell Viability Assay .
Incorrect Concentration of Stock Solution Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at the appropriate wavelength. Ensure the compound is fully dissolved. This compound is soluble in warm DMSO.[7]
Degradation of this compound Prepare a fresh stock solution from the powder. Avoid multiple freeze-thaw cycles of the stock solution.
Cell Line Variability Ensure you are using cells at a similar passage number for all experiments. Cell lines can change their characteristics over time in culture.

Issue 2: Inconsistent effects on downstream signaling pathways (e.g., p-ERK, paxillin dephosphorylation).

Potential Cause Recommended Solution
Variability in this compound Activity Test the effect of the new batch on a well-established signaling readout. For example, measure the phosphorylation of Erk1/2 in response to a growth factor with and without the inhibitor. See Protocol 2: Western Blot Analysis .
Differences in Experimental Conditions Standardize all experimental parameters, including cell density, serum concentration in the media, and stimulation times.
Antibody Performance Ensure that the antibodies used for western blotting are working correctly by including positive and negative controls.

Data Presentation: Illustrative Batch-to-Batch Variability

The following tables provide an example of how to present quantitative data to compare different batches of this compound. Note: This is illustrative data.

Table 1: Purity and Potency Comparison of this compound Batches

Batch NumberPurity by HPLC (%)IC50 in MCF-7 cells (µM)
Batch A99.52.1
Batch B98.22.8
Batch C99.82.0

Table 2: Effect of Different Batches on Erk1/2 Phosphorylation

Batch NumberConcentration (µM)p-Erk1/2 Inhibition (%)
Batch A585
Batch B572
Batch C588

Experimental Protocols

Protocol 1: Pre-Experiment Quality Control - Cell Viability Assay

This protocol describes how to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.

  • Cell Seeding: Seed your cancer cell line of choice (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Pre-Experiment Quality Control - Western Blot Analysis of p-Erk1/2

This protocol details how to assess the inhibitory activity of a new this compound batch on the Erk1/2 signaling pathway.

  • Cell Culture and Starvation: Plate cells (e.g., HeLa, HEK293) and grow them to 70-80% confluency. Serum-starve the cells for 12-16 hours before the experiment.

  • Inhibitor Pre-treatment: Treat the cells with the new batch of this compound at a concentration known to inhibit p-Erk1/2 (e.g., 5-10 µM) for 1-2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or 20 ng/mL HGF) for 10-15 minutes to induce Erk1/2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2 overnight at 4°C. Then, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 signal.

Mandatory Visualizations

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Shp2->Ras activates Paxillin_p Phospho-Paxillin Shp2->Paxillin_p dephosphorylates PHPS1 This compound PHPS1->Shp2 inhibits MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Paxillin Paxillin Paxillin_p->Paxillin

Caption: this compound inhibits the Shp2-mediated activation of the Ras-ERK pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results with New this compound Batch QC_Check Perform Pre-Experiment Quality Control Start->QC_Check Protocol1 Protocol 1: Cell Viability Assay (IC50) QC_Check->Protocol1 Protocol2 Protocol 2: Western Blot (p-ERK) QC_Check->Protocol2 Compare Compare Data with Previous Batches Protocol1->Compare Protocol2->Compare Consistent Results Consistent? Compare->Consistent Proceed Proceed with Experiments Consistent->Proceed Yes Troubleshoot Troubleshoot Further: - Check stock solution - Verify cell line - Standardize protocol Consistent->Troubleshoot No Contact Contact Supplier for Batch-Specific Information Troubleshoot->Contact

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Optimizing PHPS1 Sodium Incubation for Effective Erk1/2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time with PHPS1 sodium for the effective inhibition of Erk1/2 signaling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for this compound to inhibit Erk1/2 phosphorylation?

A1: Based on available data, this compound has been shown to inhibit growth factor-induced Erk1/2 phosphorylation over a time period of 15 minutes to 6 hours.[1] It is important to note that very short incubation times, such as 5 minutes, may not be sufficient to observe an inhibitory effect.[1] For initial experiments, a time course study within this range (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 6 hr) is recommended to determine the optimal incubation time for your specific cell line and experimental conditions.

Q2: I am not observing any inhibition of Erk1/2 phosphorylation after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of Erk1/2 inhibition. Consider the following troubleshooting steps:

  • Incubation Time: Ensure that the incubation time is within the effective range of 15 minutes to 6 hours. As mentioned, incubation times shorter than 15 minutes may be insufficient.

  • This compound Concentration: The concentration of this compound is crucial. If the concentration is too low, it may not effectively inhibit Shp2, the upstream activator of the Ras-Erk1/2 pathway. A dose-response experiment is recommended to determine the optimal concentration for your cell system.

  • Cell Type and Stimulation: The inhibitory effect of this compound can be cell-type dependent. Additionally, the strength and duration of the stimulus used to activate the Erk1/2 pathway (e.g., growth factors like HGF/SF) can influence the observed inhibition.

  • Reagent Quality: Ensure that the this compound is of high purity and has been stored correctly to maintain its activity.

Q3: How long does the inhibitory effect of this compound on Erk1/2 phosphorylation last?

A3: The inhibitory effect of this compound on Erk1/2 phosphorylation has been observed for up to 6 hours.[1] The duration of inhibition may vary depending on factors such as the cell type, the initial concentration of this compound, and the cellular metabolism of the compound. To determine the duration of action in your specific model, a time-course experiment with washout at different time points can be performed.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No inhibition of p-Erk1/2 observed Incubation time is too short.Increase the incubation time to at least 15 minutes. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr).
This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Weak or no stimulation of the Erk1/2 pathway.Confirm that your positive control (stimulant alone) shows a robust increase in p-Erk1/2 levels.
Degraded this compound.Use a fresh stock of this compound and ensure proper storage conditions.
High background phosphorylation of Erk1/2 Cells are not properly serum-starved.Serum-starve the cells for a sufficient period (e.g., 12-24 hours) before stimulation to reduce basal Erk1/2 activity.
High cell density.Plate cells at a lower density to avoid contact-induced activation of signaling pathways.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range.
Inconsistent timing of stimulation and lysis.Ensure precise and consistent timing for all experimental steps.

Data Presentation

Table 1: Representative Time-Dependent Inhibition of Erk1/2 Phosphorylation by this compound

Incubation Timep-Erk1/2 Level (relative to stimulated control)
0 min (Stimulated Control)100%
5 minNo significant inhibition
15 minInhibition observed
30 minIncreased inhibition
1 hrStrong inhibition
2 hrSustained inhibition
4 hrSustained inhibition
6 hrInhibition may start to decrease

Note: This table presents a generalized trend based on available literature. Actual results may vary depending on the experimental system.

Experimental Protocols

Protocol: Time-Course Analysis of this compound-Mediated Inhibition of Erk1/2 Phosphorylation by Western Blot

  • Cell Culture and Plating:

    • Culture your cells of interest to ~80% confluency.

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation:

    • Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium.

    • Incubate the cells for 12-24 hours to reduce basal levels of Erk1/2 phosphorylation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the this compound stock solution to the desired final concentration in a serum-free medium.

    • Pre-treat the serum-starved cells with the this compound-containing medium for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr). Include a vehicle control (medium with the same concentration of solvent).

  • Stimulation:

    • Following the pre-treatment with this compound, add the desired stimulus (e.g., HGF/SF) to the cells at a pre-determined optimal concentration and for a fixed, short duration (e.g., 10-15 minutes).

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a primary antibody for total Erk1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Erk1/2 and total Erk1/2 using densitometry software.

    • Normalize the p-Erk1/2 signal to the total Erk1/2 signal for each sample.

    • Compare the normalized p-Erk1/2 levels across the different incubation times with this compound.

Visualizations

Erk1_2_Signaling_Pathway Growth Factor Growth Factor RTK RTK Shp2 Shp2 RTK->Shp2 Activates Ras Ras Shp2->Ras Activates This compound This compound This compound->Shp2 Inhibits Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 Erk1/2 Erk1/2 MEK1/2->Erk1/2 Phosphorylates p-Erk1/2 p-Erk1/2 Cellular Response Cellular Response p-Erk1/2->Cellular Response Leads to

Caption: this compound inhibits the Shp2-dependent Erk1/2 signaling pathway.

Experimental_Workflow start Start serum_starve Serum Starve Cells (12-24h) start->serum_starve phps1_treat This compound Incubation (Time Course: 15min - 6h) serum_starve->phps1_treat stimulate Stimulate with Growth Factor (e.g., HGF/SF, 10-15min) phps1_treat->stimulate lysis Cell Lysis stimulate->lysis western_blot Western Blot for p-Erk1/2 & Total Erk1/2 lysis->western_blot analysis Data Analysis western_blot->analysis end End analysis->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start No p-Erk1/2 Inhibition? check_time Is incubation time >15 min? start->check_time increase_time Increase Incubation Time (Perform Time Course) check_time->increase_time No check_conc Is PHPS1 concentration optimal? check_time->check_conc Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_stim Is positive control (stimulation) working? check_conc->check_stim Yes optimize_stim Optimize Stimulation Conditions check_stim->optimize_stim No check_reagent Is PHPS1 reagent fresh and properly stored? check_stim->check_reagent Yes new_reagent Use Fresh PHPS1 Stock check_reagent->new_reagent No further_investigation Further Investigation check_reagent->further_investigation Yes

Caption: Troubleshooting decision tree for Erk1/2 inhibition experiments.

References

Technical Support Center: Adjusting Sodium Concentration for PHPS1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SHP2 inhibitor, PHPS1, and adjusting sodium concentrations for different cell lines.

Troubleshooting Guide

Researchers may encounter various issues when modulating sodium concentrations in conjunction with PHPS1 treatment. The following table outlines common problems, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Altered Cell Morphology (e.g., shrinking, swelling) - Osmotic stress due to rapid or extreme changes in extracellular sodium concentration. - Ion imbalance affecting cellular homeostasis.- Gradually adapt cells to the new sodium concentration over several passages. - Ensure the osmolality of the custom media is balanced, potentially by adjusting other non-critical components. - Verify the final sodium concentration of your prepared media.
Reduced Cell Viability or Proliferation - Sodium concentration is outside the tolerable physiological range for the specific cell line.[1][2] - Sub-optimal pH of the culture medium resulting from altered bicarbonate buffering.[3]- Determine the optimal sodium concentration range for your cell line by performing a dose-response curve and assessing viability (e.g., MTT or trypan blue exclusion assay). - Re-adjust the CO2 concentration in the incubator to maintain the target pH of the medium with the new sodium bicarbonate level.[3] - Use HEPES buffer to stabilize the pH, especially in CO2-independent systems.
Inconsistent PHPS1 Efficacy - Altered intracellular pH affecting SHP2 phosphatase activity and subsequently, PHPS1 binding or inhibition.[4] - Changes in downstream signaling pathways (e.g., ERK/MAPK) due to altered sodium levels, masking or modifying the effect of PHPS1.[5]- Monitor and buffer the intracellular pH of your cells. - Perform control experiments to assess the effect of altered sodium concentration on the SHP2/ERK pathway in the absence of PHPS1. - Titrate the concentration of PHPS1 to determine the optimal inhibitory concentration under the new sodium conditions.
Precipitate in Culture Medium - Instability of media components at the new sodium concentration.- Prepare fresh media for each experiment. - Filter-sterilize the medium after the addition of all components.[6] - Consult media formulation guidelines for compatibility of components at different concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between PHPS1 and sodium concentration?

A1: PHPS1 is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2.[7][8] The activity of SHP2 can be influenced by intracellular pH.[4] Since intracellular pH is regulated, in part, by sodium-proton exchangers, altering the extracellular sodium concentration can indirectly affect the intracellular environment and potentially modulate SHP2 activity. Consequently, the efficacy of PHPS1 in inhibiting SHP2 might be influenced by the sodium concentration in your cell culture medium.

Q2: How does sodium concentration affect the signaling pathway targeted by PHPS1?

A2: PHPS1 inhibits the SHP2-dependent activation of the Ras/MAPK/ERK signaling pathway.[9][10] Changes in extracellular sodium concentration have been shown to regulate the phosphorylation and activation of ERK1/2 in various tumor cell lines.[5] Therefore, adjusting sodium levels can independently impact the same signaling cascade that PHPS1 targets, which should be considered when interpreting experimental results.

Q3: What are typical sodium concentrations for common cell lines?

A3: The optimal sodium concentration can vary between cell lines. Standard cell culture media often have a sodium concentration in the physiological range of 137 to 142 mEq/L.[11] However, some cell lines may tolerate or even thrive in different concentrations. For example, studies have shown that increasing NaCl concentration up to 220 mM can affect the growth and metabolism of HeLa cells.[1] It is crucial to empirically determine the optimal range for your specific cell line.

Q4: How do I prepare cell culture media with different sodium concentrations?

A4: To adjust the sodium concentration in your cell culture medium, you can start with a sodium-free basal medium and add a sterile stock solution of sodium chloride (NaCl) to achieve the desired final concentration. It is critical to ensure that the osmolality of the final medium is balanced. You may need to adjust other components, such as other salts, to maintain proper osmolality. Always filter-sterilize the final medium before use.[6][12]

Quantitative Data Summary

The following table provides a summary of sodium concentrations used in various studies for different cell lines. Note that the optimal concentration for your specific experiment should be determined empirically.

Cell LineBase MediumTested Sodium Chloride (NaCl) ConcentrationObserved EffectReference
HeLa-100-130 mM (optimal for growth)Increased concentration to 220 mM decreased growth rate.[1]
HUVEC-133 mM (control), 158 mM, 173 mMElevated NaCl promoted adhesion and transmigration of PBMCs.[13]
Neuronal (SK-N-AS)-115 mMSignificant decrease in cell viability.[14]
Neuronal (SH-SY5Y)-90 mMSignificant decrease in cell viability.[14]
Medicago media-50-150 mMHigher viable cell number compared to control.[2]

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium with Adjusted Sodium Concentration

This protocol describes the preparation of 500 mL of cell culture medium with a user-defined sodium chloride concentration.

Materials:

  • Sodium-free basal medium powder

  • Sterile, tissue culture grade water

  • Sterile 5 M Sodium Chloride (NaCl) stock solution

  • Sodium Bicarbonate (NaHCO3)

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • In a sterile beaker, add 450 mL of sterile, tissue culture grade water.

  • While stirring gently, slowly add the powdered sodium-free basal medium. Continue stirring until all powder is dissolved.[6]

  • Add the required amount of sodium bicarbonate. The amount will depend on the specific basal medium formulation.

  • Add the calculated volume of the 5 M NaCl stock solution to achieve your target sodium concentration.

  • Check the pH of the medium. Adjust to the desired pH (typically 7.2-7.4) using 1 N HCl or 1 N NaOH. Be aware that the pH may increase slightly after filtration.[12]

  • Add sterile water to bring the final volume to 500 mL.

  • Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the prepared medium at 4°C, protected from light.

Protocol 2: Assessing Cell Viability in Response to Varying Sodium Concentrations

This protocol provides a method to determine the optimal sodium concentration range for a specific cell line using an MTT assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • Culture media with a range of sodium concentrations (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, carefully remove the seeding medium and replace it with media containing different sodium concentrations (including a control with standard sodium concentration).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the control wells.

Visualizations

SHP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits SHP2 SHP2 RTK->SHP2 Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates SHP2->RAS Promotes activation PHPS1 PHPS1 PHPS1->SHP2 Inhibits

Caption: PHPS1 inhibits the SHP2-mediated activation of the RAS/MAPK/ERK signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase PrepMedia Prepare Media with Varying [Na+] DetermineOptimalNa Determine Optimal [Na+] for Cell Line (Viability Assay) PrepMedia->DetermineOptimalNa SeedCells Seed Cells DetermineOptimalNa->SeedCells TreatCells Treat with PHPS1 and varying [Na+] SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate AssessPhenotype Assess Cellular Phenotype (e.g., Proliferation, Morphology) Incubate->AssessPhenotype WesternBlot Analyze Pathway Activation (e.g., Western Blot for p-ERK) Incubate->WesternBlot DataAnalysis Data Analysis and Interpretation AssessPhenotype->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for studying the effects of PHPS1 under varying sodium concentrations.

References

troubleshooting unexpected results in PHPS1 sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing PHPS1 in sodium channel experiments. Below you will find troubleshooting advice and frequently asked questions to address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is PHPS1 and what is its expected mechanism of action?

PHPS1 is a novel investigational compound being evaluated for its modulatory effects on voltage-gated sodium channels. Its primary expected mechanism of action is the alteration of channel gating properties, potentially leading to inhibition or activation depending on the experimental conditions and the specific sodium channel subtype.

Q2: What are the optimal storage and handling conditions for PHPS1?

For long-term storage, PHPS1 should be stored at -20°C as a desiccated powder. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and dilute to the final concentration in your assay buffer immediately before use to minimize degradation and precipitation.

Q3: I am observing high variability in my results. What are the potential causes?

High variability in experiments can arise from several factors. Key areas to investigate include:

  • Pipetting Accuracy: Ensure pipettes are calibrated, especially for small volumes.

  • Reagent Mixing: Thoroughly mix all reagents, including the PHPS1 solution, before and after adding them to the assay plate to avoid concentration gradients.

  • Compound Precipitation: PHPS1 may precipitate in aqueous buffers at higher concentrations. Visually inspect solutions for any signs of precipitation.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. It is advisable to either avoid using the outermost wells or fill them with a buffer to maintain humidity.

  • Inconsistent Incubation Times and Temperatures: Ensure uniform incubation conditions across all samples.

Q4: My positive and negative controls are not behaving as expected. What should I check?

Control failures are a critical indicator of a fundamental issue with the assay setup.

  • Inactive Components: Verify the activity of your biological components, such as the channel-expressing cells or the isolated channels. Repeated freeze-thaw cycles can diminish activity.

  • Substrate/Reagent Quality: Ensure the quality and correct concentration of all reagents, including the recording solutions and any channel activators or inhibitors used as controls.

  • Incorrect Concentrations: Double-check all calculations for dilutions of PHPS1 and control compounds.

Troubleshooting Guide for Unexpected Results

Observed Problem Potential Cause Suggested Solution
No effect of PHPS1 on sodium current 1. PHPS1 degradation or precipitation.2. Incorrect PHPS1 concentration.3. Insensitive sodium channel subtype.4. Technical issue with the recording setup.1. Prepare fresh PHPS1 solutions. Check for solubility in the assay buffer.2. Verify stock concentration and dilution calculations.3. Confirm the sodium channel subtype expressed in your system is a target of PHPS1.4. Check the integrity of your patch-clamp setup or fluorescent dye loading.
Irreproducible results between experiments 1. Inconsistent cell passage number or health.2. Variability in reagent preparation.3. Fluctuations in experimental conditions (temperature, pH).1. Use cells within a consistent passage number range and ensure high viability.2. Prepare fresh reagents for each experiment and use a standardized protocol.3. Monitor and control environmental parameters during the experiment.
Shift in the voltage-dependence of activation/inactivation without a change in peak current This may be an expected outcome of PHPS1 modulation.This could indicate that PHPS1 affects the voltage-sensing domains of the sodium channel rather than blocking the pore. Further investigation into the gating kinetics is warranted.[1][2]
Reduced peak sodium current 1. PHPS1 may be acting as a channel blocker.2. Compound-induced cytotoxicity.1. Perform a dose-response curve to characterize the blocking effect.2. Conduct a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay.
Spontaneous channel activity or "leaky" channels Some modulators can induce a "gating pore" current by affecting the voltage sensor.[3]This is a significant finding that suggests PHPS1 may be altering the channel's structure to allow ion leakage. This phenomenon has been observed with certain mutations in sodium channels.[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of PHPS1 on voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells expressing a specific sodium channel subtype).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • PHPS1 Application: Prepare stock solutions of PHPS1 in DMSO. Dilute to final concentrations in the external solution immediately before application. Use a perfusion system to apply PHPS1 to the recorded cell.

  • Data Acquisition:

    • Obtain a high-resistance seal (>1 GΩ) in the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record currents before, during, and after the application of PHPS1.

  • Data Analysis: Measure the peak current amplitude and analyze the voltage-dependence of activation and inactivation.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment to characterize the inhibitory effect of PHPS1 on a voltage-gated sodium channel.

PHPS1 Concentration (µM)Peak Sodium Current (% of Control)
0.198.2 ± 3.5
185.7 ± 4.1
1052.3 ± 5.6
5021.9 ± 3.9
1008.1 ± 2.2

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating patch Obtain Whole-Cell Patch Clamp cell_prep->patch sol_prep Prepare Recording Solutions sol_prep->patch phps1_prep Prepare PHPS1 Stock & Dilutions application Apply PHPS1 via Perfusion phps1_prep->application baseline Record Baseline Sodium Currents patch->baseline baseline->application washout Washout PHPS1 application->washout measure Measure Peak Current & Gating Parameters washout->measure dose_response Generate Dose-Response Curve measure->dose_response report Final Report dose_response->report

Caption: A typical experimental workflow for evaluating PHPS1 using patch-clamp electrophysiology.

signaling_pathway cluster_membrane PHPS1 PHPS1 NaV Voltage-Gated Sodium Channel PHPS1->NaV Modulation (Inhibition) Depolarization Membrane Depolarization NaV->Depolarization Controls Membrane <Cell Membrane> AP Action Potential Firing Depolarization->AP Ca_Influx Downstream Ca2+ Influx AP->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: Postulated signaling pathway for the inhibitory action of PHPS1 on sodium channels.

References

impact of serum concentration on PHPS1 sodium efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using PHPS1 sodium, a SHP2 inhibitor, in in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PHPS1?

A1: PHPS1 is a competitive inhibitor of the protein tyrosine phosphatase SHP2.[1] By binding to the PTP domain of SHP2, PHPS1 inhibits its phosphatase activity. This leads to the downregulation of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival.[1] Specifically, PHPS1 has been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector in this pathway.[2]

Q2: I am not observing the expected inhibitory effect of PHPS1 on cell proliferation. What are the potential causes?

A2: Several factors could contribute to a lack of efficacy in cell proliferation assays:

  • Suboptimal Serum Concentration: High concentrations of growth factors in fetal bovine serum (FBS) can stimulate proliferation pathways so strongly that they mask the inhibitory effects of PHPS1. Consider reducing the serum concentration or using a serum-starvation protocol before and during treatment.[2]

  • Cell Line Resistance: The specific cell line you are using may not be highly dependent on the SHP2-ERK pathway for proliferation. Cell lines with mutations downstream of SHP2 (e.g., in BRAF or MEK) may be intrinsically resistant.

  • Assay Duration: The anti-proliferative effects of PHPS1 may require a longer incubation period to become apparent. Ensure your assay duration is sufficient to observe a significant effect.

  • Compound Stability: Ensure that the this compound is properly stored and that stock solutions are not subjected to multiple freeze-thaw cycles, which could degrade the compound.

Q3: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent. How can I improve this?

A3: Inconsistent p-ERK levels can be due to several factors:

  • Sample Preparation: It is critical to work quickly and keep samples on ice to prevent dephosphorylation by endogenous phosphatases. Use lysis buffers supplemented with fresh phosphatase and protease inhibitors.

  • Serum Starvation: To reduce basal p-ERK levels, it is recommended to serum-starve the cells for 12-24 hours before stimulation and treatment with PHPS1.[3]

  • Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking membranes. Milk contains phosphoproteins that can increase background noise with phospho-specific antibodies.[4]

  • Normalization: Always normalize the p-ERK signal to the total ERK signal from the same sample to account for any variations in protein loading.[4]

Q4: How does serum concentration affect the in vitro efficacy of PHPS1?

  • High Serum: May contain high levels of growth factors that strongly activate the SHP2-ERK pathway, potentially overcoming the inhibitory effect of PHPS1 and leading to an underestimation of its potency.

  • Low/No Serum: Can induce a state of quiescence in cells, which might be necessary to observe the effects of inhibitors on stimulated pathways. However, prolonged serum deprivation can also lead to apoptosis.[7][8]

The optimal serum concentration must be determined empirically for each cell line and experimental setup.

Troubleshooting Guides

Table 1: Troubleshooting Poor PHPS1 Efficacy in Cell Proliferation Assays
IssuePossible CauseRecommended Solution
No significant decrease in cell proliferation High serum concentration masking the inhibitor's effect.Decrease the serum concentration (e.g., to 0.5-2%) or serum-starve cells for 12-24 hours prior to the experiment.[3][8]
Cell line is not dependent on the SHP2-ERK pathway.Verify the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to SHP2 inhibition.
Insufficient incubation time with PHPS1.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Incorrect PHPS1 concentration.Perform a dose-response experiment to determine the IC50 of PHPS1 for your specific cell line and assay conditions.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Table 2: Troubleshooting Western Blots for p-ERK Inhibition
IssuePossible CauseRecommended Solution
High background signal Improper blocking.Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk.[4]
Insufficient washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
No or weak p-ERK signal in positive controls Inactive growth factor stimulus.Ensure the growth factor used for stimulation (e.g., oxLDL, EGF) is active and used at an optimal concentration.
Dephosphorylation during sample preparation.Keep cells and lysates on ice at all times. Use lysis buffer containing a fresh cocktail of phosphatase inhibitors.[4]
Inconsistent p-ERK levels Variation in protein loading.Normalize the p-ERK signal to the total ERK signal for each lane. A loading control like β-actin or GAPDH should also be used.[4]
Cells were not properly serum-starved.Ensure cells are starved for a sufficient period (12-24 hours) to reduce basal phosphorylation levels before stimulation.[3]

Experimental Protocols

Protocol 1: In Vitro VSMC Proliferation Assay (BrdU)

This protocol describes how to assess the effect of PHPS1 on the proliferation of vascular smooth muscle cells (VSMCs) stimulated with oxidized low-density lipoprotein (oxLDL).

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Oxidized LDL (oxLDL)

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate VSMCs in a 96-well plate at a density of 2 x 10^4 cells/mL in DMEM supplemented with 10% FBS and allow them to adhere overnight.[9]

  • Serum Starvation: The next day, wash the cells with PBS and replace the medium with DMEM containing 0.5% FBS. Incubate for 24 hours to synchronize the cells in a quiescent state.

  • PHPS1 Treatment: Prepare working solutions of PHPS1 in DMEM with 0.5% FBS at various concentrations. Remove the starvation medium and add the PHPS1-containing medium to the respective wells. Incubate for 1-2 hours.

  • Stimulation: Add oxLDL to the wells at a final concentration of 50 µg/mL to stimulate proliferation.[10] Include wells with no oxLDL as a negative control.

  • BrdU Labeling: 24 hours after stimulation, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for an additional 24 hours.[9][11]

  • Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[11]

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU detection antibody solution to each well and incubate for 1 hour at room temperature.[11]

  • Secondary Antibody and Detection: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash again and add TMB substrate. Monitor color development.

  • Measurement: Stop the reaction by adding Stop Solution and measure the absorbance at 450 nm using a microplate reader.[11]

Protocol 2: Western Blot for p-ERK/Total ERK

This protocol details the detection of phosphorylated and total ERK in VSMCs treated with PHPS1.

Materials:

  • VSMCs

  • 6-well cell culture plates

  • This compound

  • oxLDL

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL Substrate

Procedure:

  • Cell Culture and Treatment: Seed VSMCs in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS.

  • Pre-treatment and Stimulation: Pre-treat the cells with the desired concentrations of PHPS1 for 1-2 hours. Then, stimulate with 50 µg/mL oxLDL for 15-30 minutes.

  • Cell Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and add 150 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize, strip the membrane using a mild stripping buffer.

    • Wash extensively, re-block, and probe with the anti-total ERK1/2 primary antibody.

    • Repeat the secondary antibody and detection steps.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.[3]

Visualizations

PHPS1_Signaling_Pathway stimulus Growth Factor (e.g., oxLDL) receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor Activates shp2 SHP2 receptor->shp2 Activates ras Ras shp2->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation Promotes phps1 PHPS1 phps1->shp2 Inhibits

Caption: PHPS1 inhibits the SHP2-dependent MAPK/ERK signaling pathway.

Experimental_Workflow A 1. Seed VSMCs in 96-well plate B 2. Serum Starve (24 hours) A->B C 3. Pre-treat with PHPS1 (1-2 hours) B->C D 4. Stimulate with oxLDL C->D E 5. Add BrdU (24 hours) D->E F 6. Fix, Denature, and Probe with Antibodies E->F G 7. Add Substrate & Measure Absorbance F->G

Caption: Workflow for a VSMC proliferation (BrdU) assay with PHPS1.

References

Technical Support Center: Assessing Protein-Mediated Sodium Permeability in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the sodium permeability of a protein of interest, here referred to as PHPS1, using cell-based assays. The content is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common cell-based methods to assess sodium permeability?

A1: The primary methods for assessing sodium permeability in a cell-based format are fluorescence-based assays. These assays provide an indirect measure of sodium channel or transporter function by detecting changes in intracellular sodium concentration or membrane potential.[1][2] Key approaches include:

  • Sodium Indicator Dyes: These dyes, such as Asante NaTRIUM Green-2 (ANG-2) and ION Natrium Green 2 AM (ING-2 AM), fluoresce upon binding to sodium ions, allowing for real-time measurement of intracellular sodium influx.[1][3]

  • Thallium Flux Assays: These assays use thallium indicators like Thallos and Thallos Gold. Thallium (Tl+) can act as a surrogate for sodium (Na+) and is readily transported by many sodium channels and transporters. The influx of Tl+ leads to a significant increase in fluorescence.[3]

  • Membrane Potential Dyes: These dyes, such as DiBAC₄, respond to changes in the cell's membrane potential. An influx of positive ions like sodium will cause depolarization of the cell membrane, which is detected as a change in fluorescence.[2]

Q2: How do I choose the right cell line for my assay?

A2: The ideal cell line for your assay will depend on the specific characteristics of your protein of interest (PHPS1). Consider the following:

  • Low Endogenous Sodium Channel/Transporter Expression: To minimize background signal, it is preferable to use a cell line with low endogenous expression of sodium channels and transporters. HEK293 cells are a commonly used line for the heterologous expression of ion channels.[1][4]

  • Stable Expression: For consistent results, especially in high-throughput screening, generating a stable cell line expressing your protein of interest is recommended.

  • Adherent Properties: Adherent cell lines are generally preferred for fluorescence-based assays using plate readers, as they form a stable monolayer.

Q3: What are the key reagents and instrumentation needed for a sodium influx assay?

A3: The essential components for a typical fluorescence-based sodium influx assay include:

  • Cell Line: A suitable host cell line, potentially with stable or transient expression of PHPS1.

  • Sodium Indicator Dye: A fluorescent dye sensitive to sodium ions (e.g., ANG-2, ING-2 AM).[1][3]

  • Assay Buffer: A physiological salt solution to maintain cell health and provide a source of extracellular sodium.

  • Activators/Inhibitors: Compounds to modulate the activity of your protein of interest or control channels (e.g., veratridine (B1662332) for voltage-gated sodium channels).[1][4]

  • Quencher (for no-wash assays): A substance to reduce background fluorescence from the extracellular dye (e.g., Ponceau 4R).[1][4]

  • Instrumentation: A fluorescence plate reader or a fluorescence microscope capable of kinetic readings.

Q4: How can I be sure that the observed sodium influx is specific to my protein of interest (PHPS1)?

A4: To ensure the specificity of the assay for PHPS1, several controls are essential:

  • Parental Cell Line Control: Compare the sodium influx in cells expressing PHPS1 to the parental cell line that does not express the protein.

  • Inhibitor Control: If a known inhibitor of PHPS1 is available, demonstrate that it blocks the observed sodium influx.

  • Vector Control: Use cells transfected with an empty vector to account for any effects of the transfection or expression vector itself.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Incomplete removal of extracellular dye (in wash-based assays).- Autofluorescence from cells or compounds.- Dye leakage from cells.- For no-wash assays, optimize the concentration of the quencher (e.g., Ponceau 4R).[1][4]- Use a buffer without phenol (B47542) red.- Test for compound autofluorescence by running a control with compounds but without cells.- Ensure optimal dye loading time and temperature to prevent leakage.
Low Signal-to-Noise Ratio - Low expression or activity of PHPS1.- Insufficient dye loading.- Suboptimal assay conditions (e.g., temperature, pH).- Inappropriate filter set on the plate reader.- Confirm the expression and plasma membrane localization of PHPS1 using techniques like immunofluorescence or western blotting.- Optimize the concentration of the sodium indicator dye and the loading time.- Optimize assay parameters such as temperature and buffer composition.- Ensure the excitation and emission wavelengths used match the spectral properties of the chosen dye.
High Well-to-Well Variability - Inconsistent cell seeding density.- Edge effects in the microplate.- Inconsistent compound addition or mixing.- Use an automated cell counter to ensure uniform cell seeding.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.- Use automated liquid handling for compound addition and ensure proper mixing.
Cell Death or Detachment - Cytotoxicity of the test compounds.- Inappropriate buffer composition (e.g., wrong osmolarity).- Phototoxicity from excessive light exposure during imaging.- Assess compound cytotoxicity using a cell viability assay (e.g., MTS or CellTiter-Glo).- Ensure the assay buffer is isotonic and at the correct pH.- Minimize light exposure by reducing the intensity and duration of excitation light.

Experimental Protocols

Protocol 1: No-Wash Fluorescent Sodium Influx Assay

This protocol is adapted from a high-throughput screening method and is suitable for assessing PHPS1-mediated sodium influx.[1][4]

Materials:

  • HEK293 cells stably expressing PHPS1 (or parental HEK293 for control)

  • Black-walled, clear-bottom 384-well imaging plates

  • Asante NaTRIUM Green-2 AM (ANG-2 AM) dye

  • Ponceau 4R (quencher)

  • Physiological Salt Solution (PSS): 140 mM NaCl, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, 11.5 mM glucose, 10 mM HEPES, pH 7.4.

  • Activators or inhibitors of PHPS1

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing PHPS1 and parental HEK293 cells into 384-well plates at a density of 10,000–15,000 cells per well and culture for 48 hours.

  • Dye Loading Solution Preparation: Prepare the dye loading solution by diluting ANG-2 AM to a final concentration of 10 µM and Ponceau 4R to 1 mM in PSS.

  • Dye Loading: Remove the culture medium from the wells and add the dye loading solution. Incubate the plate at 37°C for 1 hour.

  • Compound Addition: Add the test compounds (activators or inhibitors) to the wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for ANG-2 (e.g., ~485 nm excitation, ~540 nm emission) at regular intervals to record the kinetic response.

Protocol 2: Thallium Flux Assay for Sodium Permeability

This protocol utilizes a thallium-based fluorescent indicator as a surrogate for sodium.[3]

Materials:

  • Cell line expressing PHPS1

  • Thallos or Thallos Gold indicator dye

  • Assay buffer (low in potassium and sodium)

  • Thallium-containing stimulus buffer

  • Inhibitors or activators of PHPS1

Procedure:

  • Cell Plating: Plate cells in a microplate and culture overnight.

  • Dye Loading: Load the cells with the thallium indicator dye according to the manufacturer's instructions.

  • Compound Incubation: Add test compounds and incubate for the desired period.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader.

  • Thallium Stimulation: Add the thallium-containing stimulus buffer to the wells to initiate the influx.

  • Kinetic Fluorescence Reading: Immediately and continuously measure the fluorescence intensity to monitor the thallium influx.

Data Presentation

Table 1: Example Data for PHPS1 Activator

CompoundConcentration (µM)Max Fluorescence Change (RFU)EC₅₀ (µM)
Activator X0.115005.2
15500
1012000
10011800
Vehicle-200-

Table 2: Example Data for PHPS1 Inhibitor

CompoundConcentration (µM)% Inhibition of Stimulated InfluxIC₅₀ (µM)
Inhibitor Y0.1152.8
145
1085
10098
Vehicle-0-

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Cells in Microplate culture Culture for 24-48h plate_cells->culture dye_loading Load Cells with Sodium Indicator Dye culture->dye_loading compound_addition Add Test Compounds dye_loading->compound_addition read_fluorescence Kinetic Fluorescence Reading compound_addition->read_fluorescence data_processing Calculate Fluorescence Change read_fluorescence->data_processing dose_response Generate Dose-Response Curves data_processing->dose_response parameter_calc Determine EC50/IC50 dose_response->parameter_calc

Caption: Workflow for a cell-based sodium influx assay.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular PHPS1 PHPS1 Na_int Na+ PHPS1->Na_int Na_channel Other Na+ Channel/ Transporter Na_channel->Na_int Na_ext Na+ Na_ext->PHPS1 Influx Na_ext->Na_channel Basal Influx Signaling Downstream Signaling Na_int->Signaling

Caption: Hypothetical role of PHPS1 in sodium permeability.

References

Validation & Comparative

Validating PHPS1 Sodium's Inhibition of Erk Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricacies of signal transduction and developing novel therapeutics, the ability to selectively modulate cellular pathways is paramount. One such critical pathway is the Ras-Raf-MEK-ERK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly the extracellular signal-regulated kinase (ERK), a key target for inhibitor development.

This guide provides a comparative analysis of PHPS1 sodium, an inhibitor of the upstream tyrosine phosphatase Shp2, and its consequential inhibition of ERK phosphorylation. We will compare its mechanism and efficacy with other well-established direct ERK inhibitors, supported by experimental data and detailed protocols for validation.

Mechanism of Action: Indirect vs. Direct ERK Inhibition

This compound is a potent and selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase.[1] Shp2 functions upstream of the Ras-ERK pathway and is essential for the activation of Ras and subsequent phosphorylation of ERK.[2] By inhibiting Shp2, this compound effectively blocks the signal transmission to ERK, leading to a reduction in its phosphorylation and downstream signaling.[3]

In contrast, compounds like Ulixertinib (BVD-523), FR180204, and SCH772984 are direct inhibitors of ERK1 and ERK2. These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of ERK and preventing the phosphorylation of its downstream substrates.[1][4][5][6]

Comparative Analysis of Inhibitor Potency

For a direct comparison, we look at the half-maximal inhibitory concentrations (IC50) of direct ERK inhibitors in both biochemical and cellular assays.

InhibitorTarget(s)IC50 (Biochemical Assay)IC50 (Cellular Assay - p-ERK inhibition)
This compound Shp2 (upstream of ERK)Ki = 0.73 μM (for Shp2)[1]Dose-dependent inhibition observed at 5-20 μM[1]
Ulixertinib (BVD-523) ERK1/ERK2<0.3 nM (for ERK2)[1]0.14 μM (in A375 cells)[1]
FR180204 ERK1/ERK20.51 μM (ERK1), 0.33 μM (ERK2)3.1 μM (AP-1 transactivation)
SCH772984 ERK1/ERK24 nM (ERK1), 1 nM (ERK2)[5][6]EC50 <500 nM in many BRAF/RAS mutant cell lines[5]

Signaling Pathway and Inhibition Point

The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway and the points of intervention for this compound and direct ERK inhibitors.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Shp2->Ras dephosphorylates inhibitory sites on scaffolding proteins Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates Downstream Downstream Targets (e.g., RSK, Elk-1) ERK->Downstream phosphorylates PHPS1 This compound PHPS1->Shp2 Direct_Inhibitors Ulixertinib, FR180204, SCH772984 Direct_Inhibitors->ERK

Caption: Simplified ERK signaling pathway and inhibitor targets.

Experimental Protocols for Validation

Validating the inhibitory effect of compounds on ERK phosphorylation is crucial. The following are detailed methodologies for key experiments.

Experimental Workflow: Validating ERK Phosphorylation Inhibition

The diagram below outlines a typical workflow for assessing the efficacy of an ERK pathway inhibitor.

Experimental_Workflow start Start: Select Cell Line and Inhibitor Concentrations culture 1. Cell Culture and Treatment: - Seed cells in plates. - Starve cells to reduce basal p-ERK. - Pre-treat with inhibitor (e.g., this compound). - Stimulate with a growth factor (e.g., EGF, FGF). start->culture lysis 2. Cell Lysis: - Wash with ice-cold PBS. - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. culture->lysis quant 3. Protein Quantification: - Determine protein concentration (e.g., BCA assay). lysis->quant western 4. Western Blotting: - Separate proteins by SDS-PAGE. - Transfer to PVDF membrane. - Probe with primary antibodies (anti-p-ERK, anti-total-ERK). - Incubate with HRP-conjugated secondary antibody. - Detect with chemiluminescence. quant->western analysis 5. Data Analysis: - Quantify band intensities. - Normalize p-ERK to total ERK. - Determine dose-dependent inhibition. western->analysis end End: Validation of Inhibitor Efficacy analysis->end

Caption: Workflow for validating an ERK inhibitor.
Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)

Objective: To determine the levels of phosphorylated ERK1/2 relative to total ERK1/2 in cell lysates following treatment with an inhibitor.

Materials:

  • Cell culture reagents

  • Inhibitor of interest (e.g., this compound)

  • Growth factor for stimulation (e.g., EGF, FGF)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal levels of p-ERK.

    • Pre-treat cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • After detecting p-ERK, the membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.

Detailed Protocol: In Vitro Kinase Assay for ERK Inhibition

Objective: To measure the direct inhibitory effect of a compound on the kinase activity of purified ERK enzyme.

Materials:

  • Active, purified ERK2 enzyme

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ERK substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ATP

  • Test inhibitor (e.g., FR180204)

  • ADP-Glo™ Kinase Assay Kit (or similar detection method)

  • 384-well plates

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Prepare a solution of ERK2 enzyme in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted ERK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound presents a valuable tool for inhibiting the ERK signaling pathway through the upstream targeting of Shp2. While direct ERK inhibitors like Ulixertinib and SCH772984 offer high potency at the final kinase in the cascade, the choice of inhibitor will depend on the specific research question and experimental context. For instance, inhibiting Shp2 may have broader effects due to its role in multiple signaling pathways, whereas direct ERK inhibitors provide a more focused intervention. The experimental protocols provided herein offer a robust framework for validating and comparing the efficacy of these and other inhibitors of the crucial ERK pathway.

References

A Comparative Guide to the Efficacy of PHPS1 Sodium and Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in drug discovery, particularly in oncology. As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Its role as a proto-oncogene has driven the development of numerous inhibitors.

This guide provides a comparative analysis of PHPS1 (phenylhydrazonopyrazolone sulfonate) sodium, an early catalytic site inhibitor, against the newer generation of allosteric SHP2 inhibitors, which have largely become the focus of current clinical development.

Mechanism of Action: A Tale of Two Sites

SHP2 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action, a fundamental point of comparison.

  • Catalytic Site Inhibitors (e.g., PHPS1): These molecules, also known as orthosteric inhibitors, directly target the highly conserved protein tyrosine phosphatase (PTP) catalytic domain. They act as competitive inhibitors, preventing the binding and dephosphorylation of SHP2's natural substrates. However, developing highly selective catalytic inhibitors has been challenging due to the structural similarity of the active site across different phosphatases, such as SHP1 and PTP1B.[1] This can lead to off-target effects and potential toxicity.

  • Allosteric Inhibitors (e.g., SHP099, TNO155, RMC-4630): Representing a breakthrough in the field, these inhibitors bind to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[2] This binding locks the enzyme in its closed, auto-inhibited conformation, preventing its activation. This mechanism offers significantly higher selectivity for SHP2 over other phosphatases and has yielded compounds with more favorable drug-like properties, leading to their advancement into clinical trials.[1][2]

G cluster_0 Catalytic Inhibition (PHPS1) cluster_1 Allosteric Inhibition (SHP099, TNO155) SHP2_active Active SHP2 PTP_domain PTP Catalytic Site SHP2_active->PTP_domain contains PHPS1 PHPS1 PHPS1->PTP_domain binds & blocks Substrate Substrate (pY-protein) Substrate->PTP_domain binding prevented SHP2_inactive Auto-inhibited SHP2 Allosteric_site Allosteric Site SHP2_inactive->Allosteric_site has Allosteric_inhibitor SHP099 / TNO155 Allosteric_inhibitor->Allosteric_site binds & stabilizes Activation_signal Activation Signal Activation_signal->SHP2_inactive activation prevented

References

A Comparative Guide to PHPS1 Sodium and NSC-87877 for Shp2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2): PHPS1 sodium and NSC-87877. This document summarizes their performance based on available experimental data, details their mechanisms of action, and provides protocols for key experimental assays.

At a Glance: this compound vs. NSC-87877

FeatureThis compoundNSC-87877
Primary Target Shp2Shp2 and Shp1
Mechanism of Action Active Site InhibitionCatalytic Cleft Inhibition
Selectivity Selective for Shp2 over Shp1 and PTP1BPoor selectivity between Shp2 and Shp1
Cell Permeability Cell-permeableCell-permeable

Quantitative Performance Data

The following tables summarize the inhibitory potency of this compound and NSC-87877 against Shp2 and other protein tyrosine phosphatases (PTPs). It is important to note that the data presented here are compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: Inhibitory Potency of this compound
TargetInhibition Constant (Kᵢ) in µMReference
Shp20.73[1][2]
Shp2-R362K5.8[1][2]
Shp110.7[1][2]
PTP1B5.8[1][2]
PTP1B-Q0.47[1][2]
Table 2: Inhibitory Potency of NSC-87877
TargetHalf-maximal Inhibitory Concentration (IC₅₀) in µMReference
Shp20.318[3][4]
Shp10.355[3][4]
PTP1B1.691
HePTP7.745
DEP165.617
CD4584.473
LAR150.930

Mechanism of Action and Cellular Effects

Both this compound and NSC-87877 are active-site inhibitors of Shp2. However, they exhibit different selectivity profiles.

This compound is a potent and selective Shp2 inhibitor.[1][2] It demonstrates significantly higher potency for Shp2 compared to the closely related phosphatases Shp1 and PTP1B.[5] This selectivity is attributed to specific interactions with amino acid residues in the catalytic cleft of Shp2.[5] In cellular contexts, PHPS1 has been shown to inhibit Shp2-dependent signaling pathways, such as the Ras-Erk1/2 MAP kinase pathway, leading to reduced cell proliferation in various cancer cell lines.[2][5]

NSC-87877 is a potent inhibitor of both Shp2 and Shp1, showing poor selectivity between these two phosphatases.[3][4] It binds to the catalytic cleft of Shp2.[6] Despite its lack of selectivity against Shp1, NSC-87877 is selective for Shp2 over other PTPs like PTP1B, HePTP, DEP1, CD45, and LAR.[6] In cells, NSC-87877 effectively inhibits epidermal growth factor (EGF)-induced activation of Shp2, Ras, and Erk1/2.[6]

Signaling Pathways and Experimental Workflows

Shp2 Signaling Pathway and Inhibition

Shp2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation Erk->Proliferation Shp2->Ras Inhibitor PHPS1 / NSC-87877 Inhibitor->Shp2

Caption: Simplified Shp2 signaling pathway and points of inhibition.

Experimental Workflow: Biochemical Shp2 Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Prepare Shp2 Enzyme Solution Mix Incubate Shp2 with Inhibitor Enzyme->Mix Inhibitor Prepare Serial Dilutions of PHPS1 or NSC-87877 Inhibitor->Mix Substrate Prepare Substrate Solution (e.g., pNPP or DiFMUP) AddSubstrate Add Substrate to Initiate Reaction Mix->AddSubstrate Incubate Incubate at Controlled Temperature AddSubstrate->Incubate Measure Measure Product Formation (e.g., Absorbance at 405 nm) Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: General workflow for a biochemical Shp2 inhibition assay.

Experimental Protocols

Biochemical Shp2 Inhibition Assay (using p-Nitrophenyl Phosphate (B84403) - pNPP)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against Shp2 using the chromogenic substrate pNPP.

Materials:

  • Recombinant human Shp2 protein

  • This compound or NSC-87877

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound or NSC-87877 in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant Shp2 protein to the desired concentration in Assay Buffer.

  • Assay Reaction: a. To the wells of a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control. b. Add the diluted Shp2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the phosphatase reaction by adding the pNPP substrate to each well. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Detection: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9]

Cellular Phospho-Erk1/2 Western Blot Assay

This protocol describes a general method to assess the effect of Shp2 inhibitors on the phosphorylation of Erk1/2 in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound or NSC-87877

  • Stimulant (e.g., Epidermal Growth Factor - EGF, Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total Erk1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal Erk1/2 phosphorylation. c. Pre-treat the cells with various concentrations of this compound, NSC-87877, or vehicle control for a defined time (e.g., 1-2 hours). d. Stimulate the cells with a growth factor like EGF for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2 or a housekeeping protein (e.g., β-actin, GAPDH). c. Quantify the band intensities using densitometry software and express the results as the ratio of phospho-Erk1/2 to total Erk1/2.[10][11]

Conclusion

Both this compound and NSC-87877 are valuable tools for studying the role of Shp2 in various biological processes. The choice between these inhibitors will depend on the specific experimental needs.

  • This compound is the preferred choice when selectivity for Shp2 over Shp1 is critical. Its well-defined specificity makes it a more precise tool for dissecting Shp2-specific functions.

  • NSC-87877 can be utilized in studies where potent inhibition of both Shp2 and Shp1 is desired or acceptable. Its broader PTP inhibition profile should be considered when interpreting results.

Researchers should carefully consider the selectivity profiles and the specific context of their experiments when choosing between these two inhibitors. The provided data and protocols serve as a guide to aid in the design and interpretation of studies involving Shp2 inhibition.

References

PHPS1 Sodium: A Comparative Analysis of its Selectivity for Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of PHPS1 sodium salt, a known inhibitor of the protein tyrosine phosphatase Shp2, against other protein tyrosine phosphatases (PTPs). The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to offer an objective assessment of PHPS1's performance.

Quantitative Selectivity Profile of PHPS1

PHPS1 has been identified as a potent and selective inhibitor of Shp2. Its selectivity has been evaluated against a panel of other PTPs, most notably the closely related phosphatases Shp1 and PTP1B. The inhibitory activity is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher potency.

Protein Tyrosine Phosphatase (PTP)Inhibition Constant (Kᵢ) in µMFold Selectivity vs. Shp2
Shp2 0.73 1
Shp110.7~15-fold
PTP1B5.8~8-fold

Data compiled from published research.[1]

As the data indicates, PHPS1 is approximately 15-fold more selective for Shp2 over Shp1 and about 8-fold more selective for Shp2 over PTP1B, demonstrating its preferential inhibition of Shp2.[1]

Experimental Protocol: In Vitro PTP Inhibition Assay

The following is a representative protocol for determining the inhibitory activity and selectivity of a compound like PHPS1 against a panel of PTPs using a fluorescence-based biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of PHPS1 against Shp2, Shp1, PTP1B, and other PTPs.

Materials:

  • Recombinant human PTP enzymes (Shp2, Shp1, PTP1B, etc.)

  • This compound salt

  • Assay Buffer: 20 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Tween-20

  • Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations for the assay (e.g., from 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute the recombinant PTP enzymes in the assay buffer to a final concentration that produces a linear reaction rate within the assay time frame. This is typically determined in a preliminary enzyme titration experiment.

  • Assay Reaction:

    • Add 5 µL of the diluted PHPS1 solutions or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate. The final substrate concentration should be approximately equal to its Michaelis-Menten constant (Kₘ) for each specific PTP.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at time zero using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Incubate the plate at 37°C and monitor the increase in fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rates (slope of the linear portion of the fluorescence versus time plot) for each PHPS1 concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the PHPS1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the specific enzyme.

Visualizing the Experimental and Biological Context

Experimental Workflow for PTP Inhibitor Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Compound Dilution (this compound) Plate Dispense into 384-well Plate Compound->Plate Enzyme Enzyme Dilution (PTP Panel) Enzyme->Plate Substrate Substrate Preparation (DiFMUP) React Initiate Reaction (Add Substrate) Substrate->React Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate Incubate->React Measure Measure Fluorescence React->Measure Calculate Calculate Reaction Rates Measure->Calculate Analyze Determine IC50 and Ki Calculate->Analyze

Caption: Workflow for determining the selectivity of PHPS1 against a panel of PTPs.

Shp2 Signaling Pathway Inhibition by PHPS1

Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). A key pathway regulated by Shp2 is the Ras-ERK (MAPK) signaling cascade, which is critical for cell proliferation, differentiation, and survival. PHPS1 exerts its cellular effects by inhibiting the phosphatase activity of Shp2, thereby disrupting this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2 Shp2 RTK->Shp2 recruits & activates SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Shp2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription regulates PHPS1 PHPS1 PHPS1->Shp2 inhibits

Caption: Inhibition of the Shp2-mediated Ras-ERK signaling pathway by PHPS1.

References

Validating PHOSPHO1 On-Target Effects: A Comparative Guide to siRNA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of therapeutic interventions is paramount. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the function of Phosphoethanolamine/Phosphocholine (B91661) Phosphatase 1 (PHOSPHO1), encoded by the PHPS1 gene, against alternative validation methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection of the most appropriate validation strategy.

PHOSPHO1 is a key enzyme in bone mineralization and has emerging roles in metabolic disorders.[1][2] It primarily functions by hydrolyzing phosphoethanolamine and phosphocholine to release inorganic phosphate (B84403) (Pi), a critical component for the formation of hydroxyapatite (B223615) crystals in the bone matrix.[1][3][4] Validating the on-target effects of PHOSPHO1 modulation is crucial for understanding its physiological roles and for the development of novel therapeutics.

Data Presentation: Comparing Validation Methodologies

The following tables summarize quantitative data from various studies to compare the efficacy and characteristics of different PHOSPHO1 validation methods. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons.

Method Target Organism/Cell Line Key Quantitative Outcome Reported Efficacy Reference
siRNA Knockdown PHOSPHO1 mRNAClonal human brown adipocytesUCP1 expressionAugmented expression[2]
Pharmacological Inhibition (Lansoprazole) PHOSPHO1 activityRecombinant human PHOSPHO1IC502.767 µM
Pharmacological Inhibition (Esomeprazole) PHOSPHO1 activityRecombinant human PHOSPHO1IC500.726 µM
Pharmacological Inhibition (Pantoprazole) PHOSPHO1 activityRecombinant human PHOSPHO1IC5019.27 µM
Genetic Knockout (Phospho1-/-) PHOSPHO1 geneMicePlasma PPi levelsIncreased to 1.24 ± 0.2 µmol/L (vs 0.7 ± 0.07 µmol/L in WT)[1]
Genetic Knockout (Phospho1-/-) PHOSPHO1 geneMiceBone mineral densityDecreased[4]
CRISPR/Cas9 Not specified for PHOSPHO1GeneralOn-target efficiencyHigh, can achieve complete knockout[5][6]
Alternative Validation Method Principle Advantages Disadvantages
Pharmacological Inhibitors (e.g., Lansoprazole) Small molecules that directly bind to and inhibit the enzymatic activity of the PHOSPHO1 protein.Rapid onset of action; Dose-dependent and reversible effects; Applicable in vivo.Potential for off-target effects; Specificity can be a concern.
Genetic Knockout (e.g., Phospho1-/- mice) Permanent deletion of the Phospo1 gene, leading to a complete loss of function.Provides a whole-organism and long-term view of gene function; Considered a "gold standard" for genetic validation.Developmental compensation may occur; Can be lethal if the gene is essential; Time-consuming and expensive to generate.
CRISPR/Cas9 A genome-editing tool that can be used to create specific mutations, including complete gene knockouts.High specificity and efficiency in creating permanent knockouts; Versatile for various genetic modifications.[5][7]Potential for off-target mutations; Can be complex to design and validate guide RNAs.[8]

Experimental Protocols

siRNA-Mediated Knockdown of PHOSPHO1

This protocol provides a general framework for transiently knocking down PHPS1 expression in a mammalian cell line. Optimization of parameters such as siRNA concentration, cell density, and incubation time is crucial for each specific cell type and experimental setup.

Materials:

  • PHPS1-targeting siRNA and a non-targeting scramble siRNA control.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ I Reduced Serum Medium.

  • Appropriate cell culture medium and plates.

  • Mammalian cell line of interest.

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blot).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each transfection, dilute the PHPS1 siRNA or scramble control siRNA in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection:

    • Aspirate the cell culture medium and wash the cells once with Opti-MEM™.

    • Add the siRNA-lipid complexes to the cells.

    • Add fresh, antibiotic-free cell culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure the relative expression of PHPS1 mRNA compared to the scramble control and a housekeeping gene.

    • Western Blot: Lyse the cells and perform a Western blot to assess the reduction in PHOSPHO1 protein levels compared to the scramble control and a loading control.

Mandatory Visualizations

PHOSPHO1 Signaling Pathway in Bone Mineralization

PHOSPHO1_Pathway cluster_Extracellular Extracellular Matrix cluster_MV Matrix Vesicle (MV) PPi PPi (Inhibitor) Pi_extra Pi PPi->Pi_extra TNAP inhibits Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Inhibits Pi_intra Pi Pi_extra->Pi_intra PiT1 Transporter TNAP TNAP ATP ATP ATP->PPi NPP1 Pi_intra->Hydroxyapatite PCho Phosphocholine PCho->Pi_intra PHOSPHO1 PEA Phosphoethanolamine PEA->Pi_intra PHOSPHO1 PHOSPHO1 PHOSPHO1

Caption: PHOSPHO1's role in initiating bone mineralization within matrix vesicles.

Experimental Workflow for siRNA-Mediated Validation

siRNA_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis cluster_Outcome Outcome Cell_Culture 1. Seed Cells siRNA_Prep 2. Prepare siRNA- Lipid Complexes Transfection 3. Transfect Cells siRNA_Prep->Transfection Incubation 4. Incubate (24-72h) Transfection->Incubation Harvest 5. Harvest Cells Incubation->Harvest qRT_PCR 6a. qRT-PCR (mRNA levels) Harvest->qRT_PCR Western_Blot 6b. Western Blot (Protein levels) Harvest->Western_Blot Validation 7. Validate On-Target Knockdown qRT_PCR->Validation Western_Blot->Validation

Caption: Step-by-step workflow for validating PHOSPHO1 knockdown using siRNA.

Logical Comparison of Validation Approaches

Validation_Comparison cluster_Methods Validation Methods cluster_Considerations Key Considerations Validation_Goal Goal: Validate PHOSPHO1 On-Target Effects siRNA siRNA Knockdown Transient mRNA level Validation_Goal->siRNA Inhibitors Pharmacological Inhibitors Rapid & Reversible Protein activity Validation_Goal->Inhibitors CRISPR CRISPR/Cas9 Knockout Permanent DNA level Validation_Goal->CRISPR Specificity Specificity & Off-Target Effects siRNA->Specificity Duration Duration of Effect siRNA->Duration Throughput Throughput & Cost siRNA->Throughput Inhibitors->Specificity Inhibitors->Duration Inhibitors->Throughput CRISPR->Specificity CRISPR->Duration Lethality Potential for Lethality CRISPR->Lethality CRISPR->Throughput

Caption: Decision-making framework for selecting a PHOSPHO1 validation method.

References

A Comparative Analysis of PHPS1 Sodium and Allosteric Shp2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PHPS1 sodium, a catalytic inhibitor of Shp2, and the more recent class of allosteric Shp2 inhibitors. This analysis is supported by experimental data to delineate their distinct mechanisms, potency, and cellular effects, providing a valuable resource for selecting the appropriate tool compound for preclinical research.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2] Activating mutations in Shp2 are associated with developmental disorders like Noonan syndrome and various cancers, making it a compelling target for therapeutic intervention.[2][3]

This guide compares two major classes of Shp2 inhibitors: the catalytic site inhibitor this compound and the more recently developed allosteric inhibitors, including SHP099, TNO155, RMC-4630, and JAB-3068.

Mechanism of Action: Catalytic vs. Allosteric Inhibition

The fundamental difference between this compound and allosteric inhibitors lies in their binding site and mechanism of action.

This compound is a competitive inhibitor that targets the catalytic active site of Shp2.[4] By binding to the phosphatase domain, it directly blocks the access of phosphorylated substrates, thereby preventing their dephosphorylation and subsequent downstream signaling.[4]

Allosteric Shp2 inhibitors , on the other hand, bind to a novel, dynamically formed pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][5] This binding stabilizes Shp2 in its closed, auto-inhibited conformation, effectively "locking" the enzyme in an inactive state.[2][6] This prevents the conformational changes required for its activation and subsequent engagement with substrates.[2]

cluster_catalytic PHPS1 (Catalytic Inhibition) cluster_allosteric Allosteric Inhibition Shp2_active Active Shp2 Catalytic_Site Catalytic Site Shp2_active->Catalytic_Site contains Blocked Inhibition of Dephosphorylation Catalytic_Site->Blocked leads to PHPS1 PHPS1 PHPS1->Catalytic_Site binds to Substrate Substrate Substrate->Catalytic_Site access blocked by PHPS1 Shp2_inactive Inactive (Auto-inhibited) Shp2 Allosteric_Pocket Allosteric Pocket Shp2_inactive->Allosteric_Pocket forms Stabilized Stabilization of Inactive State Allosteric_Pocket->Stabilized leads to Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->Allosteric_Pocket binds to No_Activation Prevents Activation Stabilized->No_Activation G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 Shp2 Shp2 Grb2->Shp2 RAS RAS SOS1->RAS activates Shp2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor PHPS1 or Allosteric Inhibitor Inhibitor->Shp2 inhibits G start Start enzymatic_assay Biochemical Assay (e.g., Enzymatic Assay) start->enzymatic_assay Determine Potency (IC50) cellular_assay Cellular Assay (e.g., p-ERK Western Blot) enzymatic_assay->cellular_assay Assess Cellular Activity target_engagement Target Engagement (e.g., CETSA) cellular_assay->target_engagement Confirm Target Binding in Cells in_vivo In Vivo Efficacy (Xenograft Models) target_engagement->in_vivo Evaluate In Vivo Efficacy pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd Characterize PK/PD Relationship end End pk_pd->end

References

Validating Anti-proliferative Effects of PHPS1 Sodium in 3D Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of PHPS1 sodium, a selective SHP2 inhibitor, in 3D cell culture models against other notable SHP2 inhibitors. The data presented is intended to support researchers in evaluating the efficacy of this compound for preclinical cancer studies.

Executive Summary

Three-dimensional (3D) cell culture models are increasingly recognized for their superior physiological relevance in mimicking the tumor microenvironment compared to traditional 2D monolayer cultures. This guide evaluates the anti-proliferative efficacy of this compound, a known inhibitor of the protein tyrosine phosphatase SHP2, within this advanced in vitro setting. A comparative analysis is drawn against other prominent SHP2 inhibitors: SHP099, RMC-4550, and TNO155. While direct comparative studies in 3D models are emerging, this guide synthesizes available data to provide a baseline for experimental design and drug candidate selection. The primary mechanism of action involves the inhibition of the SHP2-ERK signaling pathway, a critical cascade in cancer cell proliferation.

Comparative Analysis of SHP2 Inhibitors in 3D Culture

Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for assessing the anti-proliferative potency of a compound. The following table summarizes the available IC50 values for this compound and its alternatives in cancer cell lines, with a focus on data from 3D spheroid models where available. It is important to note that direct head-to-head IC50 values in the same 3D cell culture system are not always available in published literature, and values can vary based on the cell line and specific assay conditions.

CompoundTargetCell Line(s)Culture ModelIC50 (µM)Reference
This compound SHP2Various human tumor cell lines2DNot explicitly stated, but inhibits anchorage-independent growth[1]
SHP099 SHP2PC9 (Lung Adenocarcinoma)2D7.536 (24h)[2]
SHP099 PC9GR (Osimertinib-resistant)2D8.900 (24h)[2]
RMC-4550 SHP2Panc10.05 (Pancreatic Cancer)3DStrong impairment of cell viability (specific IC50 not provided)[3]
TNO155 SHP2Various solid tumorsIn vivoNot applicable (dose-finding study)N/A

Note: The table highlights a gap in the currently available literature for direct, quantitative comparisons of these specific SHP2 inhibitors in 3D culture models. The potent effect of RMC-4550 in a 3D pancreatic cancer model suggests that SHP2 inhibition is a viable strategy in this context[3].

Mechanism of Action: The SHP2-ERK Signaling Pathway

This compound and its alternatives exert their anti-proliferative effects by inhibiting SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of ERK. By inhibiting SHP2, these compounds prevent the downstream activation of ERK, thereby arresting the cell cycle and inhibiting proliferation.

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds RAS RAS SHP2->RAS Promotes Activation PHPS1 This compound (and alternatives) PHPS1->SHP2 Inhibits Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: The SHP2-ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

3D Tumor Spheroid Formation

A reliable and reproducible method for generating 3D tumor spheroids is crucial for testing the anti-proliferative effects of compounds. The hanging drop method and the use of ultra-low attachment plates are common techniques.

Spheroid_Formation_Workflow Start Start: Cancer Cell Culture Harvest Harvest and Resuspend Cells Start->Harvest Seed Seed Cells in Ultra-Low Attachment Plate Harvest->Seed Incubate Incubate (3-5 days) for Spheroid Formation Seed->Incubate Treat Treat with this compound or Alternatives Incubate->Treat Assay Perform Anti-Proliferation Assay Treat->Assay End End: Data Analysis Assay->End

Caption: General workflow for 3D tumor spheroid formation and drug treatment.

Detailed Methodology:

  • Cell Culture: Maintain the desired cancer cell line in its recommended complete growth medium.

  • Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the reagent and centrifuge the cell suspension.

  • Cell Seeding: Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/well) and seed into a 96-well ultra-low attachment, round-bottom plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and morphology daily using a microscope.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative SHP2 inhibitors in the appropriate cell culture medium. Carefully remove a portion of the medium from each well and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-proliferative agent).

  • Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 72 hours).

Anti-Proliferation (Viability) Assay

Cell viability assays are used to quantify the anti-proliferative effects of the tested compounds. The CellTiter-Glo® 3D Cell Viability Assay is a common method that measures ATP levels, which correlate with the number of viable cells.

Detailed Methodology:

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

  • Assay Procedure: After the treatment incubation period, add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the viability data against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

This compound, as a SHP2 inhibitor, presents a promising avenue for anti-cancer therapy by targeting the SHP2-ERK signaling pathway. While direct comparative data in 3D culture models is still emerging, the available information suggests that SHP2 inhibition is an effective strategy to reduce cancer cell proliferation in these more physiologically relevant systems. Further head-to-head studies of this compound against other SHP2 inhibitors like SHP099, RMC-4550, and TNO155 in a variety of 3D cancer models are warranted to definitively establish its comparative efficacy. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.

References

comparing the in vivo efficacy of PHPS1 sodium in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy of PHPS1 sodium, a potent and selective SHP2 phosphatase inhibitor, across different tumor models. The data presented is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Executive Summary

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of oral squamous cell carcinoma and colon cancer. In a study involving an oral squamous cell carcinoma model using Ca9-22 cells, treatment with this compound led to a notable inhibition of both tumor growth and the formation of new blood vessels (neovascularization). Similarly, in a colon cancer model utilizing CT-26 cells, this compound effectively suppressed tumor growth. This guide summarizes the available quantitative data, details the experimental methodologies, and illustrates the underlying signaling pathways.

Data Presentation

The following table summarizes the in vivo efficacy of this compound in the specified tumor models.

Tumor ModelCell LineAnimal ModelTreatment RegimenKey Findings
Oral Squamous Cell CarcinomaCa9-22Nude MiceTreatment administered over 14 days.Significantly inhibited tumor growth and neovascularization.[1]
Colon CancerCT-26BALB/c MiceNot specified in detail for PHPS1.Suppressed tumor growth.

Experimental Protocols

Oral Squamous Cell Carcinoma Xenograft Model
  • Cell Line: Human oral squamous cell carcinoma cell line Ca9-22 was used.

  • Animal Model: 6-8 week old healthy nude mice were utilized for the study.

  • Tumor Implantation: Ca9-22 cells were transplanted subcutaneously to establish the tumor model.

  • Treatment: Mice were divided into a control group and a PHPS1 treatment group (n=8 per group). Treatment was administered for a period of 14 days.

  • Efficacy Evaluation: Tumor growth was monitored throughout the 14-day treatment period. At the end of the study, xenograft tissues were pathologically examined using Hematoxylin and Eosin (HE) staining to assess tumor angiogenesis.[1]

Colon Cancer Xenograft Model
  • Cell Line: Murine colon carcinoma cell line CT-26 was used.

  • Animal Model: BALB/c mice were used for this xenograft model.

  • Tumor Implantation: CT-26 cells were implanted to establish tumors.

  • Treatment: Mice with established tumors were treated with this compound.

  • Efficacy Evaluation: The primary endpoint was the assessment of tumor growth suppression.

Mechanism of Action: Signaling Pathways

This compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-ERK and other signaling pathways that regulate cell growth, proliferation, and survival. In cancer, hyperactivation of SHP2 can drive tumorigenesis.

The anti-tumor activity of PHPS1 is attributed to its ability to modulate SHP2-dependent signaling cascades. In oral squamous cell carcinoma cells, PHPS1 has been shown to regulate the ROS/SHP-2/AMPK signaling pathway, which in turn enhances the phosphorylation of PD-L1, promoting apoptosis.

Below are diagrams illustrating the experimental workflow for in vivo efficacy studies and the SHP2 signaling pathway targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Tumor Cell Culture (e.g., Ca9-22, CT-26) implantation Subcutaneous Implantation of Tumor Cells cell_culture->implantation animal_prep Animal Model Preparation (e.g., Nude Mice, BALB/c Mice) animal_prep->implantation randomization Randomization into Control & Treatment Groups implantation->randomization treatment Administration of This compound randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Histology) monitoring->endpoint

Caption: Experimental workflow for in vivo xenograft studies.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 activates RAS RAS Grb2_Sos->RAS SHP2->RAS activates AMPK AMPK Pathway SHP2->AMPK regulates PHPS1 This compound PHPS1->SHP2 inhibits RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation Apoptosis Apoptosis AMPK->Apoptosis

Caption: Simplified SHP2 signaling pathway targeted by PHPS1.

References

Cross-Validation of PHPS1 Sodium's PTP1B Inhibitory Mechanism: A Comparative Guide with Genetic Models and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the cross-validation of PHPS1 sodium's mechanism of action, with a specific focus on its potential role as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. The performance of this compound is objectively compared with genetic models of PTP1B inhibition and more selective PTP1B inhibitors, supported by experimental data from publicly available literature.

Introduction: The Rationale for Cross-Validation

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Genetic models, such as PTP1B knockout mice, have been instrumental in validating this function. These models exhibit increased insulin sensitivity, resistance to diet-induced obesity, and improved glucose homeostasis.[3][4]

This compound is primarily characterized as a selective inhibitor of Shp2 (PTPN11), a distinct protein tyrosine phosphatase. However, it also demonstrates inhibitory activity against PTP1B, albeit with lower potency. To rigorously assess the potential of this compound as a PTP1B-targeting agent, it is crucial to cross-validate its effects against the established phenotypes of PTP1B genetic models and compare its performance with that of more potent and selective PTP1B inhibitors.

Comparative Analysis of PTP1B Inhibitors and Genetic Models

This section compares the biochemical potency of this compound with selective PTP1B inhibitors and aligns their expected physiological outcomes with the observed phenotypes in PTP1B genetic knockout models.

Table 1: In Vitro Potency of PTP1B Inhibitors
CompoundTargetKi (μM)IC50 (μM)Selectivity
This compound Shp20.732.1Less selective for PTP1B
PTP1B 5.8 19
CX08005 PTP1B -0.781 Competitive inhibitor, selective over many PTPs except TCPTP[1][5]
Trodusquemine (B1662500) (MSI-1436) PTP1B -~1 Non-competitive, 200-fold more selective for PTP1B over TCPTP[2][6]
Table 2: Comparison of Expected and Observed Phenotypes
FeaturePTP1B Knockout (KO) MiceSelective PTP1B Inhibitors (Trodusquemine, CX08005)This compound (Hypothetical PTP1B-mediated effects)
Insulin Sensitivity Increased insulin sensitivity[3]Improved insulin sensitivity[5][7]Expected to be minimal due to low PTP1B potency.
Glucose Tolerance Enhanced glucose tolerance[4]Ameliorated glucose intolerance[1]Minor effects on glucose tolerance are anticipated.
Body Weight Resistance to diet-induced obesity[3]Reduced body weight in a fat-specific manner[7]Unlikely to have a significant impact on body weight through PTP1B inhibition.
Insulin Signaling Increased insulin receptor phosphorylation[8]Enhanced insulin-stimulated tyrosine phosphorylation of the insulin receptor[7]A slight increase in insulin receptor phosphorylation may occur at high concentrations.

Signaling Pathways and Experimental Workflow

Diagram 1: PTP1B in Insulin Signaling Pathway

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 phosphorylates Insulin Insulin Insulin->Insulin Receptor binds PI3K PI3K IRS-1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation promotes PTP1B PTP1B PTP1B->Insulin Receptor dephosphorylates PHPS1_sodium This compound PHPS1_sodium->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Diagram 2: Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Genetic vs. Pharmacological) Enzymatic_Assay PTP1B Enzymatic Assay (IC50 determination) Cellular_Assay Cell-based Insulin Signaling Assay (Western Blot for p-IR, p-Akt) Enzymatic_Assay->Cellular_Assay Pharmacological_model Wild-type mice treated with This compound or alternatives Cellular_Assay->Pharmacological_model PTP1B_KO_mice PTP1B KO Mice Metabolic_Phenotyping Glucose Tolerance Test (GTT) Insulin Tolerance Test (ITT) PTP1B_KO_mice->Metabolic_Phenotyping Pharmacological_model->Metabolic_Phenotyping PHPS1_sodium This compound PHPS1_sodium->Enzymatic_Assay PHPS1_sodium->Cellular_Assay Alternatives Selective PTP1B Inhibitors Alternatives->Enzymatic_Assay Alternatives->Cellular_Assay

Caption: Workflow for cross-validating PTP1B inhibitors.

Detailed Experimental Protocols

PTP1B Enzymatic Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[9][10]

  • Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against PTP1B.

  • Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate, pNPP) by recombinant human PTP1B. The resulting product is quantified spectrophotometrically.

  • Materials:

    • Recombinant human PTP1B enzyme

    • PTP1B substrate (pNPP)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (this compound, alternatives) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 20 µL of diluted PTP1B enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 70 µL of the pNPP substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Insulin Signaling Pathway

This protocol provides a general framework for assessing the phosphorylation status of key insulin signaling proteins in cultured cells.[11][12]

  • Objective: To evaluate the effect of PTP1B inhibitors on insulin-stimulated phosphorylation of the insulin receptor (IR) and Akt.

  • Materials:

    • Cell line (e.g., HepG2 human hepatoma cells)

    • Cell culture medium and supplements

    • Insulin

    • Test compounds

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with test compounds or vehicle for 1 hour.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol describes a standard procedure for assessing glucose clearance in mice.[13][14]

  • Objective: To evaluate the effect of PTP1B inhibition on glucose metabolism in vivo.

  • Materials:

    • Mice (e.g., C57BL/6 wild-type or a diet-induced obesity model)

    • Test compounds

    • Glucose solution (2 g/kg body weight)

    • Glucometer and test strips

  • Procedure:

    • Acclimatize the mice and fast them for 6 hours with free access to water.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the glucose challenge.

    • Measure the baseline blood glucose level from a tail snip (time 0).

    • Administer the glucose solution via intraperitoneal injection.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

Conclusion

The cross-validation of a compound's mechanism of action is a cornerstone of rigorous drug development. In the case of this compound, while it is a potent Shp2 inhibitor, its activity against PTP1B is significantly lower than that of dedicated PTP1B inhibitors. This guide outlines a framework for comparing the potential PTP1B-mediated effects of this compound with the well-established phenotypes of PTP1B genetic models and the performance of selective PTP1B inhibitors.

Based on the available data, it is unlikely that this compound would produce significant PTP1B-dependent physiological effects at concentrations where it selectively inhibits Shp2. The provided experimental protocols offer a roadmap for researchers to directly test this hypothesis and to further characterize the selectivity profile of this compound and other potential PTP1B inhibitors. This comparative approach is essential for the accurate interpretation of experimental results and for making informed decisions in the pursuit of novel therapeutics for metabolic diseases.

References

Specificity of PHPS1 Sodium's Interaction with the Shp2 Catalytic Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity and performance of PHPS1 sodium, a selective inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), with other known Shp2 inhibitors. Experimental data is presented to support the assessment of its interaction with the Shp2 catalytic site.

Quantitative Comparison of Shp2 Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other well-characterized Shp2 inhibitors, NSC-87877 and SHP099.

InhibitorTargetMechanism of ActionKᵢ (μM)IC₅₀ (μM)Selectivity Profile
This compound Shp2Competitive, Active Site0.73[1]-~15-fold selective for Shp2 over Shp1 (Kᵢ = 10.7 μM) and ~8-fold selective over PTP1B (Kᵢ = 5.8 μM)[1]
NSC-87877 Shp1, Shp2Not specified-0.318 (Shp2), 0.355 (Shp1)[2][3][4]Non-selective between Shp1 and Shp2[2][5]
SHP099 Shp2Allosteric-0.070 (wild-type Shp2)[6][7]Highly selective for Shp2; no significant activity against a panel of other phosphatases, including Shp1[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Shp2 Enzymatic Inhibition Assay (using p-Nitrophenyl Phosphate (B84403) - pNPP)

This assay quantifies the enzymatic activity of Shp2 through the hydrolysis of the chromogenic substrate pNPP.

Materials:

  • Recombinant human Shp2 protein

  • This compound, NSC-87877, SHP099 (or other inhibitors for comparison)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitors in DMSO and then dilute in Assay Buffer.

  • In a 96-well plate, add 20 µL of the diluted inhibitor solution or vehicle control (DMSO in Assay Buffer).

  • Add 60 µL of a solution containing recombinant Shp2 in Assay Buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPP substrate solution (final concentration typically 1-10 mM) to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human Shp2 protein

  • This compound (or other small molecule inhibitors)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.5

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

Procedure:

  • Immobilize recombinant Shp2 onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the inhibitor in running buffer.

  • Inject the different concentrations of the inhibitor over the immobilized Shp2 surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

  • After each injection, regenerate the sensor surface using a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound inhibitor.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment.

Materials:

  • Cell line expressing Shp2 (e.g., HEK293T)

  • This compound (or other inhibitors)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies against Shp2 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of the inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Harvest the cells and resuspend them in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Shp2 antibody.

  • Quantify the band intensities and plot the amount of soluble Shp2 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Signaling Pathway Analysis

Shp2 in the Ras-ERK Signaling Pathway

Shp2 is a critical positive regulator of the Ras-ERK signaling cascade, which is activated by various growth factors.[1][8] Upon growth factor receptor activation, Shp2 is recruited to phosphorylated docking proteins like Gab1.[8] Shp2 then dephosphorylates specific substrates, leading to the activation of Ras and the downstream MAP kinase cascade (Raf-MEK-ERK).[1][8] PHPS1 has been shown to inhibit the sustained phase of ERK1/2 activation that is dependent on Shp2.

Shp2_Ras_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Gab1 Gab1 RTK->Gab1 Phosphorylation Shp2 Shp2 Gab1->Shp2 Recruitment Grb2_Sos Grb2-Sos Shp2->Grb2_Sos Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PHPS1 PHPS1 PHPS1->Shp2 Inhibition

Caption: Shp2-mediated activation of the Ras-ERK signaling pathway.

Role of Shp2 in Paxillin (B1203293) Dephosphorylation

Shp2 is also involved in regulating cell adhesion and migration through the dephosphorylation of paxillin.[9] Epidermal growth factor (EGF) stimulation leads to the recruitment of Shp2 to a complex containing Gab1 and paxillin.[9] Shp2 then dephosphorylates paxillin, which can lead to the activation of Src kinase and subsequent downstream signaling events that promote cell migration.[9]

Shp2_Paxillin_Pathway cluster_membrane Plasma Membrane / Focal Adhesion cluster_cytoplasm Cytoplasm EGF_R EGF Receptor Gab1 Gab1 EGF_R->Gab1 Activation Paxillin_P Phospho-Paxillin Gab1->Paxillin_P Complex Formation Shp2 Shp2 Gab1->Shp2 Recruitment Paxillin Paxillin Shp2->Paxillin_P Src Src Shp2->Src Activation Cell_Migration Cell Migration Src->Cell_Migration PHPS1 PHPS1 PHPS1->Shp2 Inhibition

Caption: Shp2-mediated dephosphorylation of paxillin and its downstream effects.

Conclusion

This compound is a potent and selective inhibitor of the Shp2 catalytic site. Its competitive mechanism of action and significant selectivity over other closely related phosphatases like Shp1 and PTP1B make it a valuable tool for studying Shp2-dependent signaling pathways. In contrast, inhibitors like NSC-87877 show a lack of selectivity, while allosteric inhibitors such as SHP099 offer a different mechanism of action and a distinct selectivity profile. The choice of inhibitor will depend on the specific research question and the desired experimental outcome. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating the role of Shp2 in cellular processes and for the development of novel therapeutic strategies targeting this important phosphatase.

References

Safety Operating Guide

Proper Disposal of PHPS1 Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Key Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety measures. This information is a summary of best practices for handling general chemical waste.

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear chemical safety goggles, chemical-resistant gloves, and a lab coat.To prevent eye and skin contact with the chemical waste.
Ventilation Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of any potentially harmful dust or vapors.
Waste Segregation Do not mix PHPS1 sodium waste with other chemical waste streams unless compatibility is confirmed.To prevent unintended chemical reactions that could generate hazardous byproducts.[1]
Containerization Use a designated, properly labeled, and sealed waste container for collecting this compound waste.To ensure safe storage and transport of the chemical waste to the disposal facility.
Spill Management Have a spill kit readily available. In case of a spill, follow established laboratory protocols for chemical spills.To effectively and safely manage accidental releases of the chemical.

Step-by-Step Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a chemical waste. The following is a general, step-by-step procedure for the disposal of laboratory chemicals of this nature. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Waste Identification and Classification :

    • Treat this compound as a chemical waste. Do not assume it is non-hazardous without explicit information from a reliable source like an SDS.

    • Your institution's EHS office will be responsible for the ultimate classification of the waste based on its known properties or through analysis.

  • Waste Collection :

    • Collect all waste materials containing this compound, including contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated waste container.

    • The container must be made of a material compatible with the chemical and must have a secure lid.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "this compound".

    • Include the date of waste generation and the name of the generating researcher or lab.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

  • Disposal Request :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all the necessary information about the waste material.

  • Documentation :

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your laboratory's and institution's protocols.

Disposal Decision Workflow

The following diagram outlines the logical steps to be taken when determining the appropriate disposal route for a laboratory chemical like this compound.

DisposalWorkflow start Start: Need to dispose of this compound sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds_check sds_available SDS Available? sds_check->sds_available follow_sds Follow specific disposal procedures outlined in the SDS sds_available->follow_sds Yes no_sds Treat as Chemical Waste. Contact Institutional EHS Office for guidance. sds_available->no_sds No end End: Proper Disposal Complete follow_sds->end collect_waste Collect waste in a labeled, sealed container no_sds->collect_waste ehs_pickup Arrange for EHS waste pickup collect_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

It is crucial to emphasize that many non-hazardous salts may be suitable for disposal in regular trash or down the drain, but this determination can only be made with authoritative information on the compound's properties and in accordance with local regulations.[1][2][3] Without a specific SDS for this compound, treating it as a standard chemical waste is the only safe and compliant option. Always prioritize safety and consult your institution's EHS department for definitive guidance on the disposal of any chemical.

References

Navigating the Safe Handling of PHPS1 Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for PHPS1 sodium necessitates a cautious approach based on the established protocols for highly reactive elemental sodium. Researchers, scientists, and drug development professionals must obtain the specific SDS for this compound from their supplier for definitive guidance. The following information is based on the general procedures for handling reactive sodium compounds and should be adapted to the specific properties of this compound as detailed in its SDS.

The safe handling and disposal of reactive sodium compounds are paramount in a laboratory setting to mitigate risks of fire, explosion, and chemical burns. Due to its reactivity, particularly with water, stringent operational and disposal plans are essential.[1]

Essential Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to mitigate risks. The following PPE is mandatory when handling reactive sodium compounds.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and a face shieldMust provide a complete seal around the eyes. A face shield offers additional protection against splashes.[2]
Hands Nitrile glovesConsult with the glove manufacturer to ensure compatibility with the specific sodium compound and any solvents being used.[1]
Body Flame-retardant lab coatPreferably made of antistatic material.[1]
Respiratory Full-face respirator with multi-purpose combination (US) respirator cartridgesRequired when there is a risk of inhaling dust or aerosols.[1]
Feet Closed-toe shoes---

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination. All work with reactive sodium should be performed in a certified chemical fume hood or a glove box.[1][2] Combustible materials should be kept at a safe distance.

Preparation
  • Work Area Setup : Ensure the fume hood or glove box is clean, dry, and free of any water or incompatible chemicals.[1]

  • Emergency Equipment : Verify the immediate availability of a Class D fire extinguisher and a container of dry sand.[3]

  • Personnel : Never work alone when handling reactive sodium compounds.[1]

Handling
  • Inert Atmosphere : If handling elemental sodium, it should be kept under an inert liquid like mineral oil.[4] For other reactive sodium compounds, consult the SDS for specific storage and handling requirements.

  • Dispensing : Use only dry utensils (e.g., spatulas, tweezers) to handle the sodium compound.

  • Reactions : When adding a reactive sodium compound to a solvent, do so slowly and in small portions to control the reaction rate and heat generation.

Decontamination
  • Equipment : All non-disposable equipment that has come into contact with the sodium compound must be decontaminated. This is typically done by rinsing with a suitable solvent (e.g., isopropanol) in the fume hood.[4]

  • Work Surfaces : Wipe down the work surface with a cloth dampened with a deactivating solvent, followed by a final clean-up.

Disposal Plan: Step-by-Step Neutralization and Disposal

All waste containing reactive sodium must be treated as hazardous waste.[4] Small scraps of elemental sodium can be destroyed in the lab shortly after generation to reduce storage hazards.[5]

Neutralization Protocol for Elemental Sodium Waste

This protocol outlines the slow and controlled reaction of sodium with alcohol to form a sodium alkoxide, which can then be safely hydrolyzed.[6]

ParameterSpecification
Neutralizing Agent 95% Ethanol (B145695) or Isopropanol (B130326)
Reaction Solvent Anhydrous n-hexane or similar organic solvent
Recommended Batch Size Small pieces
Emergency Preparedness Class D fire extinguisher, bucket of dry sand

Procedure:

  • Preparation : Conduct the procedure in a certified chemical fume hood.[6] Ensure a Class D fire extinguisher and a bucket of dry sand are readily accessible.[6]

  • Initial Reaction : Place the small pieces of sodium waste into a beaker containing an organic solvent such as n-hexane.[6]

  • Neutralization : Slowly add 95% ethanol or isopropanol to the beaker at a rate that does not cause the solvent to boil.[4] Generally, use about 20 mL of ethanol for each gram of sodium.[4]

  • Hydrolysis : Once the sodium has visually reacted, cautiously add water dropwise to the mixture to hydrolyze the sodium alkoxide.[4]

  • Final Disposal : The resulting solution must be collected in a properly labeled hazardous waste container for disposal by the institution's environmental health and safety (EH&S) department.[4][5]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Dry Work Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_emergency Verify Emergency Equipment (Class D Extinguisher, Sand) prep_area->prep_emergency handle_inert Handle Under Inert Conditions (if required) prep_emergency->handle_inert handle_dispense Dispense with Dry Utensils handle_inert->handle_dispense handle_reaction Add to Reaction Slowly handle_dispense->handle_reaction decon_equip Decontaminate Equipment with Solvent handle_reaction->decon_equip disp_neutralize Neutralize Waste Sodium with Ethanol handle_reaction->disp_neutralize decon_surface Clean Work Surface decon_equip->decon_surface disp_hydrolyze Hydrolyze Alkoxide with Water disp_neutralize->disp_hydrolyze disp_collect Collect as Hazardous Waste disp_hydrolyze->disp_collect

Caption: Logical workflow for the safe handling and disposal of reactive sodium.

References

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